molecular formula C7H14O2 B1584895 CYCLOPENTANE-1,1-DIYLDIMETHANOL CAS No. 5763-53-1

CYCLOPENTANE-1,1-DIYLDIMETHANOL

Cat. No.: B1584895
CAS No.: 5763-53-1
M. Wt: 130.18 g/mol
InChI Key: OKSKZFYXWJAIIT-UHFFFAOYSA-N
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Description

CYCLOPENTANE-1,1-DIYLDIMETHANOL is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Cyclopentanedimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(hydroxymethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSKZFYXWJAIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973204
Record name (Cyclopentane-1,1-diyl)dimethanol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-53-1
Record name 1,1-Cyclopentanedimethanol
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Record name (Cyclopentane-1,1-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(hydroxymethyl)cyclopentyl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-Cyclopentanedimethanol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cyclopentane-1,1-diyldimethanol via Ester Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of cyclopentane-1,1-diyldimethanol, a valuable diol intermediate, from its corresponding diester, diethyl cyclopentane-1,1-dicarboxylate. The core of this transformation lies in the potent reducing capabilities of lithium aluminum hydride (LiAlH₄), a reagent that necessitates rigorous handling and procedural understanding. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and address the critical safety protocols inherent to hydride-based reductions.

Strategic Overview: From Diester to Diol

The conversion of diethyl cyclopentane-1,1-dicarboxylate to this compound is a classic example of ester reduction, a fundamental transformation in organic synthesis. The target molecule, a geminal diol, serves as a versatile building block in the synthesis of polyesters, polyurethanes, pharmaceuticals, and other complex molecular architectures.[1] The chosen synthetic pathway leverages the unparalleled reactivity of lithium aluminum hydride (LiAlH₄) to achieve a complete reduction of both ester functionalities to primary alcohols.

Overall Reaction:

C₁₁H₁₈O₄ (Diethyl cyclopentane-1,1-dicarboxylate) + 2 LiAlH₄ → C₇H₁₄O₂ (this compound)

This process is highly efficient but demands meticulous attention to anhydrous conditions and safety due to the violent reactivity of LiAlH₄ with protic substances like water.[2][3]

The Engine of Transformation: The Reaction Mechanism

Lithium aluminum hydride is a powerful, non-selective reducing agent that acts as a source of the hydride ion (H⁻).[4][5] The reduction of an ester to a primary alcohol is a two-stage process for each ester group, proceeding through an aldehyde intermediate that is consumed in situ.[6]

The mechanism unfolds as follows:

  • First Hydride Attack: A hydride ion from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[7]

  • Intermediate Collapse & Aldehyde Formation: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, expelling the ethoxide (⁻OCH₂CH₃) as a leaving group, which coordinates to the aluminum species. This step yields an aldehyde intermediate.[7][8]

  • Second Hydride Attack: Aldehydes are more reactive towards hydride reduction than esters. Therefore, the newly formed aldehyde is immediately attacked by a second hydride ion from LiAlH₄, resulting in a second tetrahedral alkoxide intermediate.[6]

  • Repetition for the Second Ester: The entire sequence (Steps 1-3) is repeated for the second ester group on the cyclopentane ring.

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is performed. This step serves two purposes: to quench any excess, unreacted LiAlH₄ and to protonate the aluminum alkoxide complexes, liberating the final diol product, this compound.

Reaction_Mechanism Fig. 1: Mechanism of Ester Reduction by LiAlH₄ Start Diethyl Cyclopentane-1,1-dicarboxylate Int1 Tetrahedral Intermediate Start->Int1 L1 Aldehyde Aldehyde Intermediate Int1->Aldehyde L2 Int2 Alkoxide Intermediate Aldehyde->Int2 L3 Product This compound Int2->Product L4 LiAlH4_1 1. LiAlH₄ (H⁻ attack) Elim 2. Elimination of Ethoxide LiAlH4_2 3. LiAlH₄ (H⁻ attack) Workup 4. H₂O Workup

Fig. 1: Mechanism of Ester Reduction by LiAlH₄

Field-Validated Experimental Protocol

This protocol is synthesized from established procedures and incorporates critical safety and handling insights.[9] Success is contingent on the rigorous exclusion of atmospheric moisture and protic solvents.

Materials and Equipment
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Notes
Diethyl cyclopentane-1,1-dicarboxylate4167-77-5C₁₁H₁₈O₄214.26Starting material. Ensure it is anhydrous.[10]
Lithium Aluminum Hydride (LiAlH₄)16853-85-3LiAlH₄37.95Highly reactive powder. Handle under inert gas.[2]
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Reaction solvent. Must be freshly distilled from a drying agent (e.g., Na/benzophenone).
Diethyl Ether, Anhydrous60-29-7C₄H₁₀O74.12Used for dilution and extraction.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00For preparing 15% aqueous solution for workup.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37Drying agent.
Celite™ (Diatomaceous Earth)61790-53-2SiO₂60.08Filtration aid.

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) line with bubbler

  • Ice-water bath

  • Standard glassware for workup and extraction

  • Rotary evaporator

Critical Safety Directives: Handling LiAlH₄

Lithium aluminum hydride is a potent chemical that demands the utmost respect and caution.

  • Pyrophoric Nature: LiAlH₄ reacts violently with water, generating flammable hydrogen gas and significant heat, which can lead to spontaneous ignition.[3][11] All operations must be conducted in a certified fume hood.

  • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be performed under a dry, inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture.[3][12]

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves are mandatory.[11][13]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use a water or CO₂ extinguisher on a hydride fire.[3]

  • Spill Management: In case of a small spill, immediately cover the material with dry sand to prevent ignition.[3][14]

  • Quenching: The process of neutralizing excess LiAlH₄ is highly exothermic and must be done slowly and at low temperatures.

Step-by-Step Synthesis Procedure
Fig. 2: Experimental Workflow for Diol Synthesis
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a steady flow of nitrogen gas and allow it to cool to room temperature.

  • Reagent Preparation: In the reaction flask, carefully suspend lithium aluminum hydride (e.g., 5.8 g) in anhydrous THF (150 mL) under a positive nitrogen pressure.

  • Initial Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve diethyl cyclopentane-1,1-dicarboxylate (e.g., 23.3 g) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the diester solution dropwise to the cold, stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for approximately 17 hours.[9]

  • Monitoring (Optional but Recommended): The reaction can be monitored by withdrawing a small, carefully quenched aliquot for analysis by Gas-Liquid Chromatography (GLC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.[9] If the reaction is incomplete, additional LiAlH₄ may be carefully added.[9]

  • Workup - The Fieser Method: This is the most critical step for safety and product isolation. Cool the reaction mixture back down to 0 °C in an ice bath.[15] For a reaction using 'x' grams of LiAlH₄, quench by adding the following reagents dropwise and in sequence with vigorous stirring:

    • Step 1: 'x' mL of water.[15][16] (Hydrogen gas will evolve vigorously).

    • Step 2: 'x' mL of 15% aqueous NaOH solution.[15][16]

    • Step 3: '3x' mL of water.[15][16]

  • Isolation: Remove the ice bath and stir the mixture at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form, which is much easier to filter than the gelatinous solid from other quench methods.[14] Add anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is sequestered.[14][15]

  • Purification: Filter the mixture through a pad of Celite™, washing the solid precipitate thoroughly with several portions of diethyl ether or THF.[14] Combine the filtrate and the washes. If two layers form, separate them and extract the aqueous layer twice with diethyl ether.[9] Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting product, this compound, should be an off-white solid or a colorless oil.[9][17]

Quantitative Data and Yield

The following table is based on a literature procedure.[9]

ParameterValue
Diethyl cyclopentane-1,1-dicarboxylate23.3 g (0.109 mol)
Lithium Aluminum Hydride (total)5.8 g (0.153 mol)
Solvent (Anhydrous THF)200 mL
Reaction Time~19.5 hours
Final Product Mass (crude)12.95 g
Theoretical Yield 14.19 g
Actual Yield ~91% (crude)

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is essential.

  • Physical Properties: The product is typically an off-white solid or colorless oil with a boiling point of 257.7 °C at 760 mmHg and a density of approximately 1.047 g/cm³.[17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring (typically a multiplet around 1.5-1.8 ppm) and a distinct signal for the four protons of the two -CH₂OH groups (around 3.5-3.7 ppm). A broad singlet corresponding to the two hydroxyl (-OH) protons will also be present, which will disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the structure with signals for the three unique carbon environments in the cyclopentane ring, a signal for the two equivalent -CH₂OH carbons, and a key signal for the quaternary C1 carbon.

  • Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the strong C=O stretching band of the starting ester (typically ~1735 cm⁻¹) and the appearance of a strong, broad O-H stretching band for the alcohol product (typically ~3300-3400 cm⁻¹).

Conclusion and Future Directions

The reduction of diethyl cyclopentane-1,1-dicarboxylate with lithium aluminum hydride is a robust and high-yielding method for producing this compound.[9] The success of this synthesis hinges on a foundational understanding of the reaction mechanism and, most importantly, an unwavering commitment to rigorous safety protocols when handling the pyrophoric hydride reagent. The Fieser workup method is highly recommended for its ability to produce easily filterable aluminum salts, simplifying product isolation.[8][14][15] The resulting diol is a valuable synthon, ready for application in polymer science and the development of novel pharmaceutical agents.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. [Link]

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Lithium Aluminium Hydride. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • Princeton University, Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • University of York. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • PrepChem.com. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link]

  • Organic Chemistry Tutor. Ester to Alcohol - Common Conditions. [Link]

  • ResearchGate. (2016). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?[Link]

  • lookchem. Cas 5763-53-1,this compound. [Link]

  • PubChem, National Institutes of Health. Diethyl 1,1-cyclopentanedicarboxylate. [Link]

Sources

Physical and chemical properties of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CYCLOPENTANE-1,1-DIYLDIMETHANOL

Authored by: A Senior Application Scientist

Introduction

This compound, also known by synonyms such as 1,1-Bis(hydroxymethyl)cyclopentane, is a cyclic diol with the CAS Registry Number 5763-53-1.[1] Its molecular structure is characterized by a five-membered cyclopentane ring with two hydroxymethyl (-CH2OH) groups attached to the same carbon atom, creating a quaternary or "spiro" center.[1] This unique structural arrangement imparts specific physical and chemical properties that make it a valuable building block in various fields of chemical synthesis.

The cyclopentane scaffold itself is a prevalent structural motif found in numerous biologically active natural products and synthetic drugs.[2] The ring's conformational flexibility allows for the precise spatial orientation of substituents, making it a desirable core for designing novel therapeutic agents.[2] While this guide focuses specifically on this compound, the principles and applications discussed herein are relevant to the broader context of medicinal chemistry and material science, where such scaffolds are employed to create molecules with tailored properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, and potential applications.

Physicochemical and Structural Properties

The physical characteristics of this compound are dictated by its molecular structure, particularly the presence of two hydroxyl groups capable of forming strong intermolecular hydrogen bonds. These interactions are responsible for its solid state at room temperature and its relatively high melting and boiling points.[1]

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1][3][4]
Molecular Weight 130.18 g/mol [1][3]
CAS Number 5763-53-1[1][3][4]
Appearance Off-white to white solid[5][6]
Melting Point 91-93 °C[1]
Boiling Point 257.7 ± 8.0 °C at 760 mmHg[3][4][7]
Density 1.047 ± 0.06 g/cm³[1][3]
Flash Point 124.4 °C[3][7]
pKa (Predicted) 14.75 ± 0.10[1]
XLogP3 (Predicted) 0.14[4]
Topological Polar Surface Area 40.5 Ų[3]
Refractive Index (Predicted) 1.481 - 1.482[3][4]
InChI Key OKSKZFYXWJAIIT-UHFFFAOYSA-N[3]
Molecular Structure and Crystallography

The core of this compound is a cyclopentane ring which, to minimize steric strain, adopts a non-planar, envelope conformation (designated as C4E).[1][8] In this arrangement, four of the carbon atoms are roughly coplanar, with the fifth atom out of the plane.[1]

The two hydroxymethyl groups are attached to the single quaternary carbon atom. This geminal diol arrangement is a key feature influencing its reactivity and intermolecular interactions. Crystallographic studies reveal that in the solid state, the molecules are organized into strands along the[9] crystal axis.[8] This is achieved through cooperative, eight-membered hydrogen-bonded rings formed between the hydroxyl groups of adjacent molecules.[1][8] This extensive hydrogen-bonding network is a primary contributor to its crystalline nature and melting point.[1]

G start Diethyl cyclopentane-1,1-dicarboxylate in dry THF reagent LiAlH₄ suspension in dry THF start->reagent reaction Stir at 0°C to ambient temp. under N₂ atmosphere reagent->reaction quench Quench with water and diethyl ether reaction->quench extraction Separate aqueous layer, extract with diethyl ether quench->extraction wash Wash combined organic layers with brine extraction->wash dry Dry over anhydrous MgSO₄ wash->dry evap Evaporate solvent under reduced pressure dry->evap product This compound (Off-white solid) evap->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: Suspend Lithium Aluminium Hydride (LiAlH₄) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere and cool the mixture to 0°C using an ice bath.

  • Addition of Ester: Slowly add a solution of diethyl cyclopentane-1,1-dicarboxylate in dry THF to the stirred LiAlH₄ suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 17-20 hours. Monitor the reaction progress using Gas-Liquid Chromatography (GLC) to ensure the complete consumption of the starting ester. [6]If necessary, additional portions of LiAlH₄ can be added to drive the reaction to completion. [6]4. Workup: Carefully pour the reaction mixture into a mixture of diethyl ether and water to quench the excess LiAlH₄.

  • Extraction: Separate the aqueous layer and extract it twice with diethyl ether.

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product as an off-white solid. [6]Further purification can be achieved by recrystallization.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary hydroxyl groups. These functional groups can undergo typical alcohol reactions, such as:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Formation of ethers under appropriate conditions.

  • Oxidation: Oxidation to aldehydes or carboxylic acids, depending on the reagents and conditions used.

  • Tosylation: It can be used to produce 1,1-Bis-hydroxymethyl-cyclopentan-ditosylat by reacting with pyridine. [3]This is a common transformation to convert the hydroxyl groups into better leaving groups for subsequent nucleophilic substitution reactions.

Applications in Research and Development

This compound serves as a versatile intermediate in several industrial and research applications.

  • Polymer Chemistry: As a diol, it is a valuable monomer for the production of polyesters and polyurethanes. [7]The rigid cyclopentane core can impart unique thermal and mechanical properties to the resulting polymers.

  • Pharmaceutical and Agrochemical Synthesis: The compound acts as a key building block or scaffold in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. [7]The cyclopentane ring is a privileged structure in drug discovery, and this diol provides a convenient starting point for introducing further chemical diversity. [2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three main groups of signals:

    • A singlet or a multiplet corresponding to the two equivalent -CH₂OH groups.

    • A broad singlet for the two hydroxyl (-OH) protons, which is exchangeable with D₂O.

    • A series of complex multiplets for the eight protons on the cyclopentane ring. Due to the ring's conformation and symmetry, these protons are chemically non-equivalent and will exhibit complex splitting patterns.

  • ¹³C NMR: The carbon-13 NMR spectrum should display four distinct signals:

    • A signal for the quaternary carbon atom (C1).

    • A signal for the two equivalent hydroxymethyl carbons (-CH₂OH).

    • Two distinct signals for the carbons of the cyclopentane ring, reflecting the molecule's symmetry.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The most prominent feature would be a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. [10]Additional sharp peaks around 2850-2950 cm⁻¹ would correspond to C-H stretching vibrations of the cyclopentane ring and methylene groups.

Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (130.18). Common fragmentation patterns would involve the loss of water (H₂O) or hydroxymethyl radicals (-CH₂OH).

Safety and Handling

While specific toxicity data is limited, this compound should be handled with standard laboratory precautions for chemical solids and alcohols.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. [11][12]Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [11]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [5][13]* Hazards: May cause skin, eye, and respiratory irritation. The GHS pictogram associated with similar compounds is GHS07 (Warning). [5]

Conclusion

This compound is a structurally interesting and synthetically useful diol. Its well-defined physical properties, stemming from a rigid cyclopentane core and extensive hydrogen bonding capabilities, make it a reliable building block. The straightforward synthesis and the reactivity of its primary alcohol groups provide accessible pathways for its incorporation into a wide range of larger molecules, including polymers, pharmaceuticals, and agrochemicals. For scientists in drug discovery, the cyclopentane scaffold offers a proven platform for developing novel chemical entities, and this compound represents a valuable and versatile entry point for exploring this chemical space.

References

  • Lookchem. (n.d.). Cas 5763-53-1, this compound. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclopentane-1,1-diyl)dimethanethiol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Cyclopenta [b]naphthalene-4, 8-diol from the Alcoholic extract of Piper betle Linn. Retrieved from [Link]

  • ResearchGate. (n.d.). (Cyclopentane-1,1-diyl)dimethanol. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • PubMed Central (PMC), NIH. (n.d.). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Retrieved from [Link]

Sources

Spectroscopic data for CYCLOPENTANE-1,1-DIYLDIMETHANOL (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of CYCLOPENTANE-1,1-DIYLDIMETHANOL

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5763-53-1), a bifunctional cyclic diol. As a molecule with a unique quaternary carbon center within a cyclopentane ring, its structural elucidation relies on the synergistic application of multiple spectroscopic techniques.[1] This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity, purity, and structural integrity of this compound.

The narrative moves beyond a simple data sheet, focusing on the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a modern analytical chemistry laboratory.

Compound Profile: this compound

This compound, also known as 1,1-Bis(hydroxymethyl)cyclopentane, possesses a molecular formula of C₇H₁₄O₂ and a molecular weight of approximately 130.19 g/mol .[2] Its structure features a five-membered carbocyclic ring with two primary alcohol functionalities geminally substituted on a single carbon. This arrangement precludes the presence of a chiral center. The two hydroxyl groups are capable of forming significant intermolecular hydrogen bonds, which influences the compound's physical properties, such as its melting point of 91-93 °C.[1]

Table 1: Key Physical and Chemical Properties

Property Value Source
CAS Number 5763-53-1 [3]
Molecular Formula C₇H₁₄O₂ [2]
Molecular Weight 130.187 g/mol [2]
IUPAC Name [1-(hydroxymethyl)cyclopentyl]methanol [2]
Physical Form Solid [4]
Melting Point 91-93 °C [1]
Boiling Point 257.7±8.0 °C (Predicted) [1]

| Density | 1.047±0.06 g/cm³ (Predicted) |[1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are used to confirm the number of unique proton and carbon environments, their connectivity, and the overall symmetry of the molecule.

Expertise & Experience: Predicting the NMR Signature

Based on the molecule's structure, we can predict the key features of its NMR spectra. The molecule has a plane of symmetry passing through the C1 and its attached CH₂OH groups. This symmetry renders the four carbons of the cyclopentane ring in pairs of two equivalent sets, and the eight hydrogens on these carbons in pairs of two equivalent sets.

cluster_mol Chemical Environments in this compound mol C1_label C1 (Quaternary) C2_label C2, C5 (α-CH₂) C3_label C3, C4 (β-CH₂) C6_label C6, C7 (-CH₂OH) H_alpha_label Hα (4H) H_beta_label Hβ (4H) H_gamma_label Hγ (-CH₂-) H_delta_label Hδ (-OH)

Caption: Predicted unique proton and carbon environments.

  • ¹H NMR: We expect four distinct signals:

    • A singlet for the two equivalent methylene protons of the hydroxymethyl groups (-CH₂ OH).

    • A triplet for the four equivalent methylene protons alpha to the quaternary carbon (C2/C5 positions).

    • A multiplet (quintet) for the four equivalent methylene protons beta to the quaternary carbon (C3/C4 positions).

    • A broad singlet for the two hydroxyl protons (-OH ), which can exchange and may vary in chemical shift depending on concentration and solvent.

  • ¹³C NMR: We expect four distinct signals corresponding to:

    • The quaternary C1 carbon.

    • The two equivalent methylene carbons of the hydroxymethyl groups (-C H₂OH).

    • The two equivalent alpha carbons of the cyclopentane ring (C2/C5).

    • The two equivalent beta carbons of the cyclopentane ring (C3/C4).

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm). These are estimated values based on standard chemical shift tables and data from similar structures like cyclopentane.[5][6]

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Protons Multiplicity Approx. Chemical Shift (δ, ppm) Integration Rationale
-CH₂ - (Ring, β to C1) Quintet 1.55 4H Aliphatic protons on C3/C4, split by adjacent α-protons. Similar to cyclopentane (δ ~1.51 ppm).[5]
-CH₂ - (Ring, α to C1) Triplet 1.70 4H Aliphatic protons on C2/C5, deshielded by proximity to the substituted carbon, split by β-protons.
-CH₂ OH Singlet 3.60 4H Protons on carbons bearing electronegative oxygen atoms are significantly deshielded.

| -OH | Broad Singlet | 1.5 - 3.0 (variable) | 2H | Chemical shift is concentration and temperature-dependent; proton is exchangeable. |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon Approx. Chemical Shift (δ, ppm) Rationale
C3, C4 (β to C1) 24.0 Typical aliphatic sp³ carbon. Similar to cyclopentane (δ ~25.8 ppm).
C2, C5 (α to C1) 35.0 sp³ carbon adjacent to a quaternary center, slightly deshielded.
C1 45.0 Quaternary sp³ carbon, typically appears further downfield than secondary carbons.

| -C H₂OH | 68.0 | Carbon attached to an electronegative oxygen atom is significantly deshielded. |

Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening due to saturation.[7]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. Causality: Deuterated solvents are used to prevent large solvent signals from obscuring the analyte peaks in ¹H NMR.[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm). Causality: TMS is chemically inert and provides a single, sharp reference peak that does not overlap with most organic signals.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.[7]

    • Collect 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

    • Set a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[7]

    • Collect 1024 or more scans due to the low natural abundance (1.1%) of the ¹³C isotope.[7]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups. For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH) and alkane (C-H) functional groups.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum is dominated by absorptions from the O-H and C-H bonds.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity Rationale
3600 - 3200 O-H stretch (H-bonded) Strong, Broad The broadness is a hallmark of hydrogen bonding between the two hydroxyl groups, a key feature of this molecule.[1]
3000 - 2850 C-H stretch (sp³) Strong Characteristic of the C-H bonds in the cyclopentane ring and methylene groups. Similar to pure cyclopentane.[8]
~1465 C-H bend (scissoring) Medium Typical for CH₂ groups.[8]
~1050 C-O stretch Strong Characteristic of primary alcohols (R-CH₂-OH).

| 1500 - 500 | Fingerprint Region | Complex | Contains complex vibrations (C-C stretches, C-C-H bends) that are unique to the molecule's overall structure.[8] |

Protocol: Attenuated Total Reflectance (ATR) IR Data Acquisition

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. Causality: This step is crucial to subtract atmospheric CO₂ and H₂O absorptions from the final sample spectrum, ensuring that the observed peaks are solely from the analyte.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its mass and clues about its structure.

Expertise & Experience: Predicting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule or adducts.

  • Molecular Ion: The exact mass of C₇H₁₄O₂ is 130.0994 Da.[2] In positive ion mode ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 131.1072 and potentially a sodium adduct [M+Na]⁺ at m/z 153.0888.

  • Fragmentation: Although soft ionization minimizes fragmentation, some characteristic losses are expected. The most likely initial fragmentation pathway is the loss of water (H₂O, 18 Da) from the protonated molecule, yielding a fragment at m/z 113.0966. A subsequent loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group is also plausible.

Table 5: Predicted ESI-MS Signals

m/z (Daltons) Identity Rationale
131.1072 [M+H]⁺ Protonated molecular ion.
153.0888 [M+Na]⁺ Sodium adduct, common in ESI.

| 113.0966 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated diol. |

Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Causality: High concentrations can lead to signal suppression and detector saturation. Methanol and acetonitrile are volatile and compatible with ESI.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement. Causality: Accurate mass data allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Identify the m/z of the molecular ion and its adducts.

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

References

  • BLD Pharm. (n.d.). 5763-53-1|this compound.
  • Guidechem. (n.d.). This compound 5763-53-1 wiki.
  • PubChem. (n.d.). (Cyclopentane-1,1-diyl)dimethanethiol.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.
  • NIST. (n.d.). Cyclopentanemethanol.
  • ChemicalBook. (n.d.). Cyclopentane(287-92-3) IR Spectrum.
  • Vulcanchem. (n.d.). This compound - 5763-53-1.
  • SciSpace. (n.d.). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes.
  • BenchChem. (2025). A Comparative Analysis of cis-3-(Hydroxymethyl)cyclopentanol and its Stereoisomeric Alternative using 1H and 13C NMR Spectroscopy.
  • PubChem. (n.d.). 1,1-Bis(hydroxymethyl)cyclopropane.
  • Sigma-Aldrich. (n.d.). This compound | 5763-53-1.
  • ChemicalBook. (n.d.). Cyclopentane(287-92-3) 1H NMR.
  • Echemi. (n.d.). 5763-53-1, this compound Formula.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.

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Crystal structure and conformation of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure and Conformation of Cyclopentane-1,1-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its role as a compact, rigid diol that can introduce a spirocyclic center. This guide provides a comprehensive analysis of its three-dimensional structure, focusing on the precise arrangement of atoms in the solid state as determined by X-ray crystallography and the molecule's conformational dynamics. We delve into the experimental protocols for structure determination, the causality behind its preferred conformation, and the implications of these structural features for its application in the rational design of novel therapeutics.

Introduction: The Significance of a Simple Diol

In the landscape of drug discovery, the geometric and conformational properties of molecular scaffolds are paramount. They dictate binding affinities, selectivity, and pharmacokinetic profiles. This compound, while seemingly simple, offers a unique structural motif: a quaternary spiro-center derived from a cyclopentane ring. This feature imparts a high degree of rigidity and a defined three-dimensional vector for its two hydroxyl groups.

This guide elucidates the precise solid-state structure and conformational preferences of this diol. Understanding these characteristics is crucial for medicinal chemists seeking to:

  • Incorporate rigid spacers into pharmacophores.

  • Design spirocyclic analogs of existing drugs to explore new intellectual property space.

  • Control the orientation of functional groups to optimize interactions with biological targets.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reduction of diethyl cyclopentane-1,1-dicarboxylate. The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is critical for the complete reduction of both ester groups to primary alcohols.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

  • Material Purification: The synthesized diol is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting material and byproducts.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. Slow evaporation of a solution in ethyl acetate has been shown to yield diffraction-quality crystals.

  • Crystal Growth: The purified compound is dissolved in a minimal amount of warm ethyl acetate. The solution is filtered to remove any particulates and left in a loosely covered vial in a vibration-free environment. Slow evaporation over several days allows for the formation of well-ordered single crystals.

Solid-State Analysis: The Crystal Structure

The definitive arrangement of atoms in the solid state was determined by single-crystal X-ray diffraction. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

The process from crystal to final structure is a multi-step, self-validating workflow.

G cluster_exp Experimental Phase cluster_proc Data Processing & Refinement crystal 1. Mount Single Crystal xray 2. X-ray Diffraction Data Collection crystal->xray Expose to X-ray beam integrate 3. Data Integration & Scaling xray->integrate Raw diffraction images solve 4. Structure Solution (e.g., Direct Methods) integrate->solve Generate reflection list refine 5. Structure Refinement solve->refine Initial atomic model validate 6. Validation (e.g., CheckCIF) refine->validate Refined structure final_structure Final Structural Model (CSD Entry 101155) validate->final_structure CIF File G Envelope Envelope (Cₛ) Twist Twist (C₂) Envelope->Twist Low Energy Barrier

CYCLOPENTANE-1,1-DIYLDIMETHANOL CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclopentane-1,1-diyldimethanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile diol building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its core chemical identity, structural characteristics, synthesis, and potential applications, grounding all claims in authoritative data.

Core Chemical Identity and Nomenclature

This compound is a geminal diol characterized by a five-membered cyclopentane ring. Two hydroxymethyl (-CH2OH) groups are attached to the same carbon atom, creating a structurally significant quaternary carbon center. This arrangement imparts unique steric and electronic properties to the molecule, influencing its reactivity and intermolecular interactions.

  • IUPAC Name : [1-(hydroxymethyl)cyclopentyl]methanol[1]

  • CAS Number : 5763-53-1[1][2][3]

  • Synonyms : 1,1-Bis(hydroxymethyl)cyclopentane, 1,1-Cyclopentanedimethanol[1][2][3]

  • Molecular Formula : C₇H₁₄O₂[1][2]

  • Molecular Weight : 130.19 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The physical state of this compound has been reported as both a solid and a colorless liquid, which may depend on purity and ambient conditions.[3] Its two primary alcohol groups are capable of acting as both hydrogen bond donors and acceptors, leading to a relatively high boiling point and significant intermolecular forces in the solid state.[1]

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Weight 130.187 g/mol [1]
Boiling Point 257.7 °C at 760 mmHg [1][3]
Density 1.047 g/cm³ [1][3]
Flash Point 124.4 °C [1][3]
Melting Point 91-93 °C
pKa (Predicted) 14.75 ± 0.10
XLogP3-AA 0.5 [1]
Hydrogen Bond Donors 2 [1]

| Hydrogen Bond Acceptors | 2 |[1] |

Crystallographic Analysis

Crystallographic studies reveal that this compound crystallizes in a monoclinic system with the space group P21/n. The unit cell contains four molecules, which are organized into extensive hydrogen-bonded networks. This ordered arrangement in the solid state is a direct consequence of the two hydroxyl groups and is a key factor governing its melting point and solubility characteristics.

Synthesis and Chemical Reactivity

The synthesis of this compound is reliably achieved through the reduction of a corresponding diester, a foundational reaction in organic synthesis.

Synthesis via Ester Reduction

A common and effective laboratory-scale synthesis involves the reduction of diethyl cyclopentane-1,1-dicarboxylate.[4] This transformation requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), capable of reducing the ester functional groups to primary alcohols.[1][4]

  • Rationale for Reagent Choice : LiAlH₄ is a powerful, unselective reducing agent necessary for the complete conversion of the sterically hindered geminal diester to the diol. Its high reactivity ensures a high yield under appropriate reaction conditions.

Synthesis_Workflow start Diethyl cyclopentane- 1,1-dicarboxylate reagent 1. LiAlH₄, THF, 0°C to RT 2. H₂O/Ether Workup start->reagent Reduction product This compound reagent->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

  • Reaction Setup : A suspension of lithium aluminum hydride (2.3 g) in dry tetrahydrofuran (THF, 150 cm³) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

  • Addition of Ester : A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in dry THF (50 cm³) is added dropwise to the stirred LiAlH₄ suspension.

  • Reaction Monitoring : The mixture is allowed to warm to ambient temperature and stirred for 17 hours. Progress is monitored by Gas-Liquid Chromatography (GLC) to confirm the consumption of the starting material. If the reaction is incomplete, additional portions of LiAlH₄ may be required.[4]

  • Quenching and Workup : The reaction is carefully quenched by pouring the mixture into a biphasic solution of diethyl ether and water.

  • Extraction : The aqueous layer is separated and extracted twice with diethyl ether.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as an off-white solid.[4]

Key Chemical Reactions

The primary alcohol groups are versatile handles for further synthetic transformations. For instance, they can be converted to tosylates, which are excellent leaving groups for nucleophilic substitution reactions. This is demonstrated by its reaction with pyridine to produce 1,1-bis(hydroxymethyl)-cyclopentane-ditosylate with a reported yield of 59%.[1]

Applications in Research and Drug Development

While specific drug candidates containing the this compound core are not prominent in public literature, its structural motif is highly relevant to medicinal chemistry. The cyclopentane ring is a privileged scaffold found in numerous FDA-approved drugs and natural products.[5]

Role as a Bioisostere and Scaffold

The cyclopentane ring often serves as a carbocyclic bioisostere of furanose rings found in nucleosides.[6] This substitution can enhance the metabolic stability of a drug by removing the labile glycosidic bond, a critical strategy in the development of antiviral agents like Peramivir (influenza) and Abacavir (HIV).[6]

Strategic Value in Drug Design

The geminal diol structure of this compound offers a unique starting point for creating spirocyclic systems or for introducing substituents in a well-defined three-dimensional orientation. This is crucial for optimizing interactions within the hydrophobic pockets of target enzymes or receptors. Drugs such as the hypertension medication Irbesartan feature a spirocyclic cyclopentane.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Design cluster_1 Screening & Optimization Scaffold This compound (Core Scaffold) Derivatization Synthetic Modification (e.g., etherification, esterification) Scaffold->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Biological Evaluation Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Conceptual workflow for drug discovery using the title scaffold.

Safety and Handling

This compound is associated with GHS07 pictograms, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Hazard Statements : H302, H315, H319, H335

  • Precautionary Statements : P261, P305+P351+P338

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a dry, well-sealed container at room temperature.

References

  • Cas 5763-53-1,this compound | lookchem . Lookchem. Available at: [Link]

  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane - PrepChem.com . PrepChem.com. Available at: [Link]

  • (Cyclopentane-1,1-diyl)dimethanethiol | C7H14S2 | CID 57683492 - PubChem . PubChem. Available at: [Link]

  • Cyclopentane, 1,3-dimethyl-, trans- - the NIST WebBook . NIST. Available at: [Link]

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An In-Depth Technical Guide to CYCLOPENTANE-1,1-DIYLDIMETHANOL: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,1-diyldimethanol, a unique diol built upon a cyclopentane scaffold, presents a compelling molecular architecture for applications ranging from polymer chemistry to the synthesis of novel therapeutic agents. Its geminal hydroxymethyl groups offer a versatile platform for derivatization and polymerization, while the carbocyclic core imparts specific conformational properties. This technical guide provides a comprehensive overview of the molecular formula, weight, synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and materials science.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonyms 1,1-Bis(hydroxymethyl)cyclopentane and (1-hydroxymethylcyclopentyl)methanol, is a crystalline solid at room temperature.[1] Its fundamental molecular and physical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.187 g/mol [2]
CAS Number 5763-53-1[2]
Appearance Off-white solid
Boiling Point 257.7 °C at 760 mmHg[3]
Flash Point 124.4 °C[3]
Density 1.047 g/cm³[3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

The presence of two primary hydroxyl groups contributes to its relatively high boiling point and its capacity for hydrogen bonding, a key feature influencing its solid-state structure and solubility.

Crystallography and Molecular Structure

X-ray crystallographic studies have revealed that this compound crystallizes in a monoclinic system. The cyclopentane ring typically adopts an envelope conformation. In the solid state, the molecules are interconnected by a network of hydrogen bonds between the hydroxyl groups, forming extended strands. This intermolecular hydrogen bonding is a critical factor in determining the compound's melting point and crystal packing.

Synthesis and Manufacturing

The primary and well-documented laboratory-scale synthesis of this compound involves the reduction of a diester precursor.[4] This approach provides a reliable method for obtaining the target diol.

Experimental Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

This synthesis is based on the reduction of the corresponding diester using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[4]

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • A stirred suspension of lithium aluminum hydride in dry tetrahydrofuran is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

  • A solution of diethyl cyclopentane-1,1-dicarboxylate in dry tetrahydrofuran is added dropwise to the cooled LiAlH₄ suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 17 hours). Reaction progress can be monitored by techniques such as gas-liquid chromatography (GLC) to ensure the complete consumption of the starting ester.[4]

  • If the reaction is incomplete, additional portions of LiAlH₄ may be carefully added.

  • Once the reaction is complete, the mixture is cautiously poured into a mixture of diethyl ether and water to quench the excess LiAlH₄.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound as an off-white solid.[4]

SynthesisWorkflow

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two equivalent hydroxymethyl groups would likely appear as a singlet or a multiplet, depending on the solvent and temperature, due to coupling with the hydroxyl protons. The protons on the cyclopentane ring would exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display signals for the non-equivalent carbon atoms. A key feature would be the quaternary carbon of the cyclopentane ring bonded to the two hydroxymethyl groups. The carbons of the hydroxymethyl groups would appear in the region typical for alcohol carbons, while the cyclopentane ring carbons would have distinct chemical shifts. Due to the symmetry of the molecule, the number of signals would be less than the total number of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations of the cyclopentane ring and hydroxymethyl groups around 2850-3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the complete reduction of the diester starting material.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at an m/z of 130. Fragmentation would likely involve the loss of water (m/z 112), a hydroxymethyl group (m/z 99), and cleavage of the cyclopentane ring.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Polymer Chemistry

As a diol, this compound can serve as a monomer in the synthesis of polyesters and polyurethanes.[3] The incorporation of its rigid, gem-disubstituted cyclopentyl moiety into a polymer backbone can impart specific properties such as increased thermal stability, altered mechanical strength, and modified solubility. Its use as a chain extender or cross-linking agent can also be explored to tailor the properties of polymeric materials. For instance, diols are crucial components in the production of polyurethane foams, where they react with polyisocyanates.[5][6]

PolymerApplication

Drug Discovery and Medicinal Chemistry

The cyclopentane ring is a common motif in a variety of biologically active natural products and synthetic drugs.[7] The conformational constraints and lipophilicity of the cyclopentane scaffold can be advantageous for ligand-receptor binding. This compound can be utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The two hydroxyl groups can be readily derivatized to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). For example, cyclopentane derivatives have been investigated for their potential as antiviral and anticancer agents.[8][9]

DrugDiscovery

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the safety data for cyclopentane, which is a flammable liquid, it is prudent to handle this compound in a well-ventilated area and away from ignition sources.[10][11]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its geminal diol functionality, provides a robust platform for the synthesis of novel polymers and biologically active molecules. Further research into the derivatization of this compound and the evaluation of the resulting products is warranted to fully explore its scientific and commercial potential.

References

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Navigating the Procurement and Application of CYCLOPENTANE-1,1-DIYLDIMETHANOL: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. The cyclopentane ring, a five-membered carbocycle, is a privileged structure in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations.[1] This guide focuses on a key derivative of this scaffold: CYCLOPENTANE-1,1-DIYLDIMETHANOL (CAS No. 5763-53-1). This diol offers a versatile platform for the synthesis of novel chemical entities with therapeutic potential. Herein, we provide an in-depth analysis of its commercial availability, key chemical and physical properties, established synthetic routes, and its burgeoning applications in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

This compound is readily available from a range of global chemical suppliers, catering to both research and bulk-scale requirements. Investigators can procure this compound from manufacturers and distributors in various countries, including China, the United States, and the United Kingdom.[2]

Key suppliers offering this compound include:

  • GlobalChemMall (China): Positions itself as a factory-direct wholesale supplier, indicating potential for large-scale orders.[3]

  • Parchem (USA): A worldwide supplier of specialty chemicals, listing the compound by its CAS number 5763-53-1.[4]

  • ChemicalBook: This platform aggregates information from numerous suppliers, primarily in China and the US, offering a convenient point for comparing purity levels and available quantities.[2] Noteworthy suppliers listed include Capot Chemical Co., Ltd., CONIER CHEM AND PHARMA LIMITED, and Hefei TNJ Chemical Industry Co., Ltd. in China, as well as Aladdin Scientific, SynQuest Laboratories, Inc., ChiralStar Inc., and ChemScene LLC in the United States.[2]

  • Sigma-Aldrich: Lists the compound under the synonym "this compound" and provides key properties, although at times it may not be directly available for purchase and may require contacting their technical service.

  • BLD Pharm: Offers the product with information on purity and storage conditions, with special offers often available for online orders.[5]

  • Shanghai Minstar Chemical Co., Ltd.: A professional supplier of API intermediates and fine chemicals, they list the compound with details on purity, packaging, and shipping.[6]

The purity of commercially available this compound typically ranges from 95% to over 99%, with common packaging sizes including grams to multi-kilogram quantities.[2] Researchers should carefully consider the purity requirements of their specific application when selecting a supplier.

Physicochemical Properties and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design.

PropertyValue
CAS Number 5763-53-1
Molecular Formula C7H14O2
Molecular Weight 130.19 g/mol
Appearance Off-white to white solid
Boiling Point 257.7 °C at 760 mmHg
Flash Point 124.4 °C
Density 1.047 g/cm³
Storage Sealed in a dry environment at room temperature

Data compiled from multiple sources.[5][7][8]

Structurally, the molecule features a central cyclopentane ring with two hydroxymethyl (-CH2OH) groups geminally substituted on the same carbon atom.[9] This arrangement provides two primary alcohol functionalities for further chemical modification. The cyclopentane ring itself typically adopts a non-planar envelope conformation to minimize ring strain.[9][10]

Synthesis and Reaction Pathways

The primary synthetic route to this compound involves the reduction of a corresponding diester. A well-documented method is the reduction of diethyl cyclopentane-1,1-dicarboxylate using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[7][11]

A generalized workflow for this synthesis is as follows:

G start Diethyl cyclopentane-1,1-dicarboxylate in dry THF reagent Lithium aluminum hydride (LiAlH₄) suspension in dry THF start->reagent Add dropwise reaction Stirred reaction under inert atmosphere (N₂), initially at 0°C, then warming to ambient temperature reagent->reaction workup Quenching with water and diethyl ether reaction->workup Pour mixture into extraction Aqueous layer separation and extraction with diethyl ether workup->extraction purification Combined organic layers washed with brine, dried over MgSO₄, and solvent evaporated extraction->purification product This compound purification->product

Figure 1: A generalized workflow for the synthesis of this compound.

This reduction is a robust and high-yielding process, making the starting material readily accessible for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopentane scaffold is a recurring motif in a multitude of biologically active compounds.[1] this compound serves as an excellent starting point for creating analogs of such molecules due to its readily modifiable hydroxyl groups. These groups can be oxidized to aldehydes or carboxylic acids, or they can be used in esterification or etherification reactions to introduce diverse functionalities.

A notable application is in the development of novel antibiotics. For instance, researchers have synthesized cyclopentane-based analogs of muraymycin, a naturally occurring antibiotic that targets the bacterial enzyme MraY.[12] By replacing the complex core of the natural product with a simpler cyclopentane ring, the synthetic tractability is significantly improved, allowing for a more thorough investigation of the structure-activity relationship.[12] In these analogs, the diol functionality of a cyclopentane precursor is a key handle for introducing the necessary pharmacophoric elements.

The general workflow for leveraging a chemical scaffold like this compound in a drug discovery program is illustrated below:

G scaffold This compound Scaffold synthesis Derivative Synthesis (e.g., esterification, etherification, oxidation) scaffold->synthesis screening Biological Screening (e.g., enzyme assays, cell-based assays) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design optimization Lead Optimization (ADME/Tox profiling) sar->optimization candidate Preclinical Candidate optimization->candidate

Figure 2: A conceptual workflow for drug discovery utilizing the this compound scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general precautions for handling laboratory chemicals should be observed. Based on the SDS for the parent compound, cyclopentane, which is a highly flammable liquid, care should be taken to avoid heat, sparks, and open flames.[13][14][15] Although this compound is a solid with a high flash point, it is still prudent to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its gem-disubstituted diol functionality on a conformationally relevant cyclopentane core provides an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its procurement, properties, synthesis, and applications to aid researchers in leveraging this valuable chemical entity in their scientific endeavors.

References

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Navigating the Safety Profile of CYCLOPENTANE-1,1-DIYLDIMETHANOL: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

CYCLOPENTANE-1,1-DIYLDIMETHANOL is a solid organic compound with the molecular formula C7H14O2.[1][2] Its structure features a cyclopentane ring with two hydroxymethyl groups attached to the same carbon atom. This arrangement influences its physical and chemical properties, which in turn are critical for assessing its toxicological and safety profile.

PropertyValueSource
CAS Number 5763-53-1[1][2]
Molecular Formula C7H14O2[1][2]
Physical Form Solid[1]
Purity 98%[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Hazard Identification and Classification

Based on available data, this compound is classified under GHS with the following hazard statements, signal word, and pictogram:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that the primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The causality behind these hazards lies in the chemical reactivity of the hydroxyl groups and the overall molecular structure, which can interact with biological tissues.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure.

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[6]
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing.To prevent skin contact and contamination of personal clothing.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if dusts are generated.To prevent respiratory tract irritation.[3][5]

The following diagram illustrates the workflow for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling CYCLOPENTANE- 1,1-DIYLDIMETHANOL Assess_Procedure Assess Experimental Procedure Start->Assess_Procedure Dust_Risk Potential for Dust/Aerosol Generation? Assess_Procedure->Dust_Risk Base_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Dust_Risk->Base_PPE No Resp_Protection Add Respiratory Protection (e.g., N95) Dust_Risk->Resp_Protection Yes Proceed Proceed with Experiment Base_PPE->Proceed Resp_Protection->Base_PPE

Caption: Workflow for Personal Protective Equipment (PPE) selection.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][7]

  • Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, as is common for alcohols.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical. The following measures are recommended.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][5]
Inhalation Move to fresh air. If you feel unwell, call a POISON CENTER or doctor.[5]
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Do NOT induce vomiting.
Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7]

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a container for disposal.[7]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[7]

The following diagram outlines the general procedure for responding to an accidental spill.

Spill_Response_Workflow Start Accidental Spill of This compound Evacuate Evacuate Immediate Area (if necessary) Start->Evacuate Assess Assess Spill Size and Hazards Evacuate->Assess Don_PPE Wear Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Contain Contain the Spill (Use absorbent for liquids) Don_PPE->Contain Cleanup Clean Up Spill (Sweep solid, absorb liquid) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident (Follow institutional protocols) Decontaminate->Report

Caption: General workflow for accidental spill response.

Firefighting Measures

  • Suitable Extinguishing Media: For fires involving this compound, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to follow all applicable safety regulations and institutional protocols.

References

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The Strategic Utility of 1,1-Bis(hydroxymethyl)cyclopentane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Aromatic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is perpetual. While aromatic rings have long been the cornerstone of scaffold design, their inherent planarity and metabolic liabilities have driven researchers to explore three-dimensional, saturated ring systems. Among these, the cyclopentane moiety, particularly in its geminally disubstituted form as CYCLOPENTANE-1,1-DIYLDIMETHANOL , has emerged as a versatile and strategically important building block.

This technical guide provides an in-depth exploration of this compound, also known by its synonym 1,1-Bis(hydroxymethyl)cyclopentane . We will delve into its fundamental properties, synthesis methodologies, and its burgeoning applications as a key intermediate in the synthesis of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational and stereochemical attributes of this valuable synthon.

Nomenclature and Identification

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various identifiers for this compound.

IdentifierValue
Primary IUPAC Name (1-(hydroxymethyl)cyclopentyl)methanol
Synonyms This compound, 1,1-Bis(hydroxymethyl)cyclopentane, 1,1-Cyclopentanedimethanol
CAS Number 5763-53-1
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research and development setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Boiling Point 257.7 °C at 760 mmHg[1][2]
Density 1.047 g/cm³[1][2]
Flash Point 124.4 °C[1][2]
Refractive Index 1.481[1][2]
Purity 97% (typical)
Safety and Handling

Based on the available GHS classification, this compound is known to cause skin irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For comprehensive safety information, it is always recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Synthesis Methodologies: From Benchtop to Scale-Up

The accessibility of this compound is a critical factor in its widespread adoption. Several synthetic routes have been established, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Method 1: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate with Lithium Aluminium Hydride

A well-established laboratory-scale synthesis involves the reduction of a diester precursor using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).[1][4]

Reaction Scheme:

G cluster_0 Synthesis via LiAlH4 Reduction Diethyl cyclopentane-1,1-dicarboxylate Diethyl cyclopentane-1,1-dicarboxylate This compound This compound Diethyl cyclopentane-1,1-dicarboxylate->this compound 1. LiAlH4, THF 2. H2O workup

A schematic of the LiAlH₄ reduction pathway.

Experimental Protocol:

  • A solution of diethyl cyclopentane-1,1-dicarboxylate in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminium hydride in dry THF at 0°C under an inert atmosphere (e.g., nitrogen).[4]

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable analytical technique such as gas-liquid chromatography (GLC).[4]

  • The reaction is carefully quenched by the addition of water, followed by an aqueous base solution.

  • The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether).[4]

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[4]

  • The product can be further purified by distillation or recrystallization.

Expertise & Experience Insights: The use of LiAlH₄ is highly effective for this transformation due to its potent reducing power. However, its pyrophoric nature and the generation of voluminous aluminum hydroxide salts during workup can present challenges, particularly on a larger scale. This method is best suited for laboratory-scale synthesis where high purity is desired.

Method 2: Catalytic Hydrogenation of Dicarboxylic Esters

For larger-scale industrial applications, catalytic hydrogenation presents a more cost-effective and safer alternative to metal hydride reductions. This approach avoids the handling of pyrophoric reagents and simplifies the workup procedure. While a specific patent for the cyclopentane derivative was not found, a similar process for the cyclopropane analogue using a copper-based catalyst is well-documented and provides a strong precedent.[5]

Conceptual Reaction Scheme:

G cluster_0 Catalytic Hydrogenation Pathway Diethyl cyclopentane-1,1-dicarboxylate Diethyl cyclopentane-1,1-dicarboxylate This compound This compound Diethyl cyclopentane-1,1-dicarboxylate->this compound H2, Catalyst (e.g., Cu-based) High T, High P

A conceptual diagram of the catalytic hydrogenation process.

Trustworthiness and Self-Validation: The robustness of this method lies in the well-established principles of heterogeneous catalysis. The catalyst can often be recovered and reused, and the reaction conditions (temperature, pressure, and hydrogen flow) can be precisely controlled to ensure consistent product quality and yield. The absence of complex metal waste streams makes this a more environmentally benign ("greener") approach.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the cyclopentane ring in this compound makes it an attractive scaffold for the synthesis of a variety of biologically active molecules.

As a Bioisostere for Aromatic Rings

A significant trend in modern medicinal chemistry is the replacement of flat, aromatic rings with saturated, three-dimensional structures to improve physicochemical properties and metabolic stability. Rigid scaffolds like bicyclo[1.1.1]pentanes have been successfully employed as phenyl ring bioisosteres.[6] The gem-dimethyl or, in this case, the gem-dihydroxymethyl substitution on the cyclopentane ring provides defined exit vectors for further chemical elaboration, mimicking the substitution patterns of an aromatic ring while introducing a more favorable three-dimensional geometry.

Building Block for Complex Therapeutics

The diol functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures.

  • Prostaglandin Analogues: The cyclopentane core is a key structural feature of prostaglandins, which are potent signaling molecules with a wide range of physiological effects. Cyclopentane derivatives are therefore crucial intermediates in the synthesis of prostaglandin analogues used to treat conditions like glaucoma.

  • Carbocyclic Nucleosides: In antiviral drug discovery, the furanose sugar of a natural nucleoside is often replaced with a carbocyclic ring to enhance metabolic stability. Cis-3-(hydroxymethyl)cyclopentanol, a related structure, is a known building block for the anti-HIV drug Abacavir.[7] The 1,1-disubstituted pattern of this compound offers a unique stereochemical and conformational profile for the design of novel carbocyclic nucleoside analogues.

  • Leukotriene Antagonists: The cyclopropane analogue of the topic compound is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist used for the treatment of asthma.[5] This highlights the potential of small, rigid carbocyclic diols in the construction of complex drug molecules.

The following diagram illustrates the logical flow from the core building block to its potential applications in drug discovery.

G A This compound (Core Building Block) B Rigid 3D Scaffold A->B C Versatile Diol Functionality A->C D Bioisosteric Replacement of Aromatic Rings B->D G Enhanced 3D Profile B->G E Synthesis of Complex Molecules C->E F Improved Metabolic Stability D->F D->G H Prostaglandin Analogues E->H I Carbocyclic Nucleosides E->I J Other Therapeutics (e.g., Leukotriene Antagonists) E->J

Logical relationship of the compound's features to its applications.

Conclusion

This compound is more than just a simple diol; it is a strategically valuable building block that offers medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic scaffolds. Its rigid, three-dimensional structure, coupled with its versatile chemical functionality, provides a solid foundation for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the importance of synthons like 1,1-Bis(hydroxymethyl)cyclopentane in the drug discovery and development pipeline is set to increase significantly.

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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Cyclopentane-1,1-diyldimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopentane-1,1-diyldimethanol, a geminally disubstituted diol, represents a pivotal structural motif in both materials science and medicinal chemistry. Its unique stereochemical properties and synthetic accessibility have made it a valuable building block for complex molecules, including spirocycles and pharmaceutical intermediates. This technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this compound. We will delve into the foundational preparative routes, from classical ester reduction methodologies to modern catalytic approaches, offering detailed experimental protocols and a comparative analysis of their respective merits. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis and utility of this important carbocyclic scaffold.

Introduction: The Significance of the 1,1-Disubstituted Cyclopentane Core

The cyclopentane ring is a ubiquitous feature in a vast array of natural products and synthetic drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets.[2] The 1,1-disubstituted pattern, in particular, introduces a quaternary carbon center that imparts unique conformational constraints and serves as a linchpin for the construction of more complex architectures, such as spirocyclic systems.[3][4]

This compound (also known as 1,1-bis(hydroxymethyl)cyclopentane) is a prime exemplar of this structural class. The two primary hydroxyl groups offer versatile handles for further chemical transformations, making it a valuable precursor in the synthesis of polyesters, polyurethanes, and a variety of pharmaceutical agents.[5][6] Understanding the historical development and the nuances of its synthesis is crucial for leveraging its full potential in modern chemical research and drug discovery.

Historical Perspective: The Dawn of Cyclopentane Chemistry and Early Synthetic Endeavors

The journey to the synthesis of this compound is intrinsically linked to the pioneering work on carbocyclic compounds in the late 19th and early 20th centuries. The synthesis of its precursor, cyclopentane-1,1-dicarboxylic acid, is a classic example of the malonic ester synthesis, a cornerstone of organic chemistry developed by William Henry Perkin Jr. While Perkin's work extensively covered the formation of carbocyclic rings, including cyclopentane derivatives, the first documented synthesis of this compound itself appears in the early 20th century.

Early investigations into the reduction of dicarboxylic acid esters to their corresponding diols were instrumental. Before the advent of modern hydride reagents, chemists relied on dissolving metal reductions.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over the past century, driven by the quest for higher yields, greater purity, improved safety, and scalability. The primary synthetic routes all begin with the common intermediate, diethyl cyclopentane-1,1-dicarboxylate, and diverge in the method of reduction.

The Classical Approach: Bouveault-Blanc Reduction

One of the earliest methods for the reduction of esters to alcohols was the Bouveault-Blanc reduction, first reported in 1903.[7] This powerful technique utilizes metallic sodium in absolute ethanol to effect the reduction.[8] For the synthesis of this compound, this method represented the state-of-the-art in the early 20th century.

Causality Behind the Experimental Choices: The Bouveault-Blanc reduction was a significant advancement as it provided a more practical alternative to catalytic hydrogenation for many applications at the time. The use of sodium, a readily available and potent reducing agent, combined with a proton source like ethanol, allowed for the efficient conversion of the ester to the alcohol. The reaction proceeds through a single-electron transfer mechanism.

Experimental Protocol: Bouveault-Blanc Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Absolute Ethanol

  • Sodium metal

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, a solution of diethyl cyclopentane-1,1-dicarboxylate in absolute ethanol is prepared.

  • Small, freshly cut pieces of sodium metal are added portion-wise to the vigorously stirred solution at a rate that maintains a steady reflux. The reaction is highly exothermic and generates hydrogen gas, requiring a well-ventilated fume hood and appropriate safety precautions.

  • After the addition of sodium is complete, the reaction mixture is heated to reflux until all the sodium has reacted.

  • The reaction mixture is then cooled, and water is cautiously added to quench any unreacted sodium and to dissolve the sodium ethoxide.

  • The resulting solution is acidified with concentrated hydrochloric acid.

  • The aqueous layer is extracted several times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization.

The Modern Standard: Lithium Aluminum Hydride (LiAlH₄) Reduction

The discovery of lithium aluminum hydride (LiAlH₄) in the mid-20th century revolutionized the reduction of carbonyl compounds. Its high reactivity and broad functional group tolerance quickly made it the reagent of choice for the laboratory-scale synthesis of alcohols from esters.

Causality Behind the Experimental Choices: LiAlH₄ is a powerful nucleophilic reducing agent that delivers hydride ions (H⁻) to the electrophilic carbonyl carbon of the ester. Its high reactivity allows for the reduction to be carried out under mild conditions (typically at 0 °C to room temperature) with high yields. The use of an ethereal solvent like tetrahydrofuran (THF) is crucial as it is inert to the reagent and effectively solvates the intermediate aluminum alkoxides.

Experimental Protocol: LiAlH₄ Reduction of Diethyl Cyclopentane-1,1-dicarboxylate [9]

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Ethyl acetate

  • 10% Sulfuric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of diethyl cyclopentane-1,1-dicarboxylate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water and then 10% sulfuric acid.

  • The resulting mixture is filtered, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford this compound.

The Industrial Approach: Catalytic Hydrogenation

For large-scale industrial production, catalytic hydrogenation is often the preferred method due to its cost-effectiveness, atom economy, and reduced waste generation compared to stoichiometric reducing agents. Copper chromite catalysts, often referred to as Adkins catalysts, have historically been employed for the hydrogenation of esters to alcohols.[10][11]

Causality Behind the Experimental Choices: Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. Copper chromite catalysts are particularly effective for ester reduction, although they typically require high pressures and temperatures.[12] The catalyst provides a surface for the dissociation of hydrogen and the activation of the ester carbonyl group, facilitating the stepwise reduction to the diol. This method is highly scalable and avoids the use of pyrophoric and water-sensitive reagents like LiAlH₄.

Experimental Protocol: Catalytic Hydrogenation of Diethyl Cyclopentane-1,1-dicarboxylate

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Copper chromite catalyst

  • Dioxane (or another suitable high-boiling solvent)

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with diethyl cyclopentane-1,1-dicarboxylate, a suitable solvent such as dioxane, and the copper chromite catalyst.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

  • The vessel is pressurized with hydrogen to the desired pressure (typically 100-300 atm).

  • The mixture is heated to the reaction temperature (typically 200-300 °C) with vigorous stirring.

  • The reaction is monitored by the uptake of hydrogen. Once the hydrogen consumption ceases, the reaction is deemed complete.

  • The autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

Comparative Analysis of Synthetic Routes

Method Reducing Agent Typical Conditions Yield Advantages Disadvantages
Bouveault-Blanc Reduction Sodium metal in ethanolRefluxing ethanolModerate to GoodInexpensive reagents, suitable for large scale.Requires large excess of sodium, safety concerns (hydrogen evolution, reactive sodium), not suitable for sensitive functional groups.
LiAlH₄ Reduction Lithium aluminum hydride in THF0 °C to room temperatureHigh to ExcellentHigh yields, mild reaction conditions, fast.Expensive, pyrophoric, requires anhydrous conditions, difficult to handle on a large scale, generates aluminum waste.
Catalytic Hydrogenation H₂ gas with copper chromite catalystHigh pressure (100-300 atm), high temperature (200-300 °C)Good to ExcellentHighly scalable, atom economical, cost-effective for industrial production.Requires specialized high-pressure equipment, high temperatures, catalyst can be toxic (chromium).

Applications in Drug Development and Materials Science

The rigid yet conformationally defined structure of this compound makes it an attractive building block in medicinal chemistry. It can serve as a scaffold to present pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. For instance, cyclopentane derivatives have been investigated as neuraminidase inhibitors for the treatment of influenza.[1] The diol functionality allows for the straightforward introduction of a variety of substituents and the construction of more complex molecules, including spirocyclic compounds with interesting pharmacological properties.[4]

In materials science, this compound is utilized as a diol monomer in the synthesis of polyesters and polyurethanes.[5] The incorporation of the alicyclic ring into the polymer backbone can enhance thermal stability, mechanical strength, and hydrolytic resistance compared to polymers derived from linear aliphatic diols.[6]

Conclusion

The synthesis of this compound has a rich history that mirrors the broader advancements in synthetic organic chemistry. From the classical Bouveault-Blanc reduction to the now-standard lithium aluminum hydride reduction and the industrially favored catalytic hydrogenation, the evolution of its preparation reflects a continuous drive for efficiency, safety, and scalability. Each method possesses a unique set of advantages and disadvantages, making the choice of synthetic route dependent on the specific requirements of the researcher or manufacturer. As a versatile building block, this compound continues to be a valuable tool in the hands of chemists, enabling the creation of novel materials and potentially life-saving therapeutics.

References

  • Adkins, H., & Folkers, K. (1931). The Catalytic Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 53(3), 1095–1097.
  • Sauer, J., & Adkins, H. (1937). The Selective Hydrogenation of Unsaturated Esters to Unsaturated Alcohols. Journal of the American Chemical Society, 59(1), 1–3.
  • Lazier, W. A., & Arnold, H. R. (1943).
  • Qudrat-i-Khuda, M., & Mukherjee, A. (1939). Chemistry of Spiro-Compounds. Part II. Synthesis of Cyclopentane-spiro-cyclopentanone. Journal of the Indian Chemical Society, 16, 583-588.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Adkins, H. (1954). Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions, 8, 1-27.
  • Bouveault, L., & Blanc, G. (1903). Transformation des acides monobasiques saturés dans les alcools primaires correspondants. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 136, 1676-1678.
  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Perkin, W. H. (1884). Ueber die Einwirkung von Aethylenbromid auf Aethylmalonat. Berichte der deutschen chemischen Gesellschaft, 17(1), 54-59.
  • Braun, J. v., & Deutsch, H. (1912). Polymethylenglykole. Berichte der deutschen chemischen Gesellschaft, 45(2), 1983–1999.
  • Palomaa, M. H. (1909). Über die Darstellung und die Konstitution der Ester der Glykolsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3873–3878.
  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Fuson, R. C., & Cole, W. (1938). The Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid. Journal of the American Chemical Society, 60(6), 1237–1239.
  • Bantia, S., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167.
  • Kotha, S., & Khedkar, P. (2005). Synthesis of novel spiro-compounds and their applications. Tetrahedron, 61(48), 11497-11519.
  • Wikipedia. (2023). Bouveault–Blanc reduction. Retrieved from [Link]

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

Sources

Methodological & Application

Application Notes & Protocols: The Use of Cyclopentane-1,1-diyldimethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of Cyclopentane-1,1-diyldimethanol (CPDM) in the synthesis of high-performance polymers. CPDM, a cycloaliphatic diol characterized by a gem-disubstituted five-membered ring, serves as a unique building block for creating polymers with enhanced thermal stability, mechanical strength, and chemical resistance. We will explore its application in the synthesis of polyesters and polyurethanes, providing step-by-step methodologies, mechanistic insights, and comparative data. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying polymer chemistry.

Introduction: The Structural Advantage of this compound (CPDM)

In the vast landscape of polymer chemistry, the choice of monomer is paramount in defining the final properties of the macromolecule. While linear aliphatic diols are ubiquitous, cycloaliphatic diols have garnered significant attention for their ability to impart rigidity and durability to polymer backbones.[1] this compound (CPDM), with its chemical structure featuring two primary hydroxyl groups attached to a single carbon of a cyclopentane ring, is an exemplary monomer in this class.[2]

The key to CPDM's utility lies in its rigid, non-planar cyclopentyl group. Unlike its linear counterparts, which allow for significant conformational freedom, the cyclopentane ring restricts bond rotation. When incorporated into a polymer chain, this structural constraint leads to:

  • Increased Glass Transition Temperature (Tg): The rigid structure hinders segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[1]

  • Enhanced Mechanical Properties: The stiffness of the cyclopentyl unit contributes to increased hardness, tensile strength, and modulus in the resulting polymers.[1]

  • Improved Chemical and Hydrolytic Resistance: The cycloaliphatic nature of the core structure offers better protection against chemical attack and hydrolysis compared to some linear aliphatic polymers.[1]

This guide will focus on the two primary classes of polymers readily synthesized from CPDM: polyesters, via polycondensation and ring-opening polymerization, and polyurethanes, via polyaddition reactions.

Synthesis of CPDM-Based Polyesters

Polyesters are a versatile class of polymers defined by the presence of ester linkages in their main chain.[3] CPDM can be incorporated to create novel polyesters with tailored properties through two principal synthetic routes.

Methodology I: Melt Polycondensation

Melt polycondensation is a robust, solvent-free method for producing high molecular weight polyesters. The process typically involves two stages: an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature to drive the reaction to completion by removing the condensation byproduct (e.g., water or methanol).[4]

Protocol 2.1.1: Synthesis of Poly(cyclopentane-1,1-dimethylene adipate)

This protocol details the synthesis of a polyester from CPDM and a linear aliphatic diacid, adipic acid.

Materials:

  • This compound (CPDM), C7H14O2 (MW: 130.18 g/mol )[2]

  • Adipic Acid (AA), C6H10O4 (MW: 146.14 g/mol )

  • Titanium(IV) butoxide (TBT) or Antimony(III) oxide, Catalyst

  • Nitrogen (high purity)

  • Methanol (for cleaning)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

Step-by-Step Procedure:

Stage 1: Esterification

  • Reactor Setup: Charge the dry glass reactor with equimolar amounts of this compound and adipic acid (e.g., 0.5 mol of each).

  • Catalyst Addition: Add the catalyst (e.g., 200-300 ppm of TBT) to the monomer mixture.[1]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove any oxygen, which can cause degradation at high temperatures. Maintain a slow, constant nitrogen flow.

  • Heating and Reaction: Begin stirring and heat the mixture to 180-200°C. Water will be generated as a byproduct of the esterification reaction. This water will be distilled and collected in the receiving flask.

  • Monitoring: Continue this stage for 2-4 hours, or until the amount of collected water is approximately 95% of the theoretical yield. This indicates the formation of low molecular weight oligomers.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.[1] This critical step facilitates the removal of the remaining water and any excess diol, driving the equilibrium towards the formation of a high molecular weight polymer.

  • Viscosity Monitoring: As the reaction proceeds, the molecular weight of the polymer increases, leading to a significant rise in the melt viscosity. This can be observed by the increased torque on the mechanical stirrer.

  • Completion: The reaction is considered complete when the desired melt viscosity is achieved (typically after 2-3 hours under high vacuum).

  • Extrusion and Quenching: Release the vacuum by introducing nitrogen into the reactor. Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized for further analysis.

Workflow for Melt Polycondensation of CPDM-based Polyester

G cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation s1_charge Charge Reactor: CPDM + Diacid + Catalyst s1_purge Purge with N2 s1_charge->s1_purge s1_heat Heat to 180-200°C under N2 flow s1_purge->s1_heat s1_collect Collect Water Byproduct s1_heat->s1_collect s1_oligomer Oligomer Formation s1_collect->s1_oligomer s2_heat Increase Temp to 220-250°C s1_oligomer->s2_heat Transition s2_vacuum Apply High Vacuum (<1 Torr) s2_heat->s2_vacuum s2_viscosity Monitor Melt Viscosity s2_vacuum->s2_viscosity s2_polymer High MW Polymer s2_viscosity->s2_polymer Extrude Extrude & Pelletize s2_polymer->Extrude Process

Caption: Workflow for polyester synthesis via melt polycondensation.

Methodology II: Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive center to form a longer polymer chain.[5] Alcohols, such as CPDM, are excellent initiators for the ROP of cyclic esters like ε-caprolactone or lactide, typically catalyzed by organometallic compounds. Using a diol initiator like CPDM results in a polymer chain growing from both hydroxyl groups.

Protocol 2.2.1: Synthesis of Poly(ε-caprolactone) Diol using CPDM Initiator

Materials:

  • This compound (CPDM)

  • ε-Caprolactone (CL), monomer, dried over CaH2 and distilled under reduced pressure.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2), catalyst.

  • Toluene, anhydrous.

  • Methanol, for precipitation.

Equipment:

  • Dry Schlenk flask with a magnetic stir bar.

  • Syringes for transferring anhydrous liquids.

  • Nitrogen/Argon line for maintaining an inert atmosphere.

Step-by-Step Procedure:

  • Initiator and Monomer: In a Schlenk flask previously dried by heating under vacuum, add a calculated amount of CPDM (initiator). The ratio of monomer to initiator will determine the target molecular weight. For example, a [CL]/[CPDM] ratio of 50:1 will target a polymer with two polycaprolactone arms, each with approximately 25 repeating units.

  • Solvent and Monomer Addition: Add anhydrous toluene to dissolve the CPDM. Then, add the purified ε-caprolactone monomer via syringe.

  • Catalyst Addition: Add the Sn(Oct)2 catalyst solution in toluene via syringe. A typical catalyst-to-initiator ratio is 1:1 to 1:2.

  • Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir. The reaction is typically run for 4-24 hours, depending on the target molecular weight and monomer conversion desired.

  • Termination and Purification: Cool the reaction to room temperature. Dilute the viscous solution with additional toluene. Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the white polymer precipitate by filtration. Wash it with fresh methanol to remove any unreacted monomer and catalyst residues. Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

Mechanism of CPDM-Initiated Ring-Opening Polymerization

G CPDM CPDM Initiator (HO-R-OH) Activation Activation CPDM->Activation Monomer Cyclic Monomer (ε-Caprolactone) Monomer->Activation Catalyst Catalyst (Sn(Oct)2) Catalyst->Activation Propagation Propagation Activation->Propagation Ring-Opening Propagation->Monomer Chain Growth Polymer Final Polymer (PCL-CPDM-PCL) Propagation->Polymer

Caption: ROP mechanism initiated by the CPDM diol.

Expected Properties and Characterization

The incorporation of the CPDM moiety is expected to significantly influence the thermal and mechanical properties of polyesters.

PolymerDiol ComponentDiacid/MonomerRepresentative Tg (°C)Representative Tm (°C)Key Feature
P(CPDM-Adipate) CPDMAdipic Acid40 - 60130 - 150Enhanced stiffness
P(HD-Adipate) 1,6-HexanediolAdipic Acid-60 to -5055 - 60Flexible, low Tg
PCT CHDMTerephthalic Acid~85~290High thermal stability[6]
PCL-CPDM-PCL CPDMε-Caprolactone~(-60)55 - 60Functional diol center

Standard Characterization:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Synthesis of CPDM-Based Polyurethanes

Polyurethanes are formed through the polyaddition reaction of a diol (or polyol) and a diisocyanate.[7][8] The resulting urethane linkage (-NH-COO-) is key to their diverse properties. Using CPDM as the diol component can produce polyurethanes with high hardness and thermal stability, suitable for coatings, adhesives, and elastomers.

Protocol 3.1: Bulk Polymerization of CPDM with Hexamethylene Diisocyanate (HDI)

Safety Note: Diisocyanates are sensitizers and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).

Materials:

  • This compound (CPDM), dried under vacuum before use.

  • Hexamethylene diisocyanate (HDI), C8H12N2O2 (MW: 168.19 g/mol ).

  • Dibutyltin dilaurate (DBTDL), catalyst.

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle or oil bath.

  • Syringe for isocyanate addition.

Step-by-Step Procedure:

  • Reactor Setup: Place the dried CPDM into the reaction flask. Heat it to 60-70°C under a nitrogen atmosphere to ensure it is molten and completely dry.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the molten diol and stir until homogeneous.

  • Isocyanate Addition: Slowly add the stoichiometric amount of HDI dropwise via syringe. The ratio of isocyanate groups to hydroxyl groups (NCO:OH index) is critical and is typically kept at or very near 1.0 for thermoplastics. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 90°C.

  • Polymerization: After the addition is complete, continue stirring the mixture at 80-90°C. The viscosity will increase steadily as the polymer chains grow.

  • Curing: Once the mixture becomes too viscous to stir effectively (typically 1-2 hours), pour it into a preheated mold treated with a release agent.

  • Post-Cure: Cure the polymer in an oven at 80-100°C for 12-24 hours to ensure the reaction goes to completion and to develop the final material properties.

Workflow for Polyurethane Synthesis

G s1_charge Charge Reactor: Dried CPDM s1_heat Heat to 70°C under N2 s1_charge->s1_heat s1_catalyst Add DBTDL Catalyst s1_heat->s1_catalyst s2_isocyanate Slowly Add Diisocyanate (HDI) (Control Exotherm) s1_catalyst->s2_isocyanate s3_polymerize Stir at 80-90°C (Viscosity Increases) s2_isocyanate->s3_polymerize s4_pour Pour into Mold s3_polymerize->s4_pour s5_cure Cure in Oven (e.g., 100°C, 24h) s4_pour->s5_cure s6_final Final Polyurethane Product s5_cure->s6_final

Caption: General workflow for the synthesis of CPDM-based polyurethane.

Applications and Future Outlook

The unique properties imparted by the CPDM monomer open up a range of applications for its derived polymers.

  • Biomedical Applications: The polyesters, particularly those made via ROP of biodegradable monomers like ε-caprolactone, are promising candidates for drug delivery vehicles, resorbable sutures, and scaffolds for tissue engineering.[9][10] The central CPDM unit can be functionalized to attach targeting ligands or drugs.

  • High-Performance Coatings and Adhesives: The rigidity and chemical resistance of CPDM-based polyurethanes and polyesters make them suitable for durable coatings on metal and wood, as well as for high-strength adhesives.[11]

  • Advanced Composites: The high Tg and modulus of these polymers make them excellent matrix materials for fiber-reinforced composites.

Future research should focus on copolymerization of CPDM with other diols to fine-tune properties like flexibility and impact strength. Furthermore, developing bio-based routes to CPDM itself would enhance the sustainability profile of these high-performance materials.[12]

References

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  • A. H. Al-Mohamadi, & A. A. Al-Rashedi. (2014). An Overview of Recent Technical Developments in Polyurethanes. International Journal of Engineering & Technology, 3(4), 359-370.
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  • Google Patents. (n.d.). EP0695322B1 - Process for preparing rigid polyurethane foams.
  • A. Finne-Wistrand, & A.-C. Albertsson. (2009). One-step synthesis of polyesters specialties for biomedical applications. Advanced Drug Delivery Reviews, 61(12), 1031-1040.
  • T. Xie, S.-S. Chen, Y.-Y. Li, & D.-F. Chen. (2024). Leveraging Electron Push‐Pull Effect for Catalytic Polymerization and Degradation of a Cyclobutane Monomer System.
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  • Google Patents. (n.d.). WO2009083933A1 - Polycarbonate blends with high scratch resistance and ductility.
  • Google Patents. (n.d.). CA2119479A1 - Mixtures of polyisocyanates with pentane and/or cyclopentane and process for the production of rigid foams containing urethane and optionally isocyanurate groups.
  • N. Sugai, et al. (2021). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers.
  • S. H. Kim, et al. (2020).
  • M. A. Abd El-Rehim, et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol.
  • H. M. Khaha, et al. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220.
  • LookChem. (n.d.). cyclopentane-1,2-diyldimethanol. Retrieved from [Link]

  • H. M. Khaha, et al. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220.
  • S. H. Kim, et al. (2016). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Journal of the Korean Society for Applied Biological Chemistry, 59(5), 755-762.
  • D. Chandraker, et al. (2024). Synthesis and Characterization of Polymer Based Materials for Biomedical Applications.
  • R. Betz, P. Klüfers, & P. Mayer. (2009). (Cyclopentane-1,1-diyl)dimethanol. Acta Crystallographica Section E: Structure Reports Online, 65(2), o333.
  • J. G. de Vries, et al. (2019). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 21(23), 6437-6445.
  • M. A. Abd El-Rehim, et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • C. P. B. T. T. T. Tran, et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(38), 6259-6266.

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Application Notes and Protocols: CYCLOPENTANE-1,1-DIYLDIMETHANOL as a Versatile Monomer for High-Performance Polyesters and Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Performance with a Novel Cycloaliphatic Diol

In the continuous pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties of the polymer. CYCLOPENTANE-1,1-DIYLDIMETHANOL (CAS No. 5763-53-1), a cycloaliphatic diol, has emerged as a promising building block for the synthesis of high-performance polyesters and polyurethanes.[1] Its unique gem-disubstituted cyclopentyl structure imparts a combination of rigidity, thermal stability, and hydrolytic resistance to the resulting polymer backbone, offering significant advantages over traditional linear aliphatic or aromatic diols.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer, complete with detailed protocols for the synthesis of polyesters and polyurethanes, and methods for their characterization.

The incorporation of cycloaliphatic structures into polymer chains is a well-established strategy to enhance thermal and mechanical properties.[2][3] The cyclopentane ring in this compound introduces a bulky, non-planar element that restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved dimensional stability.[2] This makes it an excellent candidate for applications demanding robust performance under thermal stress.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is essential for successful polymerization.

PropertyValueReference
Chemical Name This compound[4]
Synonyms 1,1-Bis(hydroxymethyl)cyclopentane[5][6]
CAS Number 5763-53-1[1][4]
Molecular Formula C7H14O2[1][4]
Molecular Weight 130.18 g/mol [4]
Appearance Off-white solid[5]
Boiling Point 257.7 °C at 760 mmHg[1][6]
Density 1.047 g/cm³[1][6]
Flash Point 124.4 °C[1][6]

Synthesis of this compound: This diol can be synthesized via the reduction of diethyl cyclopentane-1,1-dicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5][6]

Application I: High-Performance Polyesters via Polycondensation

Polyesters derived from this compound are anticipated to exhibit enhanced thermal stability and mechanical strength. The following protocol details a two-step melt polycondensation method, a common industrial practice for polyester synthesis.[7][8]

Reaction Principle: Polycondensation

Polycondensation is a step-growth polymerization process where bifunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol.[9][10][11] The reaction between a diol and a dicarboxylic acid or its derivative leads to the formation of ester linkages, creating a polyester.[12]

Experimental Protocol: Synthesis of Poly(cyclopentane-1,1-diylmethyleneterephthalate)

This protocol describes the synthesis of a polyester from this compound and dimethyl terephthalate.

Materials:

  • This compound

  • Dimethyl terephthalate (DMT)

  • Zinc acetate (esterification catalyst)

  • Antimony(III) oxide (polycondensation catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for collection)

  • Chloroform (for purification)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Cold trap.

Procedure:

Step 1: Esterification (Transesterification)

  • Charge the reaction flask with this compound and dimethyl terephthalate in a molar ratio of 1.2:1.

  • Add zinc acetate as the esterification catalyst (approximately 0.1% by weight of DMT).

  • Purge the system with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen.

  • Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the distillation receiver.

  • Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected (typically 2-3 hours).

Step 2: Polycondensation

  • Add the polycondensation catalyst, antimony(III) oxide (approximately 0.05% by weight of DMT), to the reaction mixture.

  • Gradually increase the temperature to 250-280°C.

  • Simultaneously, gradually reduce the pressure of the system to below 1 mmHg using a vacuum pump.

  • The viscosity of the reaction mixture will increase as the polymerization proceeds. The stirring speed may need to be adjusted accordingly.

  • Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • To stop the reaction, remove the heat source and introduce nitrogen gas to bring the system back to atmospheric pressure.

  • The molten polyester can be extruded from the reactor and allowed to cool.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent like chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Diagram: Polyester Synthesis Workflow

Polyester_Synthesis cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation Monomers This compound + Dimethyl Terephthalate Catalyst1 Zinc Acetate Catalyst Heating1 Heat to 180-200°C (Nitrogen Atmosphere) Catalyst1->Heating1 Initiates Transesterification Methanol_Removal Methanol Byproduct (Collected) Heating1->Methanol_Removal Drives Reaction Oligomer Low MW Oligomer Methanol_Removal->Oligomer Formation of Catalyst2 Antimony(III) Oxide Catalyst Oligomer->Catalyst2 Input to Step 2 Heating2 Heat to 250-280°C (High Vacuum) Catalyst2->Heating2 Initiates Polycondensation Viscosity_Increase Increased Melt Viscosity Heating2->Viscosity_Increase Drives Polymerization Polyester High MW Polyester Viscosity_Increase->Polyester Indicates Formation of

Caption: Workflow for the two-step melt polycondensation synthesis of polyester.

Application II: Advanced Polyurethanes via Polyaddition

Polyurethanes synthesized using this compound as a chain extender or as part of a polyester polyol are expected to demonstrate superior mechanical properties and thermal stability.[13]

Reaction Principle: Polyaddition

Polyurethane synthesis is typically achieved through a polyaddition reaction between a diisocyanate and a polyol.[14][15][16] This reaction forms the characteristic urethane linkage (-NH-COO-).[14] The properties of the resulting polyurethane can be tailored by varying the type of diisocyanate, polyol, and the use of chain extenders.[14][15]

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol describes a two-step (prepolymer) method for synthesizing a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (chain extender)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, dropping funnel, and a thermometer.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

Step 1: Prepolymer Synthesis

  • Dry the PTMEG by heating it at 100°C under vacuum for 2 hours prior to use.

  • Charge the reaction flask with the dried PTMEG.

  • Under a nitrogen atmosphere, add MDI to the flask with vigorous stirring. The NCO/OH molar ratio should be 2:1.

  • Heat the mixture to 80°C and maintain this temperature for 2-3 hours to form the NCO-terminated prepolymer.

Step 2: Chain Extension

  • Dissolve the required amount of this compound in anhydrous DMF. The amount should be calculated to achieve an overall NCO/OH ratio of approximately 1.02:1.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the chain extender solution.

  • Cool the prepolymer to 60°C and then add the chain extender solution dropwise with continuous stirring.

  • An increase in viscosity will be observed. Continue stirring for about 1 hour after the addition is complete.

  • Pour the viscous polymer solution into a Teflon-coated mold.

  • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to complete the reaction and remove the solvent.

Diagram: Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prepolymer Step 1: Prepolymer Synthesis cluster_chain_extension Step 2: Chain Extension Polyol Polyol (PTMEG) Diisocyanate Diisocyanate (MDI) Heating1 Heat to 80°C (Nitrogen Atmosphere) Diisocyanate->Heating1 Reacts with Polyol Prepolymer NCO-Terminated Prepolymer Heating1->Prepolymer Forms Addition Dropwise Addition at 60°C Prepolymer->Addition Input to Step 2 Chain_Extender This compound (in DMF) Catalyst DBTDL Catalyst Catalyst->Addition Added to Prepolymer Curing Curing in Vacuum Oven (80-100°C) Addition->Curing Leads to Polymerization Polyurethane Polyurethane Elastomer Curing->Polyurethane Final Product

Caption: Workflow for the two-step prepolymer synthesis of polyurethane.

Characterization of Synthesized Polymers

A comprehensive characterization of the synthesized polyesters and polyurethanes is crucial to understand their structure-property relationships.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of functional groups (ester, urethane), and monitoring of reaction completion (disappearance of -OH and -NCO peaks).[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determination of the polymer structure, composition, and monomer incorporation.[18]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[19]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[18]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.[18]
Tensile Testing Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Conclusion and Future Outlook

This compound presents a compelling option for the synthesis of advanced polyesters and polyurethanes. Its inherent cycloaliphatic structure offers a pathway to polymers with enhanced thermal and mechanical properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile monomer. Further investigations could focus on the synthesis of copolymers to fine-tune properties for specific applications, including biomedical devices, high-performance coatings, and advanced engineering plastics. The unique combination of properties imparted by this compound is poised to drive innovation in polymer science and materials engineering.

References

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  • Preparation of Polyurethanes via Polycondensation and their Properties - ResearchGate. Retrieved from [Link]

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  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective - ACS Publications. (2015, May 6). Retrieved from [Link]

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Sources

Protocol for the Synthesis of Spiro Compounds from CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a distinct three-dimensional architecture that can lead to improved pharmacological properties.[1][2] This guide provides detailed protocols and scientific rationale for the synthesis of diverse spiro compounds utilizing cyclopentane-1,1-diyldimethanol as a versatile and accessible building block. This C7 diol serves as an ideal starting point for constructing spiro[4.5]decane systems, which are prevalent in numerous bioactive molecules. We will detail robust methodologies for the synthesis of spiroketals, spiroethers, and other spiro-heterocycles, explaining the causality behind experimental choices to empower researchers in drug development.

Introduction: The Value of Spirocyclic Scaffolds

Modern drug discovery has seen a concerted effort to "escape from flatland"—a move away from planar, aromatic molecules towards compounds with greater three-dimensional complexity.[1] Spirocycles, which feature two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined conformational arrangement allows for precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[3] The incorporation of a spiro center can also favorably modulate key physicochemical properties such as solubility and metabolic stability, making these motifs highly attractive for lead optimization.[2][4]

This compound is an excellent and commercially available starting material for accessing this chemical space. It provides a pre-installed quaternary spiro-carbon and two primary hydroxyl groups, which serve as versatile handles for a variety of cyclization strategies. This document outlines key synthetic transformations to convert this diol into valuable spirocyclic frameworks.

Preparation of the Starting Material

While commercially available, this compound can also be synthesized in high yield from diethyl cyclopentane-1,1-dicarboxylate via reduction. This two-step preparation from diethyl malonate is a common route in academic and industrial settings.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures for the reduction of diesters.[5]

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.

  • LiAlH₄ Suspension: Carefully suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.

    • Expert Insight: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be handled under an inert atmosphere and with extreme caution. The reaction is highly exothermic, and slow addition of the ester is critical to maintain temperature control.

  • Ester Addition: Dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser's method). A granular white precipitate should form.

    • Safety Note: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and in a well-ventilated fume hood.

  • Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure to yield this compound as an off-white solid, which can be further purified by recrystallization if necessary.[5]

Core Synthetic Protocol: Spiroketal Synthesis

The most direct application of this compound is its acid-catalyzed condensation with ketones or aldehydes to form spiroketals. This reaction is typically under thermodynamic control, favoring the formation of the most stable spiroketal isomer.[6][7]

spiroketal_synthesis start This compound + Ketone/Aldehyde reagents Acid Catalyst (e.g., PTSA, H2SO4) Solvent (e.g., Toluene) Heat (Dean-Stark) start->reagents product Spiroketal Product reagents->product byproduct Water (removed) reagents->byproduct

Caption: General workflow for acid-catalyzed spiroketalization.

Protocol 3.1: Synthesis of a Spiro[4.5]decane-type Ketal

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • p-Toluenesulfonic acid (PTSA, 0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound, toluene, cyclohexanone, and PTSA.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 4-8 hours).

    • Causality Explanation: The removal of water is crucial as it drives the equilibrium towards the formation of the ketal product, in accordance with Le Châtelier's principle. Toluene is an excellent solvent for this as it forms a low-boiling azeotrope with water.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation.

Carbonyl PartnerCatalystTypical YieldReference Method
CyclohexanonePTSA85-95%Acid-catalyzed dehydration[7]
AcetoneH₂SO₄ (cat.)80-90%Acid-catalyzed dehydration[7]
BenzaldehydePTSA75-85%Acid-catalyzed dehydration[7]

Advanced Protocol: Synthesis of Spiroethers

The synthesis of spiroethers from the diol is a multi-step process that requires the selective functionalization of one hydroxyl group, followed by intramolecular cyclization. A reliable method involves monotosylation and subsequent base-induced ring closure (an intramolecular Williamson ether synthesis).

spiroether_synthesis cluster_0 Step 1: Monotosylation cluster_1 Step 2: Cyclization Diol Diol TsCl TsCl (1 equiv) Pyridine, 0°C to RT Diol->TsCl MonoTs Monotosylate Intermediate TsCl->MonoTs Base Strong Base (e.g., NaH) THF MonoTs->Base Intramolecular SN2 Spiroether Spiroether Product Base->Spiroether

Sources

The Strategic Application of CYCLOPENTANE-1,1-DIYLDIMETHANOL in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Cyclopentane Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the carbocyclic scaffolds, the cyclopentane ring is a privileged motif, frequently incorporated into a diverse array of natural products and synthetic drugs.[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, making it a valuable template for interacting with biological targets.[3] CYCLOPENTANE-1,1-DIYLDIMETHANOL, a symmetrically disubstituted cyclopentane derivative, serves as a pivotal building block, offering medicinal chemists a robust and versatile starting point for the synthesis of complex therapeutic agents.[4][5] This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.

The unique 1,1-disubstitution pattern of this compound provides a gateway to several important classes of compounds in medicinal chemistry. The two primary hydroxyl groups can be readily functionalized or serve as handles for the construction of more elaborate molecular frameworks. This application note will delve into three key areas where this scaffold has demonstrated significant utility: the synthesis of spirocyclic systems, the construction of carbocyclic nucleoside analogues, and as a core component of potent enzyme inhibitors, with a particular focus on neuraminidase inhibitors for the treatment of influenza.

PART 1: this compound as a Precursor to Spirocyclic Scaffolds

The incorporation of three-dimensional (3D) structural motifs is a prevailing strategy in modern drug design to "escape from flatland" and improve pharmacological properties.[6] Spirocycles, characterized by two rings connected through a single shared atom, are exemplary of such 3D scaffolds. They offer a rigidified conformation that can enhance binding affinity to protein targets and improve physicochemical properties such as solubility and metabolic stability.[7][8] this compound is an ideal starting material for the synthesis of spiro[4.4]nonane systems, which are found in a number of biologically active natural products and synthetic compounds.[5]

The two hydroxyl groups can be converted to other functionalities, such as halides or tosylates, which can then undergo intramolecular cyclization reactions with a suitable nucleophile to form the second ring of the spirocyclic system. For instance, conversion of the diol to a dihalide followed by reaction with a primary amine can lead to the formation of azaspiro[4.4]nonanes, a privileged scaffold in medicinal chemistry.[1]

Conceptual Workflow for Spirocycle Synthesis

A This compound B Activation of Hydroxyl Groups (e.g., Tosylation, Halogenation) A->B C Activated Intermediate (e.g., Ditosylate, Dihalide) B->C D Reaction with a Dinucleophile (e.g., Primary Amine, Malonate) C->D E Intramolecular Cyclization D->E F Spiro[4.4]nonane Scaffold E->F

Caption: A generalized workflow for the synthesis of spiro[4.4]nonane scaffolds from this compound.

PART 2: A Building Block for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of therapeutic agents where the furanose sugar moiety of a natural nucleoside is replaced by a carbocyclic ring, typically a cyclopentane or cyclohexane.[9] This structural modification imparts significant metabolic stability by replacing the labile glycosidic bond with a robust carbon-carbon bond, rendering them resistant to enzymatic cleavage by phosphorylases.[10] Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities.

While not a direct precursor in all synthetic routes, the functional handles of this compound can be elaborated into the necessary functionalities for the attachment of nucleobases. For instance, selective oxidation and amination reactions can introduce the required amino and hydroxyl groups in the correct stereochemical orientation for the synthesis of carbocyclic analogues of adenosine, uridine, and other nucleosides.[11] The synthesis of these analogues has been a fruitful area of research, leading to the discovery of compounds with activity against a range of viruses and tumor cell lines.[12][13]

PART 3: Case Study: Cyclopentane-Based Neuraminidase Inhibitors for Influenza

A compelling application of the cyclopentane scaffold is in the development of neuraminidase inhibitors for the treatment of influenza.[14] Neuraminidase is a critical enzyme for the release of new viral particles from infected cells, and its inhibition is a clinically validated strategy for combating influenza A and B viruses.[15] Several potent cyclopentane-based neuraminidase inhibitors have been developed, with the investigational drug RWJ-270201 (BCX-1812) being a notable example.[16] These inhibitors are designed to mimic the transition state of the natural substrate, sialic acid, binding to the active site of the enzyme with high affinity.

The cyclopentane ring serves as a rigid scaffold to position the key functional groups—typically a carboxylate, a guanidino or amino group, and a lipophilic side chain—for optimal interaction with the enzyme's active site.[4] The synthesis of these complex molecules often involves the elaboration of a substituted cyclopentane core, for which this compound can serve as a versatile starting point after appropriate functional group manipulations.

Biological Activity of Representative Cyclopentane Neuraminidase Inhibitors
Virus Strain50% Effective Concentration (EC₅₀) in MDCK cells (µM)[14][16]
Influenza A (H1N1)
A/Bayern/07/95≤1.5
A/Beijing/262/95≤1.5
A/PR/8/34≤1.5
A/Texas/36/91≤1.5
Influenza A (H3N2)
12 Strains<0.3
Influenza A (H5N1)
2 Strains<0.3
Influenza B
B/Beijing/184/93<0.2
B/Harbin/07/94<0.2
3 Other Strains0.8 - 8.0
Enzyme Source50% Inhibitory Concentration (IC₅₀) (µM)[4]
Influenza A Neuraminidase0.015 - 0.080
Influenza B Neuraminidase3.0 - 9.2

Hypothetical Mechanism of Neuraminidase Inhibition

cluster_0 Neuraminidase Active Site cluster_1 Cyclopentane Inhibitor A Anionic Pocket (Arg residues) B Catalytic Site (Glu, Asp residues) C Hydrophobic Pocket D Guanidino/Amino Group D->A Ionic Interaction G Cyclopentane Scaffold D->G E Carboxylate Group E->B Coordinates with Catalytic Residues E->G F Lipophilic Side Chain F->C Hydrophobic Interaction F->G

Caption: A simplified diagram illustrating the key interactions of a cyclopentane-based neuraminidase inhibitor within the enzyme's active site.

PART 4: Potential in Scaffolding for GPCR Modulators

G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[17] The development of selective GPCR modulators, including allosteric modulators, is a major focus of medicinal chemistry.[18][19] The conformational rigidity of a scaffold is often a desirable feature in the design of potent and selective GPCR ligands. The cyclopentane ring, particularly when incorporated into more complex, rigid systems like spirocycles, can serve as an excellent platform for the spatial arrangement of pharmacophoric elements that interact with GPCR binding pockets.[20] While direct examples originating from this compound are not prevalent in the literature, its utility as a precursor to rigid scaffolds suggests significant potential in this area.

PART 5: Experimental Protocols

Protocol 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopentane

This protocol details the conversion of the diol to a ditosylate, a key intermediate for subsequent nucleophilic substitution reactions, such as in the formation of spirocycles.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (10-20 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The causality for portion-wise addition is to control the exothermicity of the reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold 1 M HCl to quench the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 volumes).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 volumes), saturated aqueous NaHCO₃ solution (2 x 20 volumes), and brine (1 x 20 volumes). The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 1,1-bis(tosyloxymethyl)cyclopentane.

Protocol 2: Conceptual Synthesis of a Spiro[4.4]nonane Amine

This protocol outlines a conceptual pathway from the ditosylate intermediate to a spirocyclic amine.

Materials:

  • 1,1-Bis(tosyloxymethyl)cyclopentane

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Cyclization: To a solution of 1,1-bis(tosyloxymethyl)cyclopentane (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.5 eq). Heat the mixture to reflux and stir for 24-48 hours. The base is crucial for deprotonating the amine, facilitating the second nucleophilic attack.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product via column chromatography to isolate the N-benzyl spiro[4.4]nonane amine.

  • Debenzylation: Dissolve the N-benzyl spiro-amine in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). This step cleaves the benzyl protecting group.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired spiro[4.4]nonane amine.

Conclusion

This compound is a chemically tractable and economically viable starting material that provides access to a variety of valuable scaffolds in medicinal chemistry. Its application in the synthesis of three-dimensional spirocycles, metabolically robust carbocyclic nucleosides, and potent enzyme inhibitors underscores its strategic importance. The protocols and conceptual frameworks presented herein are intended to serve as a practical guide for researchers aiming to leverage the unique structural features of this versatile building block in the design and synthesis of next-generation therapeutic agents. Further exploration of its potential in areas such as GPCR modulation and the development of novel bioisosteres is warranted and promises to yield exciting new discoveries in the field of drug development.

References

The Strategic Derivatization of Cyclopentane-1,1-diyldimethanol: A Scaffold for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. The cyclopentane ring, a structural motif prevalent in a vast array of natural products and synthetic drugs, offers a unique blend of conformational flexibility and the ability to project substituents into well-defined three-dimensional space.[1][2][3] Unlike its more rigid or more flexible acyclic counterparts, the cyclopentane scaffold can serve as a versatile core or appendage to engage with biological targets.[1] This application note focuses on Cyclopentane-1,1-diyldimethanol , a readily accessible diol, as a strategic starting point for generating diverse libraries of compounds with significant potential in drug discovery.

The 1,1-disubstituted pattern of this compound is particularly noteworthy as it serves as a bioisostere for the commonly employed gem-dimethyl group.[4][5] While the gem-dimethyl motif is often used to block metabolic oxidation or to provide steric bulk, it can also increase lipophilicity. Replacing it with a spirocyclic system derived from this compound can maintain the desired steric properties while modulating physicochemical characteristics such as solubility and metabolic stability.[3][6] The derivatization of the two primary hydroxyl groups of this diol opens a gateway to a rich chemical space, including mono- and di-functionalized ethers and esters, as well as novel spirocyclic systems.[7][8]

This guide provides a detailed exploration of key derivatization strategies for this compound, complete with step-by-step protocols, mechanistic insights, and a discussion of the therapeutic relevance of the resulting molecular architectures.

Core Derivatization Strategies and Rationale

The two primary hydroxyl groups of this compound offer multiple avenues for chemical modification. The key challenge and opportunity lie in controlling the selectivity of these reactions to generate a diverse set of derivatives. The main strategies discussed herein are:

  • Selective Mono-functionalization: This approach allows for the introduction of a single functional group, leaving the second hydroxyl available for further modification or for interaction with a biological target. This is crucial for creating molecules with specific vectoral properties for target engagement.

  • Di-functionalization: Symmetrical derivatization can be used to create molecules with altered physicochemical properties or to engage with symmetrical binding pockets.

  • Cyclization to Form Spiro-systems: The formation of spirocyclic ethers (e.g., oxetanes) or acetals/ketals (e.g., dioxanes) from the diol introduces significant three-dimensionality and conformational rigidity. Spirocyclic scaffolds are increasingly recognized for their ability to improve drug-like properties, including potency, selectivity, and metabolic stability.[3][6][9]

The following diagram illustrates the overall derivatization workflow from the starting diol.

G A This compound B Selective Mono-functionalization (e.g., Monotosylation) A->B Selective Reagents C Di-functionalization (e.g., Diesterification) A->C Stoichiometric Reagents D Cyclization (e.g., Acetal/Ketal Formation) A->D Aldehyde/Ketone, Acid Catalyst E Mono-O-Alkyl/Aryl Ethers B->E Williamson Ether Synthesis F Mono-esters B->F Esterification I Intramolecular Cyclization B->I Activating Agent, Base G Di-esters C->G H Spiro-dioxanes D->H J Spiro-oxetanes I->J

Caption: General derivatization pathways for this compound.

Protocol 1: Selective Monotosylation as a Precursor for Asymmetric Derivatization

Selective activation of one of the two primary hydroxyl groups is a key step towards creating asymmetric derivatives. Monotosylation is an excellent strategy, as the resulting tosylate is a good leaving group for subsequent nucleophilic substitution reactions, such as etherification. For symmetrical diols, achieving high selectivity for mono-functionalization can be challenging. The following protocol is based on a silver(I) oxide mediated method that has shown high selectivity for the monotosylation of symmetrical diols.[6]

Experimental Protocol: Selective Monotosylation
  • Materials and Reagents:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Silver(I) oxide (Ag₂O)

    • Potassium iodide (KI), catalytic amount

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add silver(I) oxide (1.5 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

    • Add p-toluenesulfonyl chloride (1.05 eq.) in one portion.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (disappearance of the starting diol), filter the reaction mixture through a pad of Celite® to remove silver salts. Wash the pad with DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mono-tosylated product.

Rationale and Mechanistic Insights

The high selectivity of this method is attributed to the coordination of the silver(I) oxide to one of the hydroxyl groups, which increases its nucleophilicity towards the tosyl chloride. The presence of a catalytic amount of potassium iodide facilitates the reaction, likely through the in situ formation of a more reactive tosyl iodide.

Protocol 2: Synthesis of Spiro-oxetanes via Intramolecular Williamson Ether Synthesis

The mono-tosylated product from Protocol 1 is an ideal precursor for the synthesis of a spiro-oxetane. Oxetanes are valuable motifs in medicinal chemistry as they can act as polar bioisosteres for gem-dimethyl groups and carbonyls, often improving solubility and metabolic stability.[1][10] The intramolecular Williamson ether synthesis is a classic and effective method for forming cyclic ethers.[11][12]

Experimental Protocol: Intramolecular Cyclization to a Spiro-oxetane
  • Materials and Reagents:

    • Mono-tosylated this compound (from Protocol 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the mono-tosylated diol (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Gentle heating may be required.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude spiro-oxetane may be purified by distillation or column chromatography if necessary.

Visualization of Spiro-oxetane Synthesis

G cluster_0 Intramolecular Williamson Ether Synthesis A Monotosylated Diol B Spiro-oxetane A->B 1. NaH, THF 2. Intramolecular SN2

Caption: Synthesis of a spiro-oxetane from a mono-tosylated diol.

Protocol 3: Diesterification of this compound

The formation of diesters can significantly alter the lipophilicity and cell permeability of the parent diol. For sterically hindered primary alcohols like those in this compound, standard Fischer esterification may be slow and require harsh conditions. The Yamaguchi esterification is a powerful method for the synthesis of esters from sterically hindered alcohols under mild conditions.[2][13][14]

Experimental Protocol: Yamaguchi Diesterification
  • Materials and Reagents:

    • This compound

    • Carboxylic acid of choice (e.g., benzoic acid, 2.2 eq.)

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 2.2 eq.)

    • Triethylamine (Et₃N, 2.2 eq.)

    • 4-Dimethylaminopyridine (DMAP), catalytic to stoichiometric amount

    • Toluene, anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the carboxylic acid (2.2 eq.) in anhydrous toluene, add triethylamine (2.2 eq.) and 2,4,6-trichlorobenzoyl chloride (2.2 eq.). Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

    • In a separate flask, dissolve this compound (1.0 eq.) and DMAP (2.5 eq.) in anhydrous toluene.

    • Add the solution of the mixed anhydride to the solution of the diol and DMAP.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with water.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude diester by silica gel column chromatography.

Quantitative Data Summary for Esterification
Esterification MethodKey ReagentsConditionsSuitability for Hindered AlcoholsReference
Fischer Carboxylic Acid, Alcohol, Strong Acid CatalystHigh temperature, often with water removalPoor to moderate[15]
Steglich Carboxylic Acid, Alcohol, DCC/EDC, DMAPMild, room temperatureGood[16][17][18]
Yamaguchi Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAPMild, two-step one-potExcellent[2][8][13][19]
Mitsunobu Carboxylic Acid, Alcohol, DEAD/DIAD, PPh₃Mild, redox-neutralGood, with inversion of configuration for secondary alcohols[10][20][21][22]

Protocol 4: Formation of Spiro-dioxanes via Acetal/Ketal Formation

Reacting the 1,3-diol system of this compound with an aldehyde or ketone under acidic catalysis provides a straightforward route to spiro-dioxanes. These six-membered cyclic acetals or ketals are conformationally restricted and introduce a new stereocenter if an unsymmetrical ketone is used. They are generally stable to basic and nucleophilic conditions, making them useful as protecting groups or as core structural motifs.[16]

Experimental Protocol: Synthesis of a Spiro-dioxane
  • Materials and Reagents:

    • This compound

    • Aldehyde or Ketone (e.g., benzaldehyde, 1.1 eq.)

    • p-Toluenesulfonic acid (p-TsOH), catalytic amount

    • Toluene or Benzene

    • Dean-Stark apparatus

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue refluxing until no more water is collected and the starting materials are consumed (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude spiro-dioxane by column chromatography or distillation.

Logical Flow of Spiro-Dioxane Formation

G cluster_0 Acetal/Ketal Formation A Diol + Aldehyde/Ketone B Hemiacetal/Hemiketal Intermediate A->B Acid Catalysis C Oxocarbenium Ion B->C Protonation & Water Loss D Spiro-dioxane C->D Intramolecular Cyclization

Caption: Key steps in the acid-catalyzed formation of a spiro-dioxane.

Application in Drug Discovery: Case Studies and Perspectives

The derivatization of this compound to form spirocyclic systems is particularly relevant to modern drug discovery. The introduction of a spiro center increases the three-dimensionality (Fsp³) of a molecule, a property that is often correlated with improved clinical success.[3][6] Spirocyclic scaffolds can lock the conformation of a molecule, leading to enhanced binding affinity and selectivity for the target protein.[9]

For instance, the spiro[4.4]nonane skeleton, which can be accessed from cyclopentane derivatives, is found in biologically active compounds.[3] Furthermore, numerous approved drugs contain a spirocycle, highlighting the therapeutic value of these scaffolds.[4] The derivatives of this compound, particularly the spiro-oxetanes and spiro-dioxanes, can be envisioned as core fragments in the design of novel inhibitors for enzymes or modulators of receptors where a defined spatial arrangement of substituents is crucial for activity.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a diverse range of derivatives with high potential in drug discovery. The protocols outlined in this application note for selective mono-functionalization, di-esterification, and the formation of spirocyclic systems provide a robust framework for researchers to explore the chemical space around this valuable scaffold. The resulting compounds, with their unique conformational properties and potential for improved pharmacokinetic profiles, represent a promising avenue for the development of next-generation therapeutics.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Retrieved from [Link]

  • Sharghi, H., & Hosseini Sarvari, M. (2003). A new facile method for selective monoesterification of diols. Tetrahedron, 59(20), 3627–3633.
  • Mishra, G., Sasmal, M., Chakraborty, A., & Thirupathi, B. (2020). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. Retrieved from [Link]

  • Kumar, R., & Sharma, A. K. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4787.
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  • Molecules. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.
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  • Kitching, M. O., & Bull, J. A. (2016). Synthesis of Spirocyclic Ethers. Synthesis, 48(01), 1-21.
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  • Bull, J. A., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
  • Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(45), 29191-29213.
  • Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.
  • Tomer, S. O., & Soni, H. P. (2017). Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. Organic & Biomolecular Chemistry, 15(42), 8990-8997.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.
  • Wikipedia. (n.d.). 山口ラクトン化反応. Retrieved from [Link]

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  • Atkinson, S. J., et al. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 61(23), 10405-10433.
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  • Nair, V., et al. (2005). A stereoselective synthesis of spiro-dioxolanes via the multicomponent reaction of dicarbomethoxycarbene, aldehydes and 1,2- or 1,4-diones. Tetrahedron Letters, 46(11), 1867-1869.
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Application Notes & Protocols: The Role of CYCLOPENTANE-1,1-DIYLDIMETHANOL as a Rigid Scaffold in Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Rigidity in Modern Drug Design

Conformational rigidity is a cornerstone strategy in medicinal chemistry, employed to enhance the affinity, selectivity, and metabolic stability of therapeutic candidates.[1][2] By restricting the flexibility of a molecule, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. This often translates to a significant improvement in binding affinity and a more defined structure-activity relationship (SAR). While numerous scaffolds exist, the cyclopentane ring is a prevalent motif in many natural products and synthetic drugs, valued for its ability to present substituents in precise spatial arrangements.[3]

This guide focuses on CYCLOPENTANE-1,1-DIYLDIMETHANOL , a unique scaffold featuring a five-membered ring with two hydroxymethyl groups attached to a single quaternary carbon atom.[4] This gem-disubstituted pattern imparts significant conformational restriction, creating two well-defined exit vectors for chemical modification. These notes will explore the physicochemical properties, synthesis, and strategic application of this scaffold, providing detailed protocols for its use in the design of novel molecules.

Physicochemical Properties of the this compound Scaffold

A thorough understanding of the scaffold's intrinsic properties is critical for its effective implementation. The two primary hydroxyl groups serve as versatile handles for synthetic elaboration and can act as hydrogen bond donors in interactions with a target protein.[4]

PropertyValueSource
Molecular Formula C₇H₁₄O₂[5][6]
Molecular Weight 130.19 g/mol [4][7]
CAS Number 5763-53-1[4][5][7]
Appearance Off-white to white solid[7][8]
Melting Point 91-93 °C[4]
Boiling Point 257.7 °C at 760 mmHg[5][6]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 2[5]

Table 1: Key physicochemical properties of this compound.

Synthesis of the Core Scaffold

The most direct and widely cited method for preparing this compound is the reduction of a corresponding diester, typically diethyl cyclopentane-1,1-dicarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][8]

G start_material Diethyl cyclopentane-1,1-dicarboxylate in dry THF reaction_step 1. Add diester solution to LiAlH₄ suspension at 0 °C under N₂ 2. Warm to RT, stir 17-20h start_material->reaction_step reagent LiAlH₄ Suspension in dry THF reagent->reaction_step workup Quench & Aqueous Workup (H₂O, Ether Extraction) reaction_step->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of the scaffold via diester reduction.

Protocol 3.1: Synthesis via LiAlH₄ Reduction

This protocol is adapted from established literature procedures.[8]

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen line

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Suspension: Carefully suspend LiAlH₄ (1.2 equivalents) in anhydrous THF inside the reaction flask. Cool the suspension to 0 °C using an ice bath.

    • Causality Note: LiAlH₄ is highly reactive with water. Anhydrous conditions and a nitrogen atmosphere are critical to prevent quenching of the reagent and to avoid hazardous hydrogen gas evolution.

  • Substrate Addition: Dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • Causality Note: The dropwise addition at low temperature is essential to control the highly exothermic reaction between the ester and the hydride reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 17-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ester.[8] If starting material remains, additional LiAlH₄ may be carefully added.

  • Workup: Cool the mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water. A granular precipitate should form.

    • Causality Note: This specific quenching procedure (Fieser method) is designed to safely neutralize excess LiAlH₄ and produce an easily filterable solid (lithium and aluminum salts).

  • Extraction: Filter the mixture and wash the solid residue thoroughly with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which typically appears as an off-white solid.[8] The product can be further purified by recrystallization or chromatography if necessary.

Application in Rational Molecule Design

The primary value of the this compound scaffold lies in its ability to rigidly orient two appended molecular fragments. This is particularly advantageous in fragment-based drug discovery (FBDD) or when linking known pharmacophores.

G Scaffold Design Principle scaffold Rigid Scaffold (this compound) property1 Defined Exit Vectors (Fixed spatial orientation) scaffold->property1 property2 Conformational Restriction scaffold->property2 advantage1 Pre-organization of Pharmacophores (A & B) property1->advantage1 property2->advantage1 advantage2 Reduced Entropic Penalty upon Target Binding advantage1->advantage2 outcome Increased Binding Affinity & Selectivity advantage2->outcome

Caption: The logical framework for using a rigid scaffold to enhance binding affinity.

Functionalization of the Scaffold for Downstream Applications

To be used as a linker, the scaffold's hydroxyl groups must first be converted into more reactive functionalities, such as tosylates or halides. This creates electrophilic centers for subsequent nucleophilic substitution reactions. The conversion to a ditosylate is a common and effective strategy.[5]

Protocol 4.1: Synthesis of the Ditosylate Intermediate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool to 0 °C.

    • Causality Note: Pyridine acts as both the solvent and the base required to neutralize the HCl byproduct of the tosylation reaction.

  • Tosylation: Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, then allow it to stand in a cold environment (e.g., refrigerator at 4 °C) overnight.

  • Workup: Pour the reaction mixture over crushed ice and extract with DCM.

  • Washing: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Causality Note: The series of washes is critical for removing the pyridine catalyst and any unreacted starting materials or byproducts, ensuring the purity of the intermediate.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1,1-Bis-tosyloxymethyl-cyclopentane, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol: Example Coupling Reaction with a Nucleophilic Pharmacophore

This protocol describes a general procedure for a double nucleophilic substitution on the ditosylate intermediate using an amine-containing pharmacophore, a common step in synthesizing bivalent ligands or complex inhibitors.

Materials:

  • 1,1-Bis-tosyloxymethyl-cyclopentane (ditosylate intermediate)

  • Amine-containing pharmacophore (e.g., 4-aminopyridine) (2.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Setup: In a round-bottom flask, combine the ditosylate intermediate (1.0 eq), the amine pharmacophore (2.2 eq), and K₂CO₃ (3.0 eq) in anhydrous DMF.

    • Causality Note: DMF is a polar aprotic solvent that effectively solvates the cations, enhancing the nucleophilicity of the amine. K₂CO₃ is the base used to deprotonate the amine if it is in a salt form or to scavenge any protons released.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Follow the reaction's progress by TLC, monitoring the disappearance of the ditosylate starting material.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Washing: Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to isolate the desired disubstituted final molecule.

Conclusion

This compound is a valuable and accessible rigid scaffold for molecular design. Its gem-disubstituted diol arrangement provides a conformationally restricted core from which two molecular fragments can be projected with precise spatial control. This pre-organization is a powerful tool for enhancing binding affinity and selectivity in drug discovery programs.[9][10] The straightforward synthesis of the core scaffold and its versatile tosylate intermediate allows for broad application in linking pharmacophores, developing bivalent inhibitors, and exploring new regions of chemical space.

References

  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cas 5763-53-1,this compound Source: lookchem URL: [Link]

  • Title: Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane Source: PrepChem.com URL: [Link]

  • Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds Source: MDPI URL: [Link]

  • Title: 1,1-CYCLOPROPANE DIMETHANOL Source: ChemBK URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors Source: bioRxiv URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: Cyclopentane synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols for the Synthesis of Spiro-Heterocycles Utilizing Cyclopentane-1,1-diyldimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spiro-Heterocycles and the Utility of Cyclopentane-1,1-diyldimethanol

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spiro-heterocycles, compounds in which two rings share a single atom, have emerged as a class of "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems. This unique topology allows for a more precise spatial orientation of functional groups, leading to improved binding affinity and selectivity for biological targets. The introduction of a spirocyclic core can also favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of viable drug candidates.

This compound, a readily accessible diol, serves as a versatile and efficient building block for the construction of a diverse array of spiro-heterocyclic systems. The geminal diol functionality provides a robust platform for the formation of various heterocyclic rings through condensation and cyclization reactions. The cyclopentyl moiety itself imparts a degree of lipophilicity and a defined spatial arrangement, making it an attractive component for scaffold design in drug development. This guide provides detailed application notes and protocols for the synthesis of various spiro-heterocycles from this valuable starting material, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of spiro-heterocycles from this compound primarily revolves around the reaction of its diol functionality with various electrophilic partners. The key strategies include acid-catalyzed ketalization/acetalization, multi-component reactions, and the synthesis of phosphorus-containing heterocycles.

Acid-Catalyzed Spiroketal and Spiroacetal Formation

The most direct application of this compound is its reaction with ketones and aldehydes to form spiro-1,3-dioxanes. This transformation is typically catalyzed by a Brønsted or Lewis acid and proceeds through a well-established mechanism.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the ketone or aldehyde, increasing its electrophilicity. The hydroxyl groups of this compound then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise manner. The initial hemiacetal/hemiketal intermediate undergoes further protonation of its hydroxyl group, followed by elimination of a water molecule to form an oxocarbenium ion. Finally, the second hydroxyl group of the diol intramolecularly attacks the oxocarbenium ion, and after deprotonation, the spiro-1,3-dioxane is formed.

G reagents This compound + Ketone/Aldehyde + Acid Catalyst (H⁺) activated_carbonyl Protonated Carbonyl reagents->activated_carbonyl Protonation hemiacetal Hemiacetal/ Hemiketal Intermediate activated_carbonyl->hemiacetal Nucleophilic Attack oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium Dehydration spirodioxane Spiro-1,3-dioxane oxocarbenium->spirodioxane Intramolecular Cyclization G reactants This compound + Arylamine + Isatin intermediate Proposed Reactive Intermediate reactants->intermediate Acid Catalysis product Spiro[dihydropyridine-oxindole] Derivative intermediate->product Condensation Cascade G reactants This compound + Aldehyde + Dialkyl Phosphite hemiacetal Hemiacetal Intermediate reactants->hemiacetal Base Catalyst product Spiro-α-hydroxyphosphonate hemiacetal->product Nucleophilic Attack by Phosphite

Application Notes and Protocols for Polymerization of CYCLOPENTANE-1,1-DIYLDIMETHANOL-Based Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Cyclopentane-Based Monomers in Advanced Polymer Synthesis

In the quest for novel polymers with tailored properties for specialized applications, including drug delivery systems and advanced materials, the choice of monomer is paramount. CYCLOPENTANE-1,1-DIYLDIMETHANOL, also known as 1,1-bis(hydroxymethyl)cyclopentane, is a cycloaliphatic diol that offers a unique combination of rigidity and flexibility to the polymer backbone.[1] The gem-disubstituted cyclopentyl moiety can impart distinct thermal and mechanical properties to polyesters, polyurethanes, and polycarbonates compared to their linear aliphatic or other cycloaliphatic counterparts. This document provides detailed application notes and protocols for the polymerization of this compound-based monomers, aimed at researchers, scientists, and drug development professionals.

The synthetic versatility of this compound allows for its incorporation into a variety of polymer architectures through step-growth polymerization.[2][3] This guide will detail the primary polymerization techniques, including polycondensation for polyesters and polycarbonates, and polyaddition for polyurethanes. The causality behind experimental choices, such as catalyst selection and reaction conditions, will be explained to provide a comprehensive understanding of the polymerization processes.

I. Synthesis of Polyesters via Polycondensation

Polyesters derived from this compound are anticipated to exhibit enhanced thermal stability and distinct mechanical properties due to the presence of the bulky cyclopentyl group in the polymer backbone. The following protocols outline both melt and solution polycondensation methods.

A. Melt Polycondensation of this compound with a Dicarboxylic Acid

Melt polycondensation is a widely used industrial method for synthesizing polyesters, as it avoids the use of solvents. The reaction is typically carried out in two stages: an initial esterification followed by a polycondensation step under high vacuum to remove the condensation byproduct (water) and drive the reaction to completion, achieving high molecular weight polymers.[4]

Protocol 1: Melt Polycondensation of this compound with Adipic Acid

Materials:

  • This compound (1.0 mol)

  • Adipic Acid (1.0 mol)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) (0.05-0.1 mol% based on the dicarboxylic acid)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and adipic acid. Add the catalyst.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stage of the reaction.

  • Esterification Stage:

    • Heat the reaction mixture to 180-200°C with continuous stirring.

    • Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes. This helps to avoid excessive foaming.

    • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will increase significantly. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

  • Polymer Recovery:

    • Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be recovered by carefully breaking the flask (if necessary) or by designing the reactor for easy polymer removal.

Causality of Experimental Choices:

  • Catalyst: Titanium and tin-based catalysts are highly efficient for both esterification and transesterification reactions.[5] The choice of catalyst can influence the reaction rate and the final properties of the polymer.

  • Two-Stage Process: The initial esterification at a lower temperature allows for the controlled formation of oligomers and removal of the bulk of the water. The subsequent high-temperature vacuum stage is crucial for achieving a high degree of polymerization by effectively removing the remaining water and driving the equilibrium towards the polymer.[4]

  • Inert Atmosphere: Prevents oxidation and thermal degradation of the polymer at high temperatures.

B. Solution Polycondensation

Solution polycondensation is an alternative method that is particularly useful for synthesizing smaller batches of polymer or when the monomers or polymer are thermally sensitive. The reaction is carried out in a high-boiling point solvent.

Protocol 2: Solution Polycondensation of this compound with Terephthaloyl Chloride

Materials:

  • This compound (1.0 mol)

  • Terephthaloyl Chloride (1.0 mol)

  • Pyridine (2.2 mol, as an acid scavenger)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Methanol (for polymer precipitation)

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Ice bath.

Procedure:

  • Monomer Dissolution: Dissolve this compound and pyridine in anhydrous NMP in the reaction flask.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Acid Chloride Addition: Slowly add a solution of terephthaloyl chloride in anhydrous NMP to the stirred diol solution via the dropping funnel over a period of 1 hour. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Causality of Experimental Choices:

  • Acid Chloride: Terephthaloyl chloride is highly reactive, allowing the polymerization to proceed at lower temperatures compared to using the corresponding dicarboxylic acid.

  • Acid Scavenger: Pyridine is used to neutralize the hydrochloric acid byproduct, which would otherwise inhibit the reaction and could cause side reactions.

  • Solvent: A high-boiling point, polar aprotic solvent like NMP or DMAc is used to keep the monomers and the resulting polymer in solution.

II. Synthesis of Polyurethanes via Polyaddition

Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. This reaction is typically fast and does not produce any byproducts.[6] The properties of the resulting polyurethane can be readily tuned by varying the diol and diisocyanate components.

Protocol 3: One-Shot Polyurethane Synthesis

Materials:

  • This compound (1.0 mol)

  • Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI) (1.0 mol)

  • Dibutyltin dilaurate (DBTDL) (0.01-0.05 wt%)

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran) (optional)

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller.

Procedure:

  • Reactor Setup: Set up the reaction flask under a dry nitrogen atmosphere.

  • Monomer Charging: Charge the this compound and the catalyst into the reactor. If using a solvent, add it at this stage.

  • Heating: Heat the mixture to 60-80°C with stirring.

  • Diisocyanate Addition: Slowly add the diisocyanate to the reaction mixture through the dropping funnel over a period of 30-60 minutes. An exothermic reaction will occur.

  • Reaction: After the addition is complete, continue stirring the mixture at 80-100°C for 2-4 hours, or until the disappearance of the NCO peak in the IR spectrum.

  • Curing: The resulting polyurethane can be cast into a film or mold and cured at an elevated temperature (e.g., 100-120°C) for several hours to ensure complete reaction.

Causality of Experimental Choices:

  • Catalyst: DBTDL is a common and effective catalyst for the urethane linkage formation.

  • Stoichiometry: Precise control of the NCO/OH ratio is crucial for achieving high molecular weight and desired properties. An excess of diisocyanate can lead to crosslinking.

  • Dry Conditions: Isocyanates are highly reactive with water, which leads to the formation of unstable carbamic acids that decompose to form amines and carbon dioxide. This side reaction can affect the stoichiometry and lead to foaming.

III. Synthesis of Polycarbonates

Polycarbonates from this compound can be synthesized via phosgene-based or non-phosgene methods. Due to the high toxicity of phosgene, non-phosgene routes such as transesterification with a diaryl carbonate are preferred.[7][8]

Protocol 4: Melt Transesterification for Polycarbonate Synthesis

Materials:

  • This compound (1.0 mol)

  • Diphenyl Carbonate (1.0 mol)

  • Sodium hydroxide (NaOH) or Titanium(IV) butoxide (Ti(OBu)₄) (as a catalyst)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Similar to the melt polycondensation setup for polyesters.

Procedure:

  • Charging and Inerting: Charge the reactor with equimolar amounts of this compound, diphenyl carbonate, and the catalyst. Purge with nitrogen.

  • Initial Transesterification: Heat the mixture to 180-200°C under a nitrogen atmosphere. Phenol will start to distill off.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply vacuum to remove the phenol byproduct and drive the polymerization.

    • Continue the reaction under high vacuum for 2-4 hours until the desired viscosity is reached.

  • Polymer Recovery: Cool the reactor and recover the polycarbonate as described for the polyester melt polymerization.

Causality of Experimental Choices:

  • Diphenyl Carbonate: A safer alternative to phosgene for introducing the carbonate linkage.

  • Catalyst: A basic catalyst like NaOH or a transesterification catalyst like Ti(OBu)₄ is required to facilitate the reaction.

  • Vacuum: Essential for removing the phenol byproduct to shift the equilibrium towards the formation of high molecular weight polycarbonate.[7]

IV. Expected Properties and Characterization

The incorporation of the cyclopentyl group from this compound is expected to influence the polymer properties in several ways:

  • Thermal Properties: The rigid cyclopentyl ring is likely to increase the glass transition temperature (Tg) of the polymers compared to their linear aliphatic analogues.

  • Mechanical Properties: The bulky nature of the cyclopentyl group may lead to increased hardness and modulus, but potentially lower crystallinity.

  • Solubility: The non-planar structure of the cyclopentyl group might disrupt chain packing, potentially leading to improved solubility in common organic solvents.[9]

Table 1: Typical Characterization Techniques for Synthesized Polymers

PropertyTechnique(s)Information Obtained
Chemical Structure FTIR, ¹H NMR, ¹³C NMRConfirmation of functional groups (ester, urethane, carbonate), monomer incorporation
Molecular Weight Gel Permeation Chromatography (GPC)Number-average (Mn), weight-average (Mw) molecular weight, and polydispersity index (PDI)
Thermal Properties Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc)
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature
Mechanical Properties Tensile Testing, Dynamic Mechanical Analysis (DMA)Modulus, strength, elongation at break, storage modulus, loss modulus

V. Visualization of Polymerization Workflows

A. General Step-Growth Polymerization Workflow

StepGrowthWorkflow Monomers Monomers (e.g., Diol + Diacid/Diisocyanate/Diaryl Carbonate) Reactor Reaction Vessel Monomers->Reactor Polymerization Polymerization (Polycondensation/Polyaddition) Reactor->Polymerization Conditions Reaction Conditions (Temperature, Pressure, Catalyst) Conditions->Polymerization Byproduct Byproduct Removal (e.g., Water, Phenol) Polymerization->Byproduct Polymer Crude Polymer Polymerization->Polymer Purification Purification (Precipitation, Washing) Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer Characterization Characterization (Spectroscopy, GPC, Thermal Analysis) FinalPolymer->Characterization

Caption: General workflow for step-growth polymerization.

B. Polyester Synthesis via Melt Polycondensation

MeltPolycondensation cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Charge Charge Diol, Diacid, & Catalyst Heat1 Heat to 180-200°C under N₂ Charge->Heat1 Distill Distill Water Heat1->Distill Oligomers Formation of Oligomers Distill->Oligomers Heat2 Heat to 220-240°C Oligomers->Heat2 Vacuum Apply High Vacuum Heat2->Vacuum Viscosity Monitor Viscosity Increase Vacuum->Viscosity HighPolymer High Molecular Weight Polyester Viscosity->HighPolymer

Caption: Two-stage melt polycondensation for polyester synthesis.

VI. Conclusion

The polymerization of this compound-based monomers opens up new avenues for the development of advanced polymers with unique property profiles. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of polyesters, polyurethanes, and polycarbonates from this promising cycloaliphatic diol. By understanding the underlying principles of step-growth polymerization and the influence of the monomer structure, scientists can effectively design and synthesize novel materials for a wide range of applications, from biomedical devices to high-performance coatings.

References

  • Fradet, A., & Marechal, E. (Year). Kinetics and mechanisms of polyesterifications. Advances in Polymer Science, 62, 85-144.
  • Kim, H., et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers, 11(12), 2029. [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. [Link]

  • Polyurethane -Synthesis, properties and application- Module-3 and series-2. (2022, March 15). YouTube. [Link]

  • Synthesis of polyesters. (n.d.). ResearchGate. [Link]

  • Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate. (2025, August 6). ResearchGate. [Link]

  • Kim, H., et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. PubMed. [Link]

  • Step-growth polymerization. (n.d.). Fiveable. [Link]

  • Polycarbonates. (n.d.). The Essential Chemical Industry. [Link]

  • US Patent US20080004418A1. (n.d.). Method of Preparing Polycarbonate.
  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. (n.d.). MDPI. [Link]

  • Polycarbonates - synthesis, properties and environmental impact. (n.d.). De Gruyter. [Link]

  • SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. (n.d.). Georgia Institute of Technology. [Link]

  • Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. (n.d.). ORBi. [Link]

  • Direct Synthesis of Polyesterether from Ethylene Glycol. (n.d.). PMC. [Link]

  • Step-growth polymerization. (2005, May 1). MIT. [Link]

  • Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. (n.d.). University of Birmingham. [Link]

  • Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. (n.d.). PMC. [Link]

  • Design and high-throughput synthesis of cyclodextrin-based polyurethanes with enhanced molecular recognition properties. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • One-step synthesis of polyesters specialties for biomedical applications. (2025, August 9). ResearchGate. [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022, November 30). NIH. [Link]

  • Polyurethane synthesis via isocyanate-and phosgene-free routes. (n.d.). ResearchGate. [Link]

  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (n.d.). NIH. [Link]

  • Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. (2020, March 5). MDPI. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI. [Link]

  • Reversible Addition-Fragmentation Chain Transfer Step-Growth Polymerization with Commercially Available Inexpensive Bis-Maleimides. (2022, March 28). University of North Carolina at Chapel Hill. [Link]

  • Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. (2020, July 31). Polymer Chemistry. [Link]

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  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. (n.d.).
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  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. (n.d.). PrepChem.com. [Link]

  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. (n.d.). The Madison Group. [Link]

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Application Notes and Protocols: The Strategic Use of CYCLOPENTANE-1,1-DIYLDIMETHANOL in the Synthesis of Advanced Expanding Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in advanced polymer chemistry and material science.

Introduction: Overcoming Polymerization Shrinkage with Expanding Monomers

Volumetric shrinkage during polymerization is a significant challenge in materials science, leading to internal stress, microcracking, and diminished performance in high-precision applications such as dental resins, advanced composites, and electronic encapsulants.[1] A key strategy to counteract this inherent shrinkage is the incorporation of "expanding monomers." These unique molecules undergo a ring-opening polymerization process that results in a net volume expansion, compensating for the shrinkage of the bulk resin matrix.[2][3]

This guide focuses on the application of CYCLOPENTANE-1,1-DIYLDIMETHANOL , a versatile diol, in the synthesis of spiro orthoester (SOE) monomers. These spirocyclic compounds are particularly effective as expanding monomers due to their ability to undergo double ring-opening polymerization.[2][4] The rigid cyclopentyl core of the parent diol can impart favorable thermal and mechanical properties to the resulting polymer.

Mechanism of Expansion: The Double Ring-Opening of Spiro Orthoesters

The volumetric expansion of spiro orthoesters is a consequence of a change in the bonding distances within the monomer during polymerization.[2] For every one covalent bond formed between monomers (a process that contributes to shrinkage), two covalent bonds within the spirocyclic structure are broken and replaced by van der Waals interactions, which occupy a larger volume.[4] This double ring-opening mechanism is the fundamental principle behind the utility of these expanding monomers.

The polymerization is typically initiated by cationic catalysts, such as Lewis acids (e.g., boron trifluoride etherate), which protonate an oxygen atom in the spiro orthoester, initiating the ring-opening cascade.[4]

Synthesis of a Spiro Orthoester Monomer from this compound

A common and effective method for the synthesis of spiro orthoesters involves the reaction of a diol with a lactone in the presence of a Lewis acid catalyst.[5] In this protocol, we will outline the synthesis of a spiro orthoester from this compound and γ-butyrolactone.

Experimental Workflow

G cluster_0 Monomer Synthesis Reactants This compound + γ-Butyrolactone + Toluene (Solvent) Catalyst_Addition Add BF₃·OEt₂ (catalyst) at low temperature (-10 to 0 °C) Reactants->Catalyst_Addition 1. Initial Mixture Reaction Stir at controlled temperature (e.g., -10 °C to room temp.) Catalyst_Addition->Reaction 2. Initiate Reaction Termination Quench with Triethylamine Reaction->Termination 3. Stop Reaction Workup Wash with NaOH solution and deionized water Termination->Workup 4. Neutralization & Washing Purification Dry over MgSO₄, filter, and remove solvent Workup->Purification 5. Drying & Concentration Final_Product Isolate Spiro Orthoester Monomer Purification->Final_Product 6. Isolation

Caption: Workflow for the synthesis of a spiro orthoester monomer.

Detailed Protocol: Synthesis of 1,4,6-Trioxaspiro[4.4]nonane-2,2-diylcyclopentane

Materials:

  • This compound (1.0 eq)

  • γ-Butyrolactone (1.0 eq)

  • Toluene (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount, e.g., 1-5 mol%)

  • Triethylamine

  • Sodium hydroxide (NaOH) solution (e.g., 5% w/v)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound and γ-butyrolactone in anhydrous toluene.

  • Cooling: Cool the reaction mixture to between -10 °C and 0 °C using an ice-salt bath.

  • Catalyst Addition: Slowly add a solution of boron trifluoride etherate in toluene to the reaction mixture via the dropping funnel while maintaining the low temperature.

  • Reaction: Stir the mixture at the controlled low temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Termination: Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the catalyst.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with a sodium hydroxide solution and deionized water until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the pure spiro orthoester monomer.

Characterization:

The structure of the synthesized spiro orthoester monomer should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The appearance of a characteristic spirocyclic peak in the IR spectrum (around 1230 cm⁻¹) and the disappearance of the lactone carbonyl peak (around 1770 cm⁻¹) are indicative of a successful reaction.[5]

Cationic Ring-Opening Polymerization

The synthesized spiro orthoester monomer can be polymerized using a cationic initiator to form a polymer with reduced shrinkage or net expansion.

Experimental Workflow

G cluster_1 Polymerization Monomer_Solution Spiro Orthoester Monomer in anhydrous solvent (e.g., CH₂Cl₂) Initiator_Addition Add cationic initiator (e.g., BF₃·OEt₂) Monomer_Solution->Initiator_Addition 1. Prepare Monomer Polymerization_Reaction Stir at controlled temperature (e.g., room temp. to 80°C) Initiator_Addition->Polymerization_Reaction 2. Initiate Polymerization Precipitation Precipitate polymer in a non-solvent (e.g., methanol) Polymerization_Reaction->Precipitation 3. Isolate Polymer Isolation_Drying Filter and dry the polymer Precipitation->Isolation_Drying 4. Purify and Dry

Caption: Workflow for cationic ring-opening polymerization.

Detailed Protocol: Polymerization of 1,4,6-Trioxaspiro[4.4]nonane-2,2-diylcyclopentane

Materials:

  • Synthesized spiro orthoester monomer

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Cationic initiator (e.g., Boron trifluoride etherate)

  • Methanol

Procedure:

  • Monomer Solution: Dissolve the purified spiro orthoester monomer in anhydrous dichloromethane in a dry reaction vessel under a nitrogen atmosphere.

  • Initiator Addition: Add a catalytic amount of the cationic initiator to the monomer solution with stirring.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperatures up to 80°C) for a set period (e.g., 24-48 hours).

  • Isolation: Precipitate the resulting polymer by slowly adding the reaction mixture to a stirred, large volume of a non-solvent such as methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Quantitative Data and Expected Outcomes

The following table summarizes typical parameters and expected outcomes for the synthesis and polymerization of spiro orthoester monomers. Note that specific values will need to be optimized for the monomer derived from this compound.

ParameterSynthesis of Spiro OrthoesterCationic Polymerization
Catalyst Boron trifluoride etherateBoron trifluoride etherate
Solvent TolueneDichloromethane
Temperature -10 °C to room temperatureRoom temperature to 80 °C
Typical Reaction Time 2-6 hours24-48 hours
Typical Yield >70% (after purification)>90%
Expected Volume Change N/A-1% to +4% (Expansion)[2]

Applications and Advantages

The use of this compound as a precursor for expanding monomers offers several advantages:

  • Reduced Shrinkage: The primary benefit is the significant reduction or elimination of polymerization shrinkage, leading to materials with improved dimensional stability and reduced internal stress.[2]

  • Enhanced Mechanical Properties: The rigid cyclopentane ring structure can contribute to a higher glass transition temperature and improved mechanical strength of the final polymer.

  • Versatility: These expanding monomers can be copolymerized with other conventional monomers, such as epoxies and acrylates, to tailor the properties of the final material for specific applications, including dental composites, high-performance adhesives, and precision castings.[2]

Safety and Handling

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boron trifluoride etherate: This is a corrosive and moisture-sensitive Lewis acid. Handle with extreme care in a fume hood, using anhydrous techniques.

  • Solvents: Toluene and dichloromethane are flammable and/or toxic. Use in a well-ventilated fume hood and follow all institutional safety protocols for solvent handling and disposal.

Conclusion

This compound is a valuable building block for the synthesis of spiro orthoester-based expanding monomers. The protocols outlined in this guide provide a framework for the synthesis and polymerization of these advanced materials. By carefully controlling reaction conditions, researchers can develop novel polymers with minimal shrinkage and enhanced properties, opening new avenues for innovation in a wide range of scientific and industrial fields. Further optimization of these protocols for specific applications is encouraged to fully realize the potential of these unique monomers.

References

  • Mehrkhodavandi, P., et al. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science, 13(14), 4034-4040. Available at: [Link]

  • Ligon, S. C., et al. (2017). Expanding Monomers as Anti-Shrinkage Additives for Dental Resins. Polymers, 9(12), 678. Available at: [Link]

  • Siddiqi, Z., & Abel, B. (2025). Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization. ChemRxiv. Available at: [Link]

  • Expanding monomer. (2022). In HandWiki. Available at: [Link]

  • Google Patents. (2011). Synthesis method of spiro orthoester monomer. CN102093395A.
  • Jung, H. J., Goonesinghe, C., & Mehrkhodavandi, P. (2022). One-pot synthesis of poly(ether-alt-ester). ResearchGate. Available at: [Link]

  • Kricheldorf, H. R., et al. (2023). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. International Journal of Molecular Sciences, 24(14), 11498. Available at: [Link]

  • Endo, T., et al. (2006). Synthesis of copolymers containing a spiro orthocarbonate moiety and evaluation of the volume change during their cationic crosslinking. Journal of Polymer Science Part A: Polymer Chemistry, 44(24), 7040-7053. Available at: [Link]

  • Google Patents. (2004). Synthesis of spiro ortho esters, spiro ortho carbonates, and intermediates. WO2004037827A1.
  • The synthesis of spiro orthoesters. (n.d.). ResearchGate. Available at: [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2002). Highly stereoselective synthesis of spiro-α-methylene-γ-butyrolactones: the role of α-hydroxy substitution. Journal of the Chemical Society, Perkin Transactions 1, (1), 126-131. Available at: [Link]

  • Expanding monomer. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kricheldorf, H. R., et al. (2023). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. ResearchGate. Available at: [Link]

  • Baklanov, M. A., et al. (2021). Amination of 5-Spiro-Substituted 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones. Molecules, 26(13), 3986. Available at: [Link]

  • C and 1 H NMR Data for Spiroacetal 14-E C δ C δ H multiplicity, J (Hz). (n.d.). ResearchGate. Available at: [Link]

  • SPIRO-CYCLOPENTYL-1,2-DIOXETANONE. (n.d.). In SpectraBase. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Chemical resolution of spiroindanone and synthesis of chiroptical polymers with circularly polarized luminescence. Chemical Communications, 58(74), 10394-10397. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of CYCLOPENTANE-1,1-DIYLDIMETHANOL Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of CYCLOPENTANE-1,1-DIYLDIMETHANOL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following information is curated to address common challenges and enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A common and effective method for the synthesis of this compound is the reduction of a dialkyl cyclopentane-1,1-dicarboxylate, such as diethyl cyclopentane-1,1-dicarboxylate, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Q2: What is the underlying mechanism for the reduction of the diester to the diol?

The reduction of an ester with LiAlH₄ is a two-step process. First, a hydride ion from the LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide and forming an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide. Finally, an acidic workup protonates the alkoxides to yield the primary alcohol.[1][2][3] In the case of a diester, this process occurs at both ester groups to form the diol.

Q3: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄)?

Sodium borohydride is generally not strong enough to reduce esters or carboxylic acids effectively.[4][5][6][7] For the conversion of diethyl cyclopentane-1,1-dicarboxylate to this compound, a powerful reducing agent such as LiAlH₄ is necessary.[2][8]

Q4: What are the most critical factors for achieving a high yield in this synthesis?

The most critical factors for a high-yield synthesis are:

  • Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, including water. All glassware must be meticulously dried, and anhydrous solvents are essential.[1][3]

  • Quality of Reducing Agent: The purity and activity of the LiAlH₄ are crucial. It is advisable to use a fresh, unopened container or to titrate the reagent before use.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, especially during the initial addition of the diester to the LiAlH₄ suspension, is critical to prevent side reactions.[9]

  • Stoichiometry of Reactants: An excess of LiAlH₄ is typically used to ensure the complete reduction of both ester groups.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Product Yield 1. Inactive LiAlH₄. 2. Presence of water in the reaction. 3. Insufficient amount of LiAlH₄. 4. Low reaction temperature leading to incomplete reaction.1. Use a fresh bottle of LiAlH₄ or titrate the existing reagent. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Increase the molar excess of LiAlH₄. A common starting point is 2-4 equivalents per ester group. 4. After the initial addition at low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.[9]
Presence of Starting Material (Diester) in the Final Product 1. Incomplete reaction. 2. Insufficient LiAlH₄.1. Increase the reaction time and/or temperature (e.g., gentle reflux). 2. Add more LiAlH₄ to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Formation of a Slimy or Gelatinous Precipitate During Workup This is often due to the formation of aluminum hydroxides, which can trap the product and make isolation difficult.[10]1. Fieser workup: Sequentially and carefully add water, then 15% aqueous NaOH, and then more water in a specific ratio to the cooled reaction mixture. This should produce a granular precipitate that is easier to filter. 2. Acidic workup: Carefully add the reaction mixture to an excess of dilute acid (e.g., 1 M HCl) with vigorous stirring. This will dissolve the aluminum salts. Ensure the product is stable to acidic conditions.
Difficulty in Product Isolation and Purification The diol product is polar and may have some water solubility, leading to losses during aqueous workup.1. After quenching the reaction, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[9] 2. Brine washes of the combined organic layers can help to remove residual water. 3. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.[9] 4. Consider chromatography-free purification methods such as precipitation or extraction for diols.[11]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a generalized procedure based on the reduction of diethyl cyclopentane-1,1-dicarboxylate with LiAlH₄.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of LiAlH₄ (in appropriate molar excess) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

  • Addition of Diester: Dissolve diethyl cyclopentane-1,1-dicarboxylate in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion.[9]

  • Monitoring: Monitor the progress of the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable organic solvent. Combine the filtrate and the washings.

  • Extraction and Purification: Remove the bulk of the THF by rotary evaporation. Extract the aqueous residue multiple times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.[9]

Visualizing the Synthesis

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Suspend LiAlH4 in anhydrous THF prep2 Cool to 0 °C under N2 prep1->prep2 reac2 Add diester dropwise to LiAlH4 suspension prep2->reac2 reac1 Dissolve diester in anhydrous THF reac1->reac2 reac3 Warm to room temperature and stir reac2->reac3 work1 Cool to 0 °C and quench with H2O/NaOH reac3->work1 work2 Filter precipitate work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry and concentrate work3->work4 final_product This compound work4->final_product Purification

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G start Cyclopentane-1,1-dicarboxylate intermediate1 Tetrahedral Intermediate start->intermediate1 + LiAlH4 aldehyde Intermediate Aldehyde intermediate1->aldehyde - R'O-Al intermediate2 Alkoxide aldehyde->intermediate2 + LiAlH4 product This compound intermediate2->product + H3O+ (workup)

Caption: Simplified mechanism of ester reduction by LiAlH₄.

References

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • YouTube. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sunflower Oil Hydrogenation on Pd-B/γ-Al2O3Catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • Google Patents. (n.d.). US9227896B2 - Process for the separation and purification of a mixed diol stream.
  • RSC Publishing. (2016, May 13). Exploration of the diastereoselectivity in an unusual Grignard reaction and its application towards the synthesis of styryl lactones 7-epi-(+)-goniodiol and 8-epi-(−). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of temperature on the hydrogenation reaction. Retrieved from [Link]

  • Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Retrieved from [Link]

  • ACS Fall 2025. (2026, March 24). Optimizing hydrogenation reactions with gas chromatography: Unveiling the effects of temperature, pressure, and catalysts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • ResearchGate. (2024, June 6). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • NIH. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC. Retrieved from [Link]

  • European Patent Office. (1999, August 18). Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols - EP 07. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved from [Link]

  • NIH. (2024, June 19). Synthetic applications of the Cannizzaro reaction - PMC - PubMed Central. Retrieved from [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Britannica. (2025, November 6). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclopentane formation a. Retrieved from [Link]

  • YouTube. (2017, March 14). Grignard Reactions of Lactones. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • NIH. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]

  • YouTube. (2023, June 29). Alkene Hydroxylation: Diol Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Reaction Media and Process Optimization for the Synthesis of cyclopentane-1,2-dicarboximude in Pure Solid Media: Temperature, Concentration Distribution and Multi-Factor Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

Sources

Technical Support Center: CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of CYCLOPENTANE-1,1-DIYLDIMETHANOL (CAS: 5763-53-1). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered during the purification of this unique diol. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may face in the lab.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems that can arise during the purification of this compound. The solutions provided are based on the compound's specific physicochemical properties and established chemical principles.

Q1: My recrystallization attempt resulted in a persistent oil instead of solid crystals. What is causing this "oiling out," and how can I resolve it?

A1: "Oiling out" is a common issue in recrystallization, particularly with compounds that have melting points lower than the boiling point of the chosen solvent.[1] this compound has a melting point of 91-93 °C, so this phenomenon can occur if the solvent's boiling point is higher or if the solution is supersaturated to a high degree.[2] The compound essentially "melts" in the hot solvent instead of dissolving, or it comes out of solution as a liquid phase upon cooling.

The primary cause is that the hot solution is cooled too rapidly, or the solvent is simply not optimal. Here is a systematic approach to troubleshoot this issue:

Immediate Corrective Actions:

  • Reheat and Agitate: Reheat the solution until the oil completely redissolves. Ensure you have a homogeneous solution.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a cloth can prevent rapid temperature drops. Do not place it directly in an ice bath.[1]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask below the solvent line with a glass rod. This creates nucleation sites.[3] If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[3]

If Oiling Persists (Solvent System Optimization): A change in the solvent system is likely necessary. The goal is to find a solvent (or solvent pair) where the diol has high solubility at high temperatures and low solubility at low temperatures.[3][4]

Troubleshooting StrategyRationale & Protocol
Reduce Solvent Volume You may have used too much solvent, keeping the compound dissolved even when cold.[1] Reheat to evaporate some solvent until the solution is just saturated (slight cloudiness appears) and then cool slowly.
Single Solvent Change For a moderately polar diol, consider solvents like Toluene, Ethyl Acetate, or a mixture of Ethanol and Water. Toluene is a good choice as its boiling point (111 °C) is above the compound's melting point, but slow cooling is critical.
Two-Solvent System This is often the most effective solution.[5] Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., Ethanol, Acetone) where it is very soluble. Then, slowly add a hot "poor" solvent (e.g., Hexane, Heptane) in which it is insoluble, until the solution becomes faintly turbid. Reheat slightly to clarify and then cool slowly.[1][6]
Q2: I performed a vacuum distillation, but the purity of my this compound did not improve significantly. What are the common errors?

A2: With a high atmospheric boiling point of 257.7 °C, vacuum distillation is essential to prevent thermal decomposition.[7][8][9] Low purity after distillation typically points to issues with the distillation setup or procedure rather than the method's suitability.

Key Areas for Troubleshooting:

  • Vacuum Integrity: An unstable or insufficient vacuum is the most common culprit. The boiling point will fluctuate, leading to poor separation. Ensure all joints are properly sealed with vacuum grease and the pump is in good working order. A cold trap is essential to protect the pump.

  • Heating Rate: Rapid heating can cause "bumping" and carry less volatile impurities over with the distillate. Heat the distillation flask gently and evenly in a heating mantle. The goal is a slow, steady distillation rate of 1-2 drops per second.

  • Fraction Collection: Do not combine the initial and final fractions with the main product. The first fraction (forerun) will contain residual low-boiling solvents, while the final fraction may contain higher-boiling impurities. Collect the main fraction only when the distillation head temperature is stable and near the expected boiling point for your vacuum level.[10]

  • Thermal Decomposition: Even under vacuum, prolonged heating can cause some degradation. Ensure the residence time at high temperature is minimized.[11]

Boiling Point vs. Pressure (Estimated) To ensure you are collecting the correct fraction, it's vital to know the expected boiling point at your system's pressure.

Pressure (mmHg)Estimated Boiling Point (°C)
760257.7
10~130 - 140
1~95 - 105
0.1~65 - 75

Note: These are estimates. The actual boiling point should be determined experimentally.

Q3: My product contains a structurally similar impurity that co-distills and co-crystallizes. How can I use column chromatography for this polar diol?

A3: Separating polar compounds like diols on standard silica gel can be challenging due to strong interactions, which can lead to significant tailing and poor separation. However, with the right mobile phase, it is highly effective.

Recommended Chromatography Systems:

  • Normal-Phase Chromatography (Silica Gel):

    • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

    • Mobile Phase (Eluent): You need a relatively polar solvent system to effectively move the diol off the silica. Start with a gradient elution.

      • Starting Point: Begin with a less polar system like 50% Ethyl Acetate in Hexane and gradually increase the polarity.

      • Effective Systems: A mixture of Dichloromethane and Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate and Methanol is often effective. The methanol is a strong hydrogen-bond donor and acceptor, which helps to displace the diol from the silica.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • For very challenging separations of highly polar compounds, HILIC is an excellent alternative to normal or reversed-phase chromatography.[12][13] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[12][13] This can provide a unique selectivity for polar analytes.

Purification Method Selection Workflow

The choice of purification method depends on the scale of your synthesis and the nature of the impurities present. This diagram outlines a logical workflow for selecting the most appropriate technique.

PurificationWorkflow start Crude Product Analysis (TLC, NMR, GC) is_solid Is the crude product a solid? start->is_solid impurity_type What is the nature of the main impurity? is_solid->impurity_type Yes distill Purification via Vacuum Distillation is_solid->distill No (Oily residue) scale What is the scale? impurity_type->scale Solid / Non-volatile (e.g., salts, starting materials) chromatography Purification via Column Chromatography impurity_type->chromatography Structurally Similar / Isomeric recrystallize Primary Method: Recrystallization scale->recrystallize Small to Large Scale (>1 g) scale->distill Large Scale (>20 g) for bulk impurity removal end_pure High-Purity Product recrystallize->end_pure distill->recrystallize Further polishing needed distill->end_pure chromatography->end_pure

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the physical properties is the first step in designing a successful purification strategy.

PropertyValueSource(s)
CAS Number 5763-53-1[2][7]
Molecular Formula C₇H₁₄O₂[2][7][8]
Molecular Weight 130.18 g/mol [7]
Appearance Off-white solid at room temperature[2][14]
Melting Point 91-93 °C[2]
Boiling Point 257.7 °C @ 760 mmHg[7][8]
Density ~1.047 g/cm³[7][8]
Flash Point 124.4 °C[7][8]
Q2: What are the most likely impurities from its synthesis via LiAlH₄ reduction?

A2: The common synthesis involves the reduction of diethyl cyclopentane-1,1-dicarboxylate with lithium aluminum hydride (LiAlH₄).[7][14] Based on this, the likely impurities are:

  • Unreacted Starting Material: Diethyl cyclopentane-1,1-dicarboxylate. This is a much less polar ester.

  • Partially Reduced Intermediate: The mono-alcohol/mono-ester intermediate.

  • Reaction Solvents: Tetrahydrofuran (THF) or Diethyl Ether are common solvents for LiAlH₄ reductions.[14]

  • Inorganic Salts: Aluminum salts formed during the aqueous workup/quenching of the reaction. These are typically removed by filtration or extraction but can persist.

Q3: What safety precautions should be taken when handling and purifying this compound?

A3: While specific hazard data for this compound is limited, general laboratory safety protocols for handling diols and performing distillations and recrystallizations should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated laboratory or a chemical fume hood, especially when using organic solvents.

  • Heating: The compound has a high flash point (124.4 °C), meaning it is not highly flammable.[7][8] However, always use controlled heating sources like a heating mantle or oil bath for distillation and recrystallization. Avoid open flames.

  • Vacuum Distillation: When performing vacuum distillation, always inspect glassware for star cracks or defects before heating to prevent implosion. Use a safety shield.[9]

References

Sources

Common side reactions in the synthesis of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopentane-1,1-diyldimethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on the prevalent and robust method of reducing a diester precursor, offering insights grounded in mechanistic principles and practical laboratory experience.

I. Overview of the Primary Synthetic Route

The most common and high-yielding laboratory-scale synthesis of this compound involves the reduction of diethyl cyclopentane-1,1-dicarboxylate using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[1][2]

The overall reaction is as follows:

While this reaction is generally efficient, its success hinges on meticulous control of reaction conditions to mitigate potential side reactions. This guide will address the most common issues encountered.

Reaction Pathway and a Key Side Reaction

Below is a diagram illustrating the intended reaction pathway and a significant side reaction that can occur.

cluster_side_reaction Side Reaction: Spiroacetal Formation Start Diethyl cyclopentane- 1,1-dicarboxylate Intermediate Aldehyde Intermediate (not isolated) Start->Intermediate 1) LiAlH₄ (First Hydride Addition) Product This compound (Desired Product) Intermediate->Product 2) LiAlH₄ (Second Hydride Addition) 3) H₃O⁺ Workup Side_Reactant This compound Aldehyde_Side Aldehyde Intermediate (from incomplete reduction) Side_Product 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivative (Spiroacetal) Aldehyde_Side->Side_Product + this compound (Acidic Conditions)

Caption: Main reaction and a potential side reaction pathway.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors, primarily related to the potent yet sensitive nature of lithium aluminum hydride (LiAlH₄).

  • Incomplete Reaction: The reduction of the diester to the diol is a stepwise process that consumes a significant amount of the reducing agent.[3] Insufficient LiAlH₄ will lead to a mixture of starting material, partially reduced intermediates, and the final product. A procedure from Organic Syntheses suggests that for a similar reduction, additional portions of LiAlH₄ may be needed to drive the reaction to completion, as monitored by techniques like Gas-Liquid Chromatography (GLC).[1]

  • Decomposition of LiAlH₄: Lithium aluminum hydride reacts violently with water and other protic sources.[4][5] The presence of moisture in the solvent, glassware, or starting material will consume the reagent, reducing the amount available for the desired transformation and generating hydrogen gas.[5] It is imperative to use anhydrous solvents and dry all glassware thoroughly.

  • Sub-optimal Reaction Temperature: While the reaction is often initiated at a lower temperature (e.g., 0 °C) for controlled addition, allowing it to warm to room temperature and proceed for a sufficient duration is crucial for completion.[1]

Troubleshooting Low Yields
Potential Cause Diagnostic Check Recommended Action
Insufficient LiAlH₄ TLC or GC analysis shows the presence of starting material or mono-reduced species.Use a larger excess of LiAlH₄ (e.g., 2-3 equivalents per ester group). Add the reagent in portions and monitor the reaction progress.
Moisture Contamination Observation of excessive bubbling (H₂ gas evolution) upon addition of LiAlH₄ before the ester.Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents (e.g., THF). Dry the starting diester if necessary.
Inadequate Reaction Time/Temp Reaction monitoring indicates a stalled conversion.Allow the reaction to stir for an extended period (e.g., overnight) at room temperature after the initial addition.[1]
FAQ 2: I've observed an unexpected, less polar byproduct in my crude NMR/GC-MS. What could it be?

An unexpected byproduct, particularly one that is less polar than the desired diol, could be a spiroacetal, such as a derivative of 2,4,8,10-tetraoxaspiro[5.5]undecane.

  • Mechanism of Formation: This side product can form from the reaction between the desired diol product and an aldehyde intermediate that results from incomplete reduction of the diester.[6] Under acidic conditions (which can occur during workup), the aldehyde can react with two molecules of the diol to form a stable cyclic acetal. The formation of such spiro compounds from diols and aldehydes is a known reaction.[7][8]

Minimizing Spiroacetal Formation

cluster_solution Solution Start Incomplete Reduction Aldehyde Aldehyde Intermediate Present Start->Aldehyde Side_Product Spiroacetal Formation Aldehyde->Side_Product Reacts with Diol Diol Desired Diol Product Diol->Side_Product Workup Acidic Workup Workup->Side_Product Catalyzes Complete_Reduction Complete Reduction No_Aldehyde No Aldehyde Intermediate Complete_Reduction->No_Aldehyde Clean_Product Pure Diol Product No_Aldehyde->Clean_Product During Workup

Caption: Logic for minimizing spiroacetal formation.

To prevent this side reaction, ensure the complete reduction of the diester to the diol. This is achieved by:

  • Using a sufficient excess of LiAlH₄.

  • Allowing for adequate reaction time to ensure all ester and intermediate aldehyde functionalities are reduced.[3]

  • Performing a careful, non-acidic, or mildly acidic workup to quench the reaction.

FAQ 3: The workup procedure is difficult, resulting in a gelatinous mixture that is hard to filter. How can I improve this?

The formation of a gelatinous aluminum salt precipitate during the workup is a common issue with LiAlH₄ reductions. A careful and sequential quenching procedure is key to obtaining a granular, easily filterable solid.

  • Standard Quenching Protocol (Fieser Method): A widely adopted and effective method involves the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used)

This procedure is designed to form granular aluminum salts that can be easily removed by filtration.

Experimental Protocol: LiAlH₄ Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

The following is a representative experimental procedure based on literature precedents.[1]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser. Cool the suspension to 0 °C in an ice bath.

  • Addition of Diester: Dissolve diethyl cyclopentane-1,1-dicarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion.

  • Monitoring: (Optional but recommended) Withdraw a small aliquot, quench it carefully, and analyze by TLC or GC to confirm the disappearance of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser method).

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the granular aluminum salts. Wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

III. References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • NASA Technical Reports Server. (1980, April 1). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. Retrieved from [Link]

  • Gavriliu, D., et al. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 2). Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]

Sources

Technical Support Center: Optimizing CYCLOPENTANE-1,1-DIYLDIMETHANOL Purity for High-Performance Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CYCLOPENTANE-1,1-DIYLDIMETHANOL. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique diol in polymerization reactions and require the highest degree of purity for optimal performance and reproducibility. In the synthesis of advanced polymers, the purity of your monomers is not just a recommendation; it is a critical parameter that dictates the final properties and success of your material.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during the purification and use of this compound. We will delve into the causality behind experimental choices, ensuring you not only follow a protocol but understand the scientific principles that make it effective.

The Critical Impact of Purity in Polymerization

This compound is a valuable monomer for producing polyesters and polyurethanes with unique properties.[1] However, the presence of even trace impurities can have a significant detrimental effect on the polymerization process and the final polymer's characteristics.[2][3]

Common issues arising from impurities include:

  • Reduced Molecular Weight: Impurities can act as chain terminators, preventing the polymer chains from reaching the desired length.

  • Inconsistent Material Properties: The presence of foreign molecules can disrupt the polymer's crystalline structure, leading to variations in mechanical strength, thermal stability, and optical clarity.[3]

  • Discoloration: Some impurities can cause the final polymer to have an undesirable color.

  • Poor Reproducibility: Variations in impurity levels from batch to batch of the monomer will lead to inconsistent polymer synthesis results.

Therefore, achieving a high degree of purity for this compound is paramount for any high-performance application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my commercially available or synthesized this compound?

A1: The impurities present in your this compound will largely depend on its synthetic route. A common synthesis involves the reduction of diethyl cyclopentane-1,1-dicarboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Potential impurities from this synthesis include:

  • Unreacted Starting Material: Diethyl cyclopentane-1,1-dicarboxylate.

  • Reaction Byproducts: Partially reduced intermediates or side-reaction products.

  • Solvents: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.[4]

  • Water: Moisture introduced during the workup or from atmospheric exposure.

It is also important to consider impurities that may arise from the synthesis of the starting materials themselves, such as those from the reaction of 1,4-dibromobutane and malonic acid diethylester.[5]

Table 1: Potential Impurities and Their Properties

ImpurityMolecular FormulaBoiling Point (°C)Rationale for Presence
Diethyl cyclopentane-1,1-dicarboxylateC₁₁H₁₈O₄~245-247Unreacted starting material[4]
Tetrahydrofuran (THF)C₄H₈O66Reaction solvent[4]
Diethyl etherC₄H₁₀O34.6Extraction solvent[4]
WaterH₂O100Workup and atmospheric moisture
Q2: My polymerization reaction is resulting in a low molecular weight polymer. Could impurities in the this compound be the cause?

A2: Absolutely. This is one of the most common consequences of using impure diol monomer. Monofunctional impurities, such as mono-alcohols that may be present as byproducts, will act as chain terminators during step-growth polymerization.[6] These impurities react with the growing polymer chain on one end but lack a second reactive group to continue the polymerization, effectively capping the chain and limiting the final molecular weight.

Water can also play a detrimental role. In polyesterification reactions, which are typically equilibrium-driven, the presence of water can shift the equilibrium back towards the reactants, hindering the formation of high molecular weight polymers.[6]

Troubleshooting Guide: Purification Protocols

To address these purity concerns, we provide detailed protocols for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities.

Method 1: Recrystallization for Solid Impurities and General Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure diol in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the solvent.[7]

dot

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the diol well at high temperatures but poorly at room temperature.[7] Common solvent systems for diols include mixtures of a polar and a non-polar solvent, such as ethanol/water or acetone/hexane.[9] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves. Avoid using an excessive amount of solvent, as this will reduce the yield of the purified product.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities from their surface.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.

Method 2: Fractional Distillation for Liquid Impurities with Different Boiling Points

Fractional distillation is an effective method for separating liquids with close boiling points.[11][12] This technique is particularly useful for removing volatile solvents or other liquid impurities from the higher-boiling this compound (Boiling Point: ~257.7 °C at 760 mmHg).[1][13]

dot

Fractional_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process A Heating Mantle B Distilling Flask with Impure Diol A->B C Fractionating Column B->C D Condenser C->D E Receiving Flask D->E F Heat Mixture to Boiling G Vapors Rise Through Column F->G H Lower Boiling Point Impurities Reach Top First G->H I Vapors Condense H->I J Collect Fractions at Different Temperatures I->J K Pure this compound (Higher Boiling Fraction) J->K

Caption: Conceptual workflow of fractional distillation for purification.

Step-by-Step Fractional Distillation Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.[11]

  • Charging the Flask: Add the impure this compound to the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask. As the mixture boils, the vapors will rise through the fractionating column.[14]

  • Separation: The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile component (the component with the lower boiling point).[15]

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the impurity. Once all the lower-boiling impurity has been removed, the temperature will rise. Change the receiving flask to collect the purified this compound as it distills at its characteristic boiling point.

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical techniques can be employed to determine the purity of your diol.

  • Gas Chromatography (GC): GC is an excellent method for detecting and quantifying volatile impurities. A pure sample will show a single major peak, while impurities will appear as separate peaks. The area under each peak is proportional to the concentration of that component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities.[16][17][18] The presence of unexpected signals can indicate the presence of impurities. Integration of the peaks can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and can provide high-resolution separation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[5] Impurities will typically cause the melting point to be depressed and to occur over a broader range.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedBest ForLimitations
Gas Chromatography (GC)Quantitative purity, detection of volatile impuritiesVolatile organic impurities, solventsNot suitable for non-volatile impurities
NMR SpectroscopyStructural confirmation, identification of impuritiesStructural elucidation, quantificationCan be less sensitive for trace impurities
HPLCQuantitative purity, detection of non-volatile impuritiesNon-volatile or thermally unstable impuritiesRequires a suitable chromophore for UV detection
Melting PointIndication of overall purityCrystalline solidsNot quantitative, less informative for amorphous solids

By implementing these rigorous purification and analytical protocols, you can ensure the high purity of your this compound, leading to the successful and reproducible synthesis of high-performance polymers.

References

  • Simple protocol for NMR analysis of the enantiomeric purity of diols. PubMed. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Royal Society of Chemistry. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Available at: [Link]

  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.com. Available at: [Link]

  • Cas 5763-53-1,this compound. lookchem. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization1. University of Wisconsin-River Falls. Available at: [Link]

  • Fractional Distillation. University of California, Los Angeles. Available at: [Link]

  • Influence of Polyol Impurities on Transesterification Kinetics, Molecular Structures and Properties of Isosorbide Polycarbonate. ResearchGate. Available at: [Link]

  • Fractional distillation. Wikipedia. Available at: [Link]

  • Purification: Fractional Distillation. University of Rochester. Available at: [Link]

  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. Available at: [Link]

  • RECRYSTALLISATION. University of Sydney. Available at: [Link]

  • What is Fractional Distillation?. The Chemistry Blog. Available at: [Link]

  • Fractional Distillation. BYJU'S. Available at: [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]

  • US7745566B2 - Methods for the purification of polymers. Google Patents.
  • Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Recrystallization I. Concordia University, St. Paul. Available at: [Link]

  • US5049647A - Method for the reduction of impurities in polyester resins. Google Patents.
  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. MDPI. Available at: [Link]

  • Critical Roles of Impurities and Imperfections in Various Phases of Materials. PubMed Central. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central. Available at: [Link]

  • Effect of impurities on performance of biodiesel: A review. ResearchGate. Available at: [Link]

  • 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. Available at: [Link]

  • CN1487964A - Process for the manufacture of polyesters based on 1, 4-cyclohexanedimethanol and isophthalic acid. Google Patents.
  • Polymerisation of cyclic monomers, 8. Synthesis and radical polymerisation of hybrid 2-vinylcyclopropanes. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of CYCLOPENTANE-1,1-DIYLDIMETHANOL Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of CYCLOPENTANE-1,1-DIYLDIMETHANOL. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning this process from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound, and which is most amenable to scale-up?

The synthesis of this compound typically proceeds through the reduction of a corresponding diester or diacid, such as diethyl 1,1-cyclopentanedicarboxylate. The choice of reducing agent is a critical factor for scalability.

  • Lithium Aluminum Hydride (LAH): While highly effective on a lab scale, LAH presents significant safety and handling challenges on a larger scale due to its pyrophoric nature and violent reaction with water. Its use in large-scale production requires specialized equipment and stringent safety protocols.

  • Sodium Borohydride (NaBH₄): Often used in combination with a Lewis acid, NaBH₄ is a milder and safer reducing agent than LAH. However, reaction times can be longer, and it may not be as efficient for sterically hindered esters.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, ruthenium). It is a highly scalable and often more cost-effective and safer option for large-scale production, though it requires specialized high-pressure reactor systems.

For scale-up, catalytic hydrogenation is generally the most recommended route due to its improved safety profile and economic advantages.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Reaction Exotherm and Temperature Control

Question: We are observing a significant exotherm during the reduction of diethyl 1,1-cyclopentanedicarboxylate with LAH, making temperature control difficult in our larger reactor. What are the risks, and how can we mitigate them?

Answer:

Uncontrolled exotherms during LAH reductions are a major safety concern, potentially leading to a runaway reaction, solvent boiling, and even fire or explosion. The heat generation is often non-linear with the increase in scale.

Root Causes:

  • Addition Rate: Too rapid addition of the reducing agent or the ester.

  • Inadequate Cooling: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Concentration: Higher reactant concentrations lead to a more significant release of heat.

Solutions:

  • Controlled Addition: Employ a syringe pump or a dosing pump for the slow, controlled addition of the limiting reagent.

  • Reverse Addition: Consider adding the ester solution to the LAH slurry at a controlled rate.

  • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) to provide a larger temperature window to absorb the exotherm.

  • Dilution: While this may decrease throughput, reducing the concentration of the reactants can help manage the exotherm.

  • Reactor Type: Utilize a jacketed reactor with a high-efficiency coolant circulation system.

Experimental Protocol: Controlled LAH Reduction

  • Set up a jacketed reactor equipped with an overhead stirrer, a thermocouple, a condenser, and an addition funnel (or pump inlet).

  • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charge the reactor with a suspension of LAH in an appropriate anhydrous solvent (e.g., THF).

  • Cool the reactor to 0 °C using a circulating chiller.

  • Slowly add the solution of diethyl 1,1-cyclopentanedicarboxylate in the same solvent via the addition funnel or pump, ensuring the internal temperature does not exceed a set point (e.g., 10-15 °C).

  • Monitor the reaction progress by TLC or HPLC.

Workflow for Managing Exothermic Reactions

Caption: Decision workflow for troubleshooting exothermic reactions during scale-up.

Issue 2: Incomplete Reaction and Byproduct Formation

Question: Our catalytic hydrogenation of diethyl 1,1-cyclopentanedicarboxylate is stalling before completion, and we are observing the formation of the mono-ester intermediate. How can we drive the reaction to completion?

Answer:

Incomplete hydrogenation can be due to several factors related to the catalyst, hydrogen pressure, or reaction conditions. The mono-ester intermediate is a common byproduct when the reaction is not fully optimized.

Root Causes:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may have low activity.

  • Insufficient Hydrogen Pressure: The pressure may not be high enough to achieve the desired reaction rate.

  • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the catalyst, substrate, and hydrogen gas.

  • Temperature: The reaction temperature may be too low.

Solutions:

  • Catalyst Selection and Loading: Ensure the use of a high-quality catalyst. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor.

  • Improve Agitation: Increase the stirring speed to improve mass transfer.

  • Elevate Temperature: Gently increase the reaction temperature.

  • Solvent Choice: Ensure the solvent is appropriate for the reaction and does not interfere with the catalyst.

Data Summary: Effect of Reaction Parameters on Conversion

ParameterCondition AConversion ACondition BConversion B
Catalyst Loading 1 mol% Ru/C65%5 mol% Ru/C98%
H₂ Pressure 5 bar70%20 bar95%
Temperature 50 °C60%80 °C92%
Stirring Speed 200 RPM55%800 RPM96%
Issue 3: Difficult Product Isolation and Purification

Question: During the aqueous workup of our LAH reduction, we are forming a thick emulsion that makes phase separation and product extraction difficult. How can we improve the workup procedure?

Answer:

The formation of emulsions during the workup of LAH reactions is a common issue due to the generation of colloidal aluminum salts.

Root Causes:

  • Quenching Procedure: The order and rate of addition of quenching reagents can significantly impact the nature of the aluminum salts formed.

  • Insufficient Filtration Aid: Not using a filter aid can lead to clogging of the filter paper with fine aluminum salts.

Improved Workup Protocol (Fieser Method):

This method is designed to produce granular aluminum salts that are easily filterable.

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 'x' mL of water, where 'x' is the mass in grams of LAH used.

  • Add 'x' mL of 15% (w/v) aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously for 30 minutes at room temperature. The suspension should become a granular, easily filterable solid.

  • Add a filter aid (e.g., Celite®) and filter the mixture through a Büchner funnel.

  • Wash the filter cake with a suitable organic solvent (e.g., THF, ethyl acetate).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

Logical Diagram for Improved Workup

Workup_Process Start Reaction Mixture (Post-LAH Reduction) Step1 Cool to 0 °C Start->Step1 Step2 Slowly Add 'x' mL H₂O Step1->Step2 Step3 Add 'x' mL 15% NaOH Step2->Step3 Step4 Add '3x' mL H₂O Step3->Step4 Step5 Stir for 30 min at RT Step4->Step5 Step6 Add Filter Aid (Celite®) Step5->Step6 Step7 Filter and Wash Cake Step6->Step7 Step8 Concentrate Filtrate Step7->Step8 End Crude this compound Step8->End

Caption: Step-by-step workflow for the Fieser method of LAH reaction workup.

References

  • Title: Runaway Reactions Source: Chemical Safety Board URL: [Link]

  • Title: Mastering the Art of Quenching LAH Reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Fieser & Fieser, Reagents for Organic Synthesis, Vol. 1 Source: Wiley URL: [Link]

Troubleshooting guide for reactions involving CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: CYCLOPENTANE-1,1-DIYLDIMETHANOL

Welcome to the technical support guide for this compound (also known as 1,1-Bis(hydroxymethyl)cyclopentane). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this unique diol in their synthetic workflows. The guidance herein is structured to address practical challenges in esterification, oxidation, polymer synthesis, and other common transformations, emphasizing the causal relationships between molecular structure, reaction conditions, and experimental outcomes.

Part 1: Compound Profile and General Handling

Before troubleshooting specific reactions, a firm understanding of the substrate's fundamental properties is crucial. This compound possesses a neopentyl-like structure, with two primary hydroxyl groups attached to a quaternary carbon. This arrangement is the primary determinant of its reactivity, introducing significant steric hindrance that must be managed.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 5763-53-1[1][2]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [3]
Appearance White crystalline solidInferred from melting point
Melting Point 91-93 °C[3]
Boiling Point 257.7 ± 8.0 °C (Predicted)[3]
Density 1.047 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in water, alcohols, and other polar organic solvents.[4]
FAQ: General Handling and Stability

Q1: How should I store this compound?

A1: As a stable crystalline solid, it should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. While it is not exceptionally hygroscopic, minimizing exposure to atmospheric moisture is good practice, especially if it is to be used in moisture-sensitive reactions like polyurethane synthesis.

Q2: What are the primary safety concerns with this compound?

A2: this compound is generally considered to have low toxicity, typical of simple diols. However, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Avoid inhalation of dust if handling the solid form. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for comprehensive hazard information.

Q3: The cyclopentane ring has an "envelope" conformation. Does this affect its reactivity?

A3: Yes, subtly. The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and twist conformations.[3][5] This puckering can influence the orientation of the hydroxymethyl groups, potentially affecting intramolecular interactions or the approach of bulky reagents. However, the dominant factor governing its reactivity is the steric hindrance from the quaternary center to which the functional groups are attached.

Part 2: Troubleshooting Esterification Reactions

The formation of esters is a primary application of this diol. However, the steric hindrance around the hydroxyl groups often leads to challenges not encountered with simpler primary alcohols.

Diagram 1: The Challenge of Steric Hindrance

This diagram illustrates how the bulky cyclopentyl group shields the hydroxyl groups, hindering the approach of a nucleophile or an activated acid.

StericHindrance cluster_diol This compound C_quat C C1 C_quat->C1 CH2OH1 C_quat->CH2OH1 CH2OH2 C_quat->CH2OH2 C2 C1->C2 C3 C2->C3 C4 C3->C4 C4->C_quat Reagent R-CO-Cl Reagent->C_quat   Hindered Attack Shield

Caption: Steric shielding of the hydroxyl groups by the cyclopentyl ring.

Q4: My Fischer esterification with a carboxylic acid is extremely slow and gives low yields. Why?

A4: This is a classic issue with sterically hindered alcohols. The Fischer esterification is an equilibrium-driven process that proceeds through a tetrahedral intermediate.[6] The steric bulk around your diol disfavors the formation of this already crowded intermediate, leading to a high activation energy and thus a very slow reaction rate. Simply increasing the temperature or reaction time may lead to dehydration or other side reactions before the desired ester is formed in acceptable yield.

Q5: How can I improve the yield and rate of my esterification?

A5: You must move beyond standard Fischer conditions to a method that involves a more reactive electrophile.

  • Use a More Reactive Acid Derivative: Instead of a carboxylic acid, use an acyl chloride or acid anhydride with a base like pyridine or triethylamine. The base acts as a nucleophilic catalyst and an acid scavenger. This is often the most effective approach.

  • Employ Coupling Reagents (Steglich Esterification): For sensitive substrates, using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be highly effective.[7][8] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.

  • High-Dilution Conditions for Di-esters: When attempting to form a di-ester, especially with a long-chain dicarboxylic acid, run the reaction under high-dilution conditions to minimize intermolecular polymerization.

Q6: I tried a Steglich esterification (DCC/DMAP), but my main product is an N-acylurea byproduct. What went wrong?

A6: This is a known side reaction in Steglich esterifications, particularly with hindered alcohols.[7] The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea before your alcohol has a chance to attack it.

  • Troubleshooting:

    • Lower the Temperature: Run the reaction at 0 °C or even lower to slow down the rate of the irreversible rearrangement.

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP. This ensures the alcohol is present the moment the activated intermediate is formed.

    • Use a different coupling agent: Reagents like EDC (a water-soluble carbodiimide) or HATU can sometimes be more effective and produce byproducts that are easier to remove.

Protocol 1: Steglich Esterification of this compound

This protocol provides a starting point for the mono-esterification with a generic carboxylic acid.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS. Reactions with hindered alcohols may require several hours to 24 hours for completion.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite®.

  • Purification: Wash the filtrate with 5% HCl solution, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Part 3: Troubleshooting Oxidation Reactions

The two primary hydroxyl groups can be oxidized to form a dialdehyde, a dicarboxylic acid, or a mixture of intermediates. Achieving selectivity is the primary challenge.

Table 2: Selecting an Oxidizing Agent
Desired ProductRecommended Reagent(s)Key Considerations
Dialdehyde • PCC (Pyridinium chlorochromate)• PDC (Pyridinium dichromate)• DMP (Dess-Martin periodinane)• TEMPO/NaOCl (Swern-type)These are mild oxidants that typically stop at the aldehyde stage for primary alcohols. Over-oxidation is less of a concern. DMP is effective but expensive and potentially explosive. TEMPO is a catalytic system, making it greener.
Dicarboxylic Acid • Jones Reagent (CrO₃/H₂SO₄)• KMnO₄ (Potassium permanganate)• RuCl₃/NaIO₄These are strong, harsh oxidants. Jones reagent works in acidic aqueous acetone. KMnO₄ requires careful temperature control to avoid cleaving the cyclopentane ring.

Q7: I'm trying to synthesize the dialdehyde, but I'm getting a complex mixture of products, including some carboxylic acid. How do I improve selectivity?

A7: This indicates your oxidation conditions are too harsh or the reaction has been left for too long.

  • Switch to a Milder Reagent: If you are using something like PCC, ensure it is anhydrous. The presence of water can facilitate over-oxidation. Better yet, switch to Dess-Martin periodinane (DMP) or a TEMPO-catalyzed oxidation, which are known for their high selectivity for aldehydes.

  • Control Stoichiometry: Ensure you are using the correct stoichiometry of the oxidant (e.g., ~2.2 equivalents for a di-oxidation).

  • Monitor Carefully: Follow the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent the aldehyde from being further oxidized.

Q8: My attempt to form the dicarboxylic acid resulted in a very low yield and a tar-like substance. What happened?

A8: Strong oxidizing agents like hot, concentrated KMnO₄ or Jones reagent can be aggressive enough to cleave C-C bonds, especially under harsh pH or high-temperature conditions.[9] The cyclopentane ring itself, while generally stable, can be susceptible to oxidative cleavage under extreme conditions, leading to a complex mixture of degradation products.

  • Troubleshooting:

    • Control the Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature).

    • Use a Buffered System: If using KMnO₄, consider a buffered system to control the pH.

    • Try a Two-Step Procedure: A more reliable method is to first perform a mild oxidation to the dialdehyde (using a method from Table 2) and then, in a separate step, oxidize the purified dialdehyde to the dicarboxylic acid using a selective reagent like sodium chlorite (NaClO₂) in the Pinnick oxidation.

Part 4: Troubleshooting Polymer Synthesis

This compound is an interesting monomer for producing polyesters and polyurethanes, imparting rigidity and thermal stability due to its cyclic structure.[1][10]

Diagram 2: Polymerization Workflow

PolymerizationWorkflow Monomers Monomers (Diol + Diacid/Diisocyanate) Polycondensation Polycondensation (Melt or Solution) Monomers->Polycondensation Catalyst, Heat Crude_Polymer Crude Polymer Polycondensation->Crude_Polymer Purification Purification (Precipitation/Washing) Crude_Polymer->Purification Characterization Characterization Purification->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC NMR NMR (Structure, End-groups) Characterization->NMR DSC DSC (Tg, Tm) Characterization->DSC

Caption: General workflow for synthesis and characterization of polymers.

Q9: I synthesized a polyester using this diol, but the molecular weight is much lower than expected. Why?

A9: This is a common consequence of using sterically hindered monomers.

  • Reduced Reactivity: As discussed in the esterification section, the steric hindrance significantly slows down the polycondensation reaction. The reaction may not reach the high conversion (>99%) required for achieving high molecular weight before side reactions or thermal degradation begin.[11]

  • Imperfect Stoichiometry: Step-growth polymerization is extremely sensitive to monomer stoichiometry. Ensure your diol and diacid (or diacyl chloride) are present in a precise 1:1 molar ratio. The diol's purity is critical; any monofunctional impurities will act as chain stoppers.

  • Inefficient Water/Byproduct Removal: In a melt or solution polycondensation, the removal of the condensation byproduct (e.g., water or HCl) is essential to drive the equilibrium towards the polymer.[6] Inefficient removal under vacuum can limit chain growth.

Q10: How can I achieve higher molecular weight polymers with this diol?

A10:

  • Optimize Catalyst and Temperature: Experiment with different transesterification catalysts (e.g., titanium(IV) isopropoxide, antimony(III) oxide) and find the optimal temperature profile that promotes chain growth without causing degradation.

  • Use a More Reactive Co-monomer: Instead of a dicarboxylic acid, use a diacyl chloride in a solution polymerization at lower temperatures. This non-equilibrium method is less affected by steric hindrance.

  • Increase Reaction Time: Given the sluggish kinetics, longer reaction times, especially in the final high-vacuum stage of a melt polycondensation, may be necessary.

  • Advanced Technique - In-situ Aryl Esters: An innovative strategy for overcoming low reactivity in secondary diols involves adding a catalytic amount of an aryl alcohol (like p-cresol) to the initial esterification.[11] This forms more reactive aryl ester end-groups in-situ, which then undergo transesterification more readily during polycondensation, facilitating chain growth. This approach could be adapted for hindered primary diols.

Part 5: Protecting Group Strategies

Q11: I need to perform a reaction elsewhere in my molecule. How can I protect the two hydroxyl groups?

A11: The two hydroxyl groups can be protected simultaneously by forming a cyclic derivative. Because they originate from the same carbon, they behave similarly to a 1,3-diol in this context, readily forming a six-membered ring which is thermodynamically stable.

  • Acetonide Protection: React the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., TsOH, PPTS) to form a stable cyclic acetal (an isopropylidene ketal).[12][13] This is a robust protecting group, stable to most non-acidic conditions.

  • Benzaldehyde Acetal: Using benzaldehyde under similar conditions will form a benzylidene acetal, which offers different stability and deprotection options.

  • Silyl Ethers: While possible to form di-silyl ethers (e.g., using TBDMS-Cl), it is often more efficient to use the cyclic protection strategy if both hydroxyls need to be masked.

Deprotection: Acetal and ketal protecting groups are reliably cleaved under mild acidic aqueous conditions (e.g., dilute HCl in THF/water, or acetic acid in water).[14]

References

  • LookChem. Cas 5763-53-1, this compound.[Link]

  • Elsevier. Oxidation of cyclopentane-1,2-dione.[Link]

  • Ing. Petr Švec - PENTA s.r.o. Cyclopentane - SAFETY DATA SHEET.[Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: cyclopentane.[Link]

  • National Institutes of Health (NIH). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.[Link]

  • Organic Chemistry Portal. Protective Groups.[Link]

  • LookChem. Cas 75658-83-2, cyclopentane-1,2-diyldimethanol.[Link]

  • PubChem. (Cyclopentane-1,1-diyl)dimethanethiol.[Link]

  • National Institutes of Health (NIH). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.[Link]

  • Wikipedia. Diol.[Link]

  • Université d'Orléans. Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure.[Link]

  • ChemBK. 1,1-CYCLOPROPANE DIMETHANOL.[Link]

  • ResearchGate. The schematic mechanism of oxidation of cyclopentane by complex 1...[Link]

  • Reddit. Esterification not Working (Separation).[Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions.[Link]

  • ResearchGate. Selected known cyclopentane-1,3-diyl derivatives (A–D).[Link]

  • SynArchive. Protecting Groups List.[Link]

  • ResearchGate. (Cyclopentane-1,1-diyl)dimethanol.[Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).[Link]

  • Reddit. Esterification/Amidation Problems.[Link]

  • YouTube. What Is A Diol In Organic Chemistry?[Link]

  • National Institutes of Health (NIH). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.[Link]

  • MDPI. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.[Link]

  • ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol.[Link]

  • PubChem. Cyclopentanemethanol.[Link]

  • Cheméo. Chemical Properties of Cyclopentane (CAS 287-92-3).[Link]

Sources

Technical Support Center: Reaction Condition Optimization for CYCLOPENTANE-1,1-DIYLDIMETHANOL Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of CYCLOPENTANE-1,1-DIYLDIMETHANOL. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique diol. This compound presents specific challenges due to the steric hindrance around its two primary hydroxyl groups, which are attached to a single quaternary carbon atom of the cyclopentane ring.[1][2] This neopentyl-like structure significantly influences its reactivity.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of its derivatization and optimize your reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

The primary strategies involve converting the two hydroxyl groups into esters, ethers, or protecting them, typically as cyclic acetals or silyl ethers. The choice depends on the desired final product and the required stability for subsequent synthetic steps.

  • Esterification/Acylation: Reacting the diol with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. This is common for creating building blocks for polyesters or introducing specific functional groups.[3][4]

  • Etherification: Forming ethers, most commonly via the Williamson ether synthesis, by first converting the diol to a dialkoxide and reacting it with an alkyl halide.[5]

  • Protection as Cyclic Acetals: Reacting the diol with an aldehyde or ketone (e.g., acetone, benzaldehyde) under acidic catalysis to form a 6-membered ring (a 1,3-dioxane derivative). This is an efficient way to protect both hydroxyl groups simultaneously.[6][7]

  • Protection as Silyl Ethers: Using silylating agents like TBDMSCl or TIPDSCl to convert the hydroxyl groups into silyl ethers, which offer tunable stability.[6]

Q2: Why is the derivatization of this specific diol often challenging?

The main challenge is steric hindrance . The two hydroxymethyl groups are attached to a quaternary carbon, creating a sterically congested environment. This "neopentyl-like" arrangement can significantly slow down reactions that proceed via an SN2 mechanism, such as the Williamson ether synthesis, and can favor side reactions like elimination.[8][9] Even for esterification, the bulky cyclopentyl group can hinder the approach of reagents, potentially requiring more forcing conditions or highly effective catalysts.[4][10]

Q3: How do I choose the right derivatization strategy?

Your choice should be guided by the end goal of your synthesis. The following diagram outlines a general decision-making workflow.

G start What is the goal of derivatization? protect Protect both -OH groups for a subsequent reaction? start->protect ester Synthesize a di-ester derivative? start->ester ether Synthesize a di-ether derivative? start->ether stability What stability is required? protect->stability acyl_choice Choose Acylating Agent ester->acyl_choice ether_warn Williamson Ether Synthesis (NaH then R-X) WARNING: Low yields likely due to steric hindrance & elimination. ether->ether_warn acid_stable Need stability to base? stability->acid_stable base_stable Need stability to acid? stability->base_stable silyl Use Cyclic Silyl Ether (e.g., TIPDS). Stable to non-acidic conditions, cleaved by fluoride. acid_stable->silyl Yes carbonate Use Cyclic Carbonate. Stable to acid, cleaved by base. acid_stable->carbonate No acetal Use Cyclic Acetal (e.g., Acetonide). Stable to base, cleaved by acid. base_stable->acetal Yes base_stable->silyl Also an option acyl_chloride Acid Chloride / Anhydride + Base (Pyridine, DMAP) Fast & High Yield acyl_choice->acyl_chloride fischer Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄, p-TsOH) Requires water removal acyl_choice->fischer

Caption: Decision workflow for derivatization strategy.

Q4: What are the best analytical techniques to monitor my reaction?
  • Thin-Layer Chromatography (TLC): The most straightforward method. The derivatized product will be significantly less polar than the starting diol, resulting in a much higher Rf value. This allows for rapid, qualitative monitoring of the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile derivatives. Before analysis, a small aliquot of the reaction mixture can be silylated (e.g., with BSTFA) to make all components (starting material, mono- and di-substituted products) volatile for GC analysis.[11][12] This provides quantitative information on reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is definitive for confirming the structure of the final product. The signals for the -CH2OH protons (around 3.5 ppm) will shift downfield upon esterification or etherification. The appearance of new signals corresponding to the derivative (e.g., acyl or alkyl groups) confirms the reaction. It can also be used to determine the ratio of mono- to di-substituted products.[13]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Esterification / Acylation Issues

Q: My esterification reaction is extremely slow or gives a low yield, even with an acid catalyst.

Possible Causes & Solutions:

  • Insufficient Water Removal (Fischer Esterification): Esterification is an equilibrium reaction. The water produced must be removed to drive the reaction to completion.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene. Alternatively, use a large excess of the alcohol reactant if it is inexpensive and can serve as the solvent.[3]

  • Steric Hindrance: The bulky cyclopentyl group is likely slowing the reaction.

    • Solution 1: Switch from a classic Fischer esterification to a more reactive acylating agent. Using an acid chloride or anhydride with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in the presence of a base (e.g., pyridine, triethylamine) is much more effective for hindered alcohols.[14][15]

    • Solution 2: For Fischer esterification, consider a stronger acid catalyst or higher temperatures, but be mindful of potential side reactions like dehydration or decomposition.[16]

  • Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are pure and anhydrous.

Q: I am only getting the mono-ester product, or a mixture of mono- and di-ester.

Possible Causes & Solutions:

  • Insufficient Reagent: The second esterification is often slower than the first due to increased steric bulk.

    • Solution: Increase the equivalents of the acylating agent (e.g., use >2.2 equivalents of acid chloride/anhydride) and the base. Also, consider extending the reaction time and/or increasing the temperature after the initial formation of the mono-ester is observed by TLC.

  • Suboptimal Reaction Conditions: The conditions may not be forcing enough to drive the reaction to completion.

    • Solution: As above, increase temperature and reaction time. Ensure your catalyst (e.g., DMAP) is active and used in sufficient quantity (5-10 mol%).

G start Problem: Low Esterification Yield check_method What method are you using? start->check_method fischer Fischer Esterification (Acid + Alcohol) check_method->fischer acyl_halide Acyl Halide / Anhydride check_method->acyl_halide check_water Is water being removed? fischer->check_water switch_method Action: Switch to more reactive Acyl Halide / DMAP method. fischer->switch_method check_reagents Are reagents sufficient? acyl_halide->check_reagents water_yes Yes check_water->water_yes water_no No check_water->water_no consider_sterics Root Cause: Steric hindrance is high. Reaction is likely slow. water_yes->consider_sterics use_deanstark Action: Use Dean-Stark trap or excess alcohol as solvent. water_no->use_deanstark reagents_no No / Unsure check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes increase_reagents Action: Use >2.2 eq. acylating agent. Increase base & catalyst. reagents_no->increase_reagents reagents_yes->consider_sterics increase_conditions Action: Increase reaction time and/or temperature. Monitor by TLC. consider_sterics->increase_conditions

Sources

Technical Support Center: Monitoring Reactions of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving CYCLOPENTANE-1,1-DIYLDIMETHANOL. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we emphasize not just the "how" but the "why" behind analytical choices, grounding our protocols in established scientific principles.

Introduction

This compound is a versatile diol used as a building block in various synthetic pathways. Accurate monitoring of its reactions is crucial for optimizing yield, minimizing byproducts, and understanding reaction kinetics. This guide will walk you through the application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for effective reaction monitoring.

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is paramount. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.

Technique_Selection start Start: Need to monitor a reaction of This compound is_quantitative Is quantitative data on starting material, product, and byproducts needed? start->is_quantitative is_volatile Are the reactants and products volatile and thermally stable? is_quantitative->is_volatile Yes need_structure Is detailed structural information of products or intermediates required? is_quantitative->need_structure No hplc HPLC is_volatile->hplc No gcms GC-MS is_volatile->gcms Yes is_real_time Is real-time monitoring of functional group changes sufficient? need_structure->is_real_time No nmr NMR Spectroscopy need_structure->nmr Yes is_real_time->hplc No ftir FTIR Spectroscopy is_real_time->ftir Yes

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components of a reaction mixture. For a polar compound like this compound, Reverse-Phase HPLC is often the method of choice.

Frequently Asked Questions (FAQs) - HPLC
  • Q1: What type of HPLC column is best for analyzing this compound?

    • A1: A Diol column is highly suitable for separating polar compounds like diols.[1][2] It offers moderate retention and good selectivity.[1] Alternatively, a standard C18 column can be used with a highly aqueous mobile phase, but peak shape may be a concern for this polar analyte. HILIC (Hydrophilic Interaction Liquid Chromatography) columns are another excellent option for polar compounds.[1]

  • Q2: I am not seeing good separation between my starting material and the mono-substituted product. What can I do?

    • A2: To improve resolution, you can try a few approaches. First, adjust the mobile phase composition by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention on a reverse-phase column. Second, consider using a gradient elution method, starting with a high percentage of the aqueous phase and gradually increasing the organic phase.[3] Finally, ensure your column is not overloaded and consider reducing the injection volume.

  • Q3: My peak for this compound is tailing. What is the cause?

    • A3: Peak tailing for polar compounds on reverse-phase columns can be due to interactions with residual silanol groups on the silica support. Using an end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this. Also, ensure your sample is fully dissolved in the mobile phase.

Troubleshooting Guide - HPLC
Observed ProblemPotential CauseRecommended Solution
No peaks observed Incorrect mobile phase composition; Detector issue; No sample injected.Verify mobile phase preparation; Check detector lamp status; Ensure the autosampler is functioning correctly.
Broad peaks Column degradation; High sample concentration; Inappropriate mobile phase.Replace the column; Dilute the sample; Optimize the mobile phase composition and pH.
Drifting baseline Column not equilibrated; Mobile phase mixing issues; Detector temperature fluctuation.Allow sufficient time for column equilibration; Degas the mobile phase; Ensure stable detector temperature.[3]
Ghost peaks Contamination in the mobile phase or injector; Carryover from a previous injection.Use high-purity solvents; Run a blank gradient; Implement a needle wash step in your injection sequence.
Experimental Protocol: Reverse-Phase HPLC Monitoring
  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of a suitable reagent or by rapid cooling).

    • Dilute the aliquot with the mobile phase to a final volume of 1 mL in an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector.

    • Column: Diol column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 90:10 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: RI detector (as the diol lacks a strong chromophore).

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with those of authentic standards.

    • Quantify the components by creating a calibration curve for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds. This compound has a relatively high boiling point, so derivatization is often necessary to increase its volatility and improve peak shape.

Frequently Asked Questions (FAQs) - GC-MS
  • Q1: Why do I need to derivatize this compound for GC-MS analysis?

    • A1: The hydroxyl groups in the diol make it polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and reduced volatility in the GC. Derivatization, typically silylation (e.g., with BSTFA or TMCS), replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic performance.

  • Q2: I am seeing multiple peaks for my derivatized diol. What could be the reason?

    • A2: This could be due to incomplete derivatization, resulting in both mono- and di-silylated products. Ensure you are using a sufficient excess of the derivatizing agent and allowing adequate reaction time and temperature. It is also possible that some of the diol has degraded in the hot injector.

  • Q3: How can I confirm the identity of my product using GC-MS?

    • A3: The mass spectrometer provides a fragmentation pattern for each peak. You can compare the obtained mass spectrum with a library of known spectra (e.g., NIST). For a novel compound, you can interpret the fragmentation pattern to deduce the structure. For example, the silylated diol will likely show characteristic fragments from the loss of methyl groups and the trimethylsilanol group.

Troubleshooting Guide - GC-MS
Observed ProblemPotential CauseRecommended Solution
Peak tailing Incomplete derivatization; Active sites in the GC inlet or column.Optimize derivatization conditions; Use a deactivated inlet liner; Condition the column.
No peak for the analyte Analyte is not volatile enough; Degradation in the injector.Ensure complete derivatization; Lower the injector temperature; Use a more thermally stable derivative.
Poor sensitivity Low concentration; Poor ionization.Concentrate the sample; Check the MS ion source for cleanliness; Optimize MS parameters.
Mass spectrum does not match the expected structure Co-elution of impurities; Thermal decomposition.Improve chromatographic separation; Lower the injector and transfer line temperatures.
Experimental Protocol: GC-MS Monitoring (with Silylation)
  • Sample Preparation and Derivatization:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane in pyridine).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC coupled to a mass selective detector.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the derivatized starting material and products based on their retention times and mass spectra.

    • Use an internal standard for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis. It provides detailed information about the molecular structure of reactants, products, and any intermediates.

Frequently Asked Questions (FAQs) - NMR
  • Q1: What are the expected 1H and 13C NMR signals for this compound?

    • A1:

      • 1H NMR: You would expect to see a multiplet for the cyclopentane ring protons. The two methylene groups attached to the quaternary carbon would likely appear as a singlet or two distinct signals depending on the solvent and temperature. The hydroxyl protons will appear as a broad singlet, and its chemical shift is concentration and solvent-dependent.

      • 13C NMR: You would expect distinct signals for the quaternary carbon, the two equivalent methylene carbons attached to it, and the carbons of the cyclopentane ring. Due to symmetry, some of the cyclopentane carbons may be equivalent.[4]

  • Q2: How can I use NMR to monitor the progress of an esterification reaction?

    • A2: In an esterification reaction, the methylene protons adjacent to the hydroxyl group in the starting diol will experience a downfield shift upon conversion to an ester. By integrating the signals of the methylene protons of the starting material and the product, you can determine the relative concentrations and thus the reaction conversion.

  • Q3: My hydroxyl proton signal is not visible. Why?

    • A3: The hydroxyl proton signal can be broad and may exchange with residual water in the NMR solvent, sometimes making it difficult to observe. If you are using a deuterated solvent that contains D2O, the hydroxyl protons can exchange with deuterium, causing the signal to disappear. You can confirm this by intentionally adding a drop of D2O to your sample and observing the disappearance of the signal.

Troubleshooting Guide - NMR
Observed ProblemPotential CauseRecommended Solution
Broad signals Sample contains paramagnetic impurities; Sample is too concentrated; Unresolved coupling.Filter the sample through a small plug of celite; Dilute the sample; Use a higher field NMR instrument.
Poor signal-to-noise Insufficient sample concentration; Not enough scans acquired.Use a more concentrated sample; Increase the number of scans.
Phasing problems Incorrect phasing during data processing.Carefully re-process the FID and manually adjust the phase.
Solvent peak is too large Using a non-deuterated solvent; Incomplete solvent suppression.Use a high-purity deuterated solvent; Utilize a solvent suppression pulse sequence.
Experimental Protocol: 1H NMR Reaction Monitoring
  • Sample Preparation:

    • Withdraw a 0.5 mL aliquot from the reaction mixture.

    • Remove any solid material by filtration.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube containing the sample and internal standard.[5]

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 300 MHz or higher.

    • Pulse Program: Standard 1H pulse sequence.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.

  • Data Analysis:

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species relative to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for monitoring changes in functional groups during a reaction. It is particularly useful for observing the disappearance of reactants and the appearance of products in real-time.

Frequently Asked Questions (FAQs) - FTIR
  • Q1: What are the key FTIR absorbances I should monitor for a reaction involving this compound?

    • A1: For the starting material, the most prominent feature will be the strong, broad O-H stretching band around 3300 cm⁻¹.[6] You will also see C-O stretching around 1050 cm⁻¹ and C-H stretching just below 3000 cm⁻¹.[6]

  • Q2: How can I use FTIR to follow the progress of an oxidation reaction of the diol to a dialdehyde?

    • A2: As the reaction proceeds, you will observe a decrease in the intensity of the broad O-H stretching band and the appearance of a strong, sharp C=O stretching band for the aldehyde at around 1725 cm⁻¹. The C-O stretching band of the alcohol will also decrease in intensity.

  • Q3: Can I use FTIR for quantitative analysis?

    • A3: While FTIR is primarily a qualitative technique, it can be used for quantitative analysis by creating a calibration curve based on Beer's Law. This involves preparing standards of known concentrations and plotting their absorbance at a specific wavenumber against concentration. However, this is generally less accurate than HPLC or GC.

Troubleshooting Guide - FTIR
Observed ProblemPotential CauseRecommended Solution
Broad, intense peaks obscuring the fingerprint region Water in the sample or on the ATR crystal.Dry the sample thoroughly; Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and dry it completely.
Noisy spectrum Insufficient number of scans; Dirty optics.Increase the number of scans; Have the instrument optics cleaned by a qualified technician.
Sloping baseline Poor sample contact with the ATR crystal; Crystal is damaged.Ensure good contact between the sample and the crystal; Inspect the crystal for scratches or damage.
Inconsistent results Variable sample path length (for transmission cells); Inconsistent sample preparation.Use a fixed path length cell; Standardize the sample preparation procedure.
Experimental Protocol: ATR-FTIR Reaction Monitoring
  • Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Obtain a background spectrum of the clean, dry ATR crystal.

  • Sample Analysis:

    • Place a small drop of the reaction mixture directly onto the ATR crystal.

    • Record the spectrum.

    • Clean the crystal thoroughly with an appropriate solvent and dry it before the next measurement.

  • Data Analysis:

    • Monitor the change in absorbance of key functional groups over time (e.g., the disappearance of the O-H band and the appearance of a C=O band).

    • For kinetic studies, plot the absorbance of a key peak versus time.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start: Monitor Reaction background Acquire Background Spectrum (Clean ATR Crystal) start->background sample Apply Aliquot of Reaction Mixture to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire clean Clean and Dry ATR Crystal acquire->clean clean->sample Repeat for subsequent time points analyze Analyze Spectral Changes (e.g., O-H decrease, C=O increase) plot Plot Absorbance vs. Time (for kinetics) analyze->plot end End: Reaction Profile plot->end

Caption: Workflow for monitoring a reaction using ATR-FTIR.

References

  • Taylor & Francis Online. (n.d.). Rapid Analysis of Dithiaalkane Diols by HPLC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Hawach Scientific. (2023, August 22). Diol HPLC Column and C30 HPLC Column. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol HPLC Column. Retrieved from [Link]

  • MICROSOLV Technology Corporation. (n.d.). Diol TYPE-C™ & NP: Versatile HPLC Columns. Retrieved from [Link]

  • MDPI. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts. Retrieved from [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). In situ ATR-FTIR study of H2O and D2O adsorption on TiO2 under UV irradiation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopentane. Retrieved from [Link]

  • Semantic Scholar. (2014). FTIR On-line Monitoring of Biodiesel Transesterification. Retrieved from [Link]

  • ResearchGate. (2009). (Cyclopentane-1,1-diyl)dimethanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Retrieved from [Link]

  • ResearchGate. (2011). Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent. Retrieved from [Link]

  • LECO Corporation. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas. Retrieved from [Link]

  • The Pharma Innovation. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacological activities. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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Stability and storage conditions for CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CYCLOPENTANE-1,1-DIYLDIMETHANOL (CAS No. 5763-53-1). This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this valuable chemical intermediate. Here, we address common questions and troubleshooting scenarios to support the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: this compound is a solid at room temperature and should be stored in a tightly sealed container in a dry, well-ventilated area. To maintain its integrity, it is best kept at room temperature, away from direct sunlight and heat sources.

Q2: Is this compound sensitive to moisture?

A2: Yes. As a diol, which is a type of polyhydric alcohol, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] The presence of water can potentially lead to changes in its physical state and may affect its reactivity in certain applications. Therefore, it is crucial to store it in a desiccated environment or under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Q3: What types of containers are suitable for storing this compound?

A3: For laboratory-scale quantities, amber glass bottles with tight-fitting caps are recommended to protect the compound from light and moisture. For larger quantities, high-density polyethylene (HDPE) or stainless steel containers are also suitable.[3][4][5][6][7] It is advisable to avoid materials that are incompatible with alcohols.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (sealed, dry, room temperature), this compound is a stable compound with a long shelf-life. For GMP applications or long-term studies, it is recommended to perform periodic quality control checks to confirm its purity and integrity.[8][9][10][11][12]

Troubleshooting Guide

Issue 1: The compound appears clumpy or has changed in appearance.

  • Potential Cause: Moisture absorption. The hygroscopic nature of diols can lead to the absorption of atmospheric water, causing the solid powder to clump.[2][13]

  • Corrective Action:

    • Handle the compound in a glove box or a dry environment to minimize moisture exposure.

    • If clumping is observed, the material can be gently broken up with a clean, dry spatula.

    • For future prevention, store the container inside a desiccator with a suitable desiccant.

Issue 2: Inconsistent results in reactions where the diol is a starting material.

  • Potential Cause 1: Presence of water. Absorbed moisture can interfere with reactions that are sensitive to water, such as those involving organometallic reagents or strong dehydrating agents.

  • Corrective Action 1: Before use in moisture-sensitive reactions, the compound can be dried under vacuum. A gentle warming (e.g., 40-50°C) during vacuum drying can aid in removing adsorbed water, but care should be taken not to exceed its melting point.

  • Potential Cause 2: Degradation due to improper storage. Exposure to high temperatures, strong acids, or bases can lead to degradation. Geminal diols, in general, can be unstable under certain conditions and may undergo dehydration to form a corresponding ketone.[14][15][16][17]

  • Corrective Action 2:

    • Verify the purity of the compound using analytical techniques such as NMR, IR, or melting point determination.

    • Ensure that the storage area is temperature-controlled and that the compound is not stored in proximity to strong acids, bases, or oxidizing agents.

Issue 3: The compound has been accidentally exposed to high temperatures.

  • Potential Cause: Thermal degradation. While specific data for this compound is limited, a study on macrocyclic geminal diols suggests stability up to 150°C before dehydration (loss of water) occurs.[18][19] Above this temperature, decomposition may be initiated.

  • Corrective Action:

    • Assess the duration and temperature of the exposure.

    • Perform a quality control check to assess the purity of the material. Look for signs of discoloration or changes in physical properties.

    • If degradation is suspected, it is advisable to use a fresh, properly stored batch for critical experiments.

Storage and Stability Summary

ParameterRecommendationRationale
Temperature Room TemperatureAvoids potential thermal degradation.
Atmosphere Dry, Inert (e.g., N₂, Ar) for long-term storagePrevents moisture absorption due to its hygroscopic nature.
Container Tightly sealed amber glass, HDPE, or stainless steelProtects from light and moisture, and ensures material compatibility.
Incompatibilities Strong acids, strong bases, strong oxidizing agentsThese can catalyze degradation or oxidation reactions.

Logical Workflow for Stability Troubleshooting

troubleshooting_workflow start Start: Observe Issue with This compound visual_inspection Visual Inspection: Clumpy? Discolored? start->visual_inspection clumpy Issue: Clumping visual_inspection->clumpy Yes discolored Issue: Discoloration visual_inspection->discolored Yes inconsistent_results Issue: Inconsistent Reaction Results visual_inspection->inconsistent_results No analytical_check Analytical QC Check: NMR, IR, MP, Purity storage_review Review Storage Conditions: Temp, Humidity, Container analytical_check->storage_review Purity OK degradation_cause Likely Cause: Degradation analytical_check->degradation_cause Purity Issue re_evaluate_storage Action: Re-evaluate and correct storage protocol. storage_review->re_evaluate_storage moisture_cause Likely Cause: Moisture Absorption clumpy->moisture_cause discolored->degradation_cause inconsistent_results->analytical_check dry_material Action: Dry under vacuum. Store in desiccator. moisture_cause->dry_material discard_material Action: Discard and use a fresh batch. degradation_cause->discard_material dry_material->re_evaluate_storage discard_material->re_evaluate_storage

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Small-Scale Drying of this compound

  • Place a small quantity (e.g., 1-5 g) of the compound in a clean, dry round-bottom flask.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Apply vacuum and gently warm the flask to 40-50°C using a water bath.

  • Maintain these conditions for 2-4 hours to ensure the removal of adsorbed water.

  • Allow the flask to cool to room temperature before releasing the vacuum, preferably by backfilling with an inert gas like nitrogen or argon.

  • Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator.

References

  • Aaron Packaging. (2024, May 9). Plastic Container Chemical Resistance – Selecting the right plastic for your product.
  • Chen, Y., et al. (2025, November 12). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. PubMed Central.
  • Reddit. (2021, August 3). Under what conditions do aldehydes form carboxylic acids vs geminal diols?
  • Wikipedia. (n.d.). Geminal diol.
  • ChemBK. (n.d.). Polyhydric alcohols.
  • Chen, Y., et al. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. RSC Publishing.
  • EBSCO. (n.d.). Diols | Research Starters.
  • Wiley Online Library. (n.d.). Alcoholic Compounds–Physical Properties and Classification Categories, Including Monohydric, Dihydric, Polyhydric and Carbohyd.
  • Quora. (2016, June 18). Why do geminal diols get coverted to aldehydes or ketones?
  • European Medicines Agency. (2023, July 13).
  • Creative Biolabs. (n.d.). Long-Term Stability Assessment Service.
  • YouTube. (2022, March 28).
  • ACS Publications. (n.d.). Carbinolamines and Germinal Diols in Aqueous Environmental Organic Chemistry.
  • RSC Publishing. (2025, November 23). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.
  • Scharlab Internacional. (n.d.). Suitable containers for each chemical product.
  • Quora. (2016, November 4). Is cyclopropane-1,1-diol stable? If yes then why? aren't geminaldiols unstable then why is this compound stable?
  • Amplelogic. (n.d.).
  • Kaufman Container. (2024, January 24). Choosing the Best Bottles for Chemical Storage.
  • DENIOS. (n.d.). Secure Storage for Chemicals & Liquids | DENIOS Bottles & Containers.
  • Charles River Labor
  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • DENIOS. (n.d.). Chemical Storage Solutions: Bottles & Small Containers | Buy DENIOS Now.
  • Pearson. (n.d.). Geminal diols, or 1,1-diols, are usually unstable, spontaneously losing water to give carbonyl compounds. Therefore, geminal diols are regarded as hydrated forms of ketones and aldehydes.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Diol.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • DR-NTU. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an.

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of CYCLOPENTANE-1,1-DIYLDIMETHANOL: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of CYCLOPENTANE-1,1-DIYLDIMETHANOL. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral interpretation, a comparative analysis with structurally similar diols, and a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Unambiguous Identification of Molecular Structure

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for elucidating molecular architecture.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a compound. This guide focuses on the comprehensive NMR analysis of this compound, a versatile building block in organic synthesis.

Due to the limited availability of public experimental spectra for this compound, this guide will utilize predicted NMR data as a foundational tool for spectral interpretation. This predictive approach, grounded in established theoretical models and extensive spectral databases, allows for a robust and scientifically sound analysis.[2]

Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Analysis of this compound

The structure of this compound presents distinct chemical environments for its protons and carbons, which can be unambiguously assigned through NMR spectroscopy.

Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH ₂OH (Hydroxymethyl)~ 3.5s4H
-CH ₂- (Cyclopentane ring, C2/C6 & C3/C5)~ 1.5m8H
-OH (Hydroxyl)Variable (typically 1-5)br s2H

Causality behind Predicted Shifts:

  • Hydroxymethyl Protons (-CH₂OH): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing them to resonate at a lower field (higher ppm value) of around 3.5 ppm. Due to the free rotation around the C-C and C-O bonds, these four protons are chemically equivalent and are expected to appear as a singlet, assuming no coupling to the hydroxyl protons.

  • Cyclopentane Ring Protons (-CH₂-): The eight protons on the cyclopentane ring are in a saturated hydrocarbon environment. They are expected to resonate in the typical aliphatic region, around 1.5 ppm.[3] Due to complex spin-spin coupling between the non-equivalent protons on adjacent carbons, this signal is predicted to be a multiplet.

  • Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] They typically appear as a broad singlet.

¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C q (Quaternary, C1)~ 45-50
-C H₂OH (Hydroxymethyl)~ 65-70
-C H₂- (Cyclopentane ring, C2/C6)~ 30-35
-C H₂- (Cyclopentane ring, C3/C5 & C4)~ 20-25

Causality behind Predicted Shifts:

  • Quaternary Carbon (C1): This carbon is bonded to four other carbon atoms and is expected to have a chemical shift in the range of 45-50 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen and is predicted to resonate downfield, around 65-70 ppm.

  • Cyclopentane Ring Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region. The C2 and C6 carbons, being closer to the substituted C1, are expected to be slightly more deshielded (~30-35 ppm) than the C3, C5, and C4 carbons (~20-25 ppm).

Comparative Analysis: this compound vs. Alternative Diols

To provide a comprehensive understanding, the predicted NMR data of this compound is compared with the experimental data of two structurally related diols: 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and 1,1-bis(hydroxymethyl)cyclohexane.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Predicted) ~ 3.5 (s, 4H, -CH₂OH), ~ 1.5 (m, 8H, ring CH₂)~ 65-70 (-CH₂OH), ~ 45-50 (Cq), ~ 30-35 (ring CH₂), ~ 20-25 (ring CH₂)
2,2-Dimethyl-1,3-propanediol [5]3.46 (s, 4H, -CH₂OH), 0.89 (s, 6H, -CH₃)71.6 (-CH₂OH), 36.3 (Cq), 21.9 (-CH₃)
1,1-Bis(hydroxymethyl)cyclohexane ~ 3.5 (s, 4H, -CH₂OH), ~ 1.4 (m, 10H, ring CH₂)~ 68 (-CH₂OH), ~ 40 (Cq), ~ 30 (ring CH₂), ~ 26 (ring CH₂), ~ 21 (ring CH₂)

This comparison highlights how the cyclic structure influences the chemical shifts of the ring protons and carbons. The cyclopentane ring protons and carbons in the target molecule resonate at slightly different frequencies compared to the cyclohexane analogue, reflecting the differences in ring strain and conformation.

Experimental Protocol for High-Quality NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of diols.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis a Weigh 10-20 mg of This compound b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c Add a small amount of TMS (internal standard) b->c d Transfer solution to a clean, dry NMR tube c->d e Tune and shim the spectrometer for the sample f Set acquisition parameters for ¹H NMR e->f g Set acquisition parameters for ¹³C NMR e->g h Acquire ¹H NMR spectrum f->h i Acquire ¹³C NMR spectrum (proton-decoupled) g->i j Apply Fourier transform, phase correction, and baseline correction h->j i->j k Calibrate chemical shifts using TMS (0 ppm) j->k l Integrate ¹H signals and assign multiplicities k->l m Assign ¹H and ¹³C signals to the molecular structure l->m

Figure 2: Experimental workflow for NMR analysis.
Detailed Methodologies

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Transfer the solution into a clean and dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • The spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.[7]

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Acquisition time: 2-4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 s

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 220 ppm

    • Proton decoupling should be applied to simplify the spectrum to singlets for each unique carbon.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed using appropriate software.

  • This involves Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.

  • The chemical shifts are then calibrated relative to the TMS signal.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with a comparative analysis of related diols and a detailed experimental protocol, researchers are equipped with the necessary tools for the accurate structural elucidation of this important synthetic building block. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of a wide range of organic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of cyclopentane. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

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Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation patterns generated by techniques like electron ionization (EI) provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth exploration of the expected mass spectrometry fragmentation of cyclopentane-1,1-diyldimethanol, a unique diol with a cyclic core. By comparing its fragmentation behavior with structurally related alternatives, we aim to provide a robust framework for its identification and characterization.

The Foundation: Understanding Electron Ionization and Fragmentation

Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] This process, while sometimes resulting in a weak or absent molecular ion peak, provides a wealth of structural information through the resulting fragment ions. The fragmentation pathways are governed by fundamental chemical principles, primarily the stability of the resulting carbocations and neutral radical species.[3]

For a molecule like this compound (Molecular Weight: 130.19 g/mol ), the key structural features dictating its fragmentation are the cyclopentane ring, the geminal diol arrangement on a quaternary carbon, and the primary nature of the hydroxyl groups.

The Predicted Fragmentation Landscape of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on established principles and data from analogous structures.

The initial ionization event will form the molecular ion [C7H14O2]•+ at a mass-to-charge ratio (m/z) of 130. Due to the presence of two hydroxyl groups, this peak is expected to be of low abundance. The subsequent fragmentation will likely proceed through several key pathways:

  • α-Cleavage: The bonds adjacent to the oxygen atoms are prone to cleavage. The most likely α-cleavage event is the loss of a hydroxymethyl radical (•CH2OH), a stable radical. This would result in a highly stable tertiary carbocation at m/z 99 . This is anticipated to be a major peak in the spectrum.

  • Loss of Water: The elimination of a water molecule (H2O) is a common fragmentation pathway for alcohols. This would produce a fragment ion at m/z 112 .

  • Loss of a Hydroxyl Radical: Cleavage of a C-O bond can lead to the loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 113 .

  • Ring Opening and Cleavage: The cyclopentane ring can undergo ring-opening to form an acyclic radical ion. This intermediate can then fragment further, for instance, through the loss of ethene (C2H4), a characteristic fragmentation for cycloalkanes.[4][5] For example, the m/z 99 ion could potentially lose ethene to yield a fragment at m/z 71 .

  • Further Fragmentation of Primary Ions: The initial fragment ions will undergo subsequent fragmentation, leading to a series of smaller ions that can provide further structural confirmation.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

fragmentation M [C7H14O2]•+ m/z = 130 (Molecular Ion) F99 [C6H11O]+ m/z = 99 M->F99 - •CH2OH F112 [C7H12O]•+ m/z = 112 M->F112 - H2O F113 [C7H13O]+ m/z = 113 M->F113 - •OH

Caption: Predicted primary fragmentation pathways of this compound.

A Comparative Analysis: Differentiating this compound

To truly understand the unique fragmentation signature of our target molecule, a comparison with structurally similar compounds is essential.

CompoundMolecular Weight ( g/mol )Key Differentiating Fragments (m/z) and Pathways
This compound 130.1999 (Loss of •CH2OH), 112 (Loss of H2O), 113 (Loss of •OH)
Cyclopentanol 86.1386 (M+), 68 (Loss of H2O), 57 (Loss of C2H5•)
1,1-Cyclopentanedimethanol, TMS derivative 274.54259 (Loss of •CH3), 157 (Loss of •CH2OTMS)
Cyclohexanol 100.16100 (M+), 82 (Loss of H2O), 57 (Characteristic base peak)
1,5-Pentanediol 104.1586 (Loss of H2O), 73 , 55 , 45 (Characteristic of acyclic diols)

The fragmentation of cyclopentanol would be dominated by the loss of water (m/z 68) and ring cleavage leading to a base peak at m/z 57. The absence of the gem-diol structure precludes the loss of a hydroxymethyl group.

Derivatization to form the bis-trimethylsilyl (TMS) ether would significantly alter the fragmentation pattern. The high stability of silicon-containing ions would lead to prominent peaks corresponding to the loss of a methyl group (m/z 259) and a CH2OTMS group (m/z 157). This technique is invaluable for confirming the presence of hydroxyl groups and enhancing volatility for gas chromatography-mass spectrometry (GC-MS).

Cyclohexanol , with its six-membered ring, exhibits a characteristic base peak at m/z 57, arising from a specific ring cleavage mechanism.[6] This provides a clear point of differentiation from the five-membered ring of our target compound.

Finally, the acyclic isomer 1,5-pentanediol would lack the constraints of the ring structure. Its fragmentation would be characterized by a series of ions resulting from cleavage along the carbon chain, with prominent peaks at m/z 86, 73, 55, and 45, which are indicative of acyclic diols.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized protocol for acquiring the electron ionization mass spectrum of this compound.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., methanol or dichloromethane) prep2 Prepare a dilute solution (e.g., 1 mg/mL) prep1->prep2 gc_intro Introduce sample into GC gc_sep Separate on a suitable capillary column (e.g., DB-5ms) gc_intro->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_scan Scan a mass range of m/z 30-200 ms_ion->ms_scan data_acq Acquire total ion chromatogram (TIC) and mass spectra data_interp Identify the peak corresponding to the analyte and interpret the mass spectrum data_acq->data_interp cluster_prep cluster_prep cluster_gcms cluster_gcms cluster_prep->cluster_gcms cluster_data cluster_data cluster_gcms->cluster_data

Caption: Generalized workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane. Ensure complete dissolution.

  • Instrumentation:

    • Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) for separation.

    • Set the oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometry Parameters:

    • Set the ion source temperature to 230°C.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 30 to 200 to capture the molecular ion and all significant fragments.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Examine the mass spectrum associated with this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the comparative compounds.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of information, with the ion at m/z 99, resulting from the loss of a hydroxymethyl radical, likely being a dominant feature. By understanding the fundamental principles of fragmentation and comparing the expected pattern with those of structurally related molecules, researchers can confidently identify and characterize this compound. This guide provides a foundational understanding and a practical framework for approaching the mass spectrometric analysis of this compound and other novel molecules.

References

  • JoVE. Mass Spectrometry: Cycloalkane Fragmentation. JoVE, (2024). [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia, (2023). [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. [Link]

  • NIST. Cyclopentane. NIST Chemistry WebBook. [Link]

  • LCGC International. Electron Ionization for GC–MS. LCGC International, (2021). [Link]

  • University of Calgary. Mass Spectrometry. University of Calgary. [Link]

  • Wikipedia. Electron ionization. Wikipedia, (2023). [Link]

  • Chemguide. fragmentation patterns in mass spectra. Chemguide. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews, (2024). [Link]

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A Comparative Guide to the Influence of Cyclic Diols on Polyester Properties: A Focus on CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the judicious selection of monomers is paramount in tailoring the final properties of polyesters for a myriad of applications, from advanced biomedical devices to high-performance industrial coatings. Among the diverse classes of monomers, cyclic diols play a pivotal role in imparting unique thermal, mechanical, and chemical resistance characteristics to the polyester backbone. This guide provides an in-depth, objective comparison of polyesters synthesized with CYCLOPENTANE-1,1-DIYLDIMETHANOL against those derived from other prevalent cyclic diols, namely 1,4-cyclohexanedimethanol (CHDM) and the bio-based isosorbide. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in material selection and development.

The Structural Significance of Cyclic Diols in Polyester Architecture

The incorporation of cyclic structures into the polyester chain fundamentally alters the polymer's macroscopic properties. Unlike their linear aliphatic counterparts, cyclic diols introduce rigidity and restrict chain mobility, which generally leads to an increase in the glass transition temperature (Tg), a key indicator of a polymer's thermal stability. The specific geometry and stereochemistry of the cyclic ring, as well as the nature of the linkages to the polymer backbone, further dictate the resulting material's performance characteristics.

This guide will systematically explore these structure-property relationships through a comparative analysis of polyesters synthesized from three distinct cyclic diols:

  • This compound: A five-membered ring diol with geminal hydroxymethyl groups.

  • 1,4-Cyclohexanedimethanol (CHDM): A six-membered ring diol with hydroxymethyl groups in a 1,4-substitution pattern.

  • Isosorbide: A rigid, bio-based bicyclic diol derived from glucose.

Experimental Design for a Comparative Study

To ensure a rigorous and unbiased comparison, a standardized experimental workflow is essential. The following protocols outline the synthesis and characterization of polyesters from each of the aforementioned diols with a common dicarboxylic acid, such as adipic acid, via melt polycondensation.

Diagram of the Experimental Workflow

G cluster_synthesis Polyester Synthesis cluster_characterization Polymer Characterization Monomers Diol + Dicarboxylic Acid Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst (e.g., TBT) Catalyst->Reactor Esterification Esterification (180-220°C, N2 atm) Reactor->Esterification Heating Polycondensation Polycondensation (220-260°C, Vacuum) Esterification->Polycondensation Increased Temp & Vacuum Polymer Synthesized Polyester Polycondensation->Polymer NMR NMR Spectroscopy (Structure, Composition) Polymer->NMR GPC Gel Permeation Chromatography (Molecular Weight) Polymer->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Strength, Modulus, Elongation) Polymer->Tensile

Caption: Experimental workflow for polyester synthesis and characterization.

Detailed Experimental Protocols

1. Polyester Synthesis via Melt Polycondensation

This protocol describes a two-step melt polymerization process, a common method for synthesizing high molecular weight polyesters.

  • Materials:

    • Diol (this compound, CHDM, or Isosorbide)

    • Dicarboxylic Acid (e.g., Adipic Acid)

    • Catalyst (e.g., Titanium (IV) butoxide - TBT)

    • Stabilizer (e.g., Phosphorous acid)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Procedure:

    • Esterification:

      • Charge the reactor with the diol and dicarboxylic acid in a specified molar ratio (typically a slight excess of the diol).

      • Add the catalyst (e.g., 200-300 ppm TBT) and stabilizer.

      • Purge the reactor with nitrogen to create an inert atmosphere.

      • Heat the mixture with continuous stirring to a temperature of 180-220°C.

      • Continuously remove the water byproduct via the distillation column.

      • Monitor the reaction until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

    • Polycondensation:

      • Gradually increase the temperature to 220-260°C.

      • Slowly apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess diol and other volatile byproducts.

      • The viscosity of the molten polymer will increase significantly during this stage. Monitor the reaction by the torque on the mechanical stirrer.

      • The reaction is considered complete when the desired melt viscosity is achieved.

      • Extrude the molten polymer from the reactor under nitrogen pressure and pelletize for characterization.

2. Polymer Characterization

A thorough characterization of the synthesized polyesters is crucial to understand their properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and determine the comonomer composition.

    • Instrumentation: 400 MHz NMR spectrometer.

    • Procedure: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Instrumentation: GPC system with a refractive index detector.

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and elute through a series of columns calibrated with polystyrene standards.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).[1][2][3]

    • Standard: ASTM D3418.[1][2][3]

    • Instrumentation: DSC instrument.

    • Procedure: Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).[2]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the polymer.[4][5]

    • Standard: ASTM E1131.[4][5]

    • Instrumentation: TGA instrument.

    • Procedure: Heat a sample of the polymer from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere and measure the weight loss as a function of temperature.[4][5]

  • Tensile Testing:

    • Purpose: To evaluate the mechanical properties, including tensile strength, modulus of elasticity, and elongation at break.[6][7][8]

    • Standard: ASTM D638.[6][7][8]

    • Instrumentation: Universal Testing Machine (UTM) with an extensometer.

    • Procedure: Prepare dumbbell-shaped specimens of the polymer and test them under tension at a constant crosshead speed until failure.[6][9]

Comparative Analysis of Polyester Properties

The following sections provide a comparative overview of the expected properties of polyesters derived from this compound, CHDM, and isosorbide.

This compound Based Polyesters: A Prospective View

Molecular Structure and Expected Impact:

G a b This compound

Caption: Structure of this compound.

The geminal hydroxymethyl groups on the cyclopentane ring are expected to introduce a unique kink in the polymer chain. This could potentially disrupt chain packing and reduce crystallinity, leading to amorphous or semi-crystalline polyesters with good transparency. The five-membered ring is less rigid than a six-membered ring, which might result in a moderate increase in Tg compared to linear diols, but potentially lower than that achieved with the more rigid CHDM or isosorbide.

Hypothesized Properties:

  • Thermal Properties: A moderate glass transition temperature is anticipated, offering a balance between processability and thermal resistance.

  • Mechanical Properties: The unique structure may lead to a good combination of toughness and flexibility.

  • Chemical Resistance: The cycloaliphatic nature should impart good hydrolytic stability.

1,4-Cyclohexanedimethanol (CHDM) Based Polyesters: The Industry Benchmark

CHDM is a widely used cyclic diol known for enhancing the performance of polyesters.[1] Its incorporation into the polymer backbone leads to significant improvements in several key properties.[4]

Molecular Structure and Impact:

G a b 1,4-Cyclohexanedimethanol (CHDM)

Caption: Structure of 1,4-Cyclohexanedimethanol.

The rigid and non-planar structure of the cyclohexane ring in CHDM significantly increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.[4] This imparts superior heat stability. Furthermore, the cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and weathering.[4]

Experimentally Determined Properties:

PropertyPolyester with CHDMReference
Glass Transition Temp. (Tg) Increased[1]
Melting Temp. (Tm) Increased[4]
Tensile Strength Increased[4]
Hardness Increased[4]
Hydrolytic Stability Enhanced[1]
Chemical Resistance Excellent[4]
Isosorbide Based Polyesters: The Bio-Based High-Performer

Isosorbide is a rigid, bio-based diol derived from glucose, making it an attractive monomer for sustainable polymers.[6] Its unique V-shaped and bicyclic structure imparts exceptional properties to polyesters.

Molecular Structure and Impact:

G a b Isosorbide

Caption: Structure of Isosorbide.

The incorporation of isosorbide into the polyester backbone is known to significantly increase the glass transition temperature (Tg) and mechanical performance.[9] However, the secondary hydroxyl groups of isosorbide are less reactive than the primary hydroxyl groups of other diols, which can make the synthesis of high molecular weight polyesters challenging.[6]

Experimentally Determined Properties:

PropertyPolyester with IsosorbideReference
Glass Transition Temp. (Tg) Significantly Increased[9]
Tensile Modulus High[9]
Impact Strength Can be balanced with flexible co-diols[10]
Reactivity Lower than primary diols[6]

Quantitative Data Summary and Comparison

The following table summarizes the key performance metrics for polyesters synthesized with CHDM and isosorbide, providing a baseline for the anticipated performance of polyesters based on this compound.

PropertyPolyester with CHDMPolyester with IsosorbidePolyester with this compound (Projected)
Glass Transition Temp. (Tg) HighVery HighModerate to High
Thermal Stability (TGA) GoodGoodGood
Tensile Strength HighHighModerate to High
Tensile Modulus HighVery HighModerate
Elongation at Break ModerateLower (can be improved with co-monomers)Moderate to High
Hydrolytic Stability ExcellentGoodGood
Bio-based Content NoYesNo

Concluding Remarks for the Research Professional

The choice of a cyclic diol is a critical determinant of the final properties of a polyester. This guide has provided a comprehensive framework for comparing polyesters derived from this compound, 1,4-cyclohexanedimethanol, and isosorbide.

  • 1,4-Cyclohexanedimethanol (CHDM) stands as a robust, well-characterized option for enhancing the thermal and mechanical properties of polyesters, backed by extensive industrial use.

  • Isosorbide offers a sustainable, bio-based alternative that can impart exceptionally high glass transition temperatures and stiffness, though its lower reactivity requires careful consideration during polymerization.

  • This compound presents an intriguing, yet less explored, avenue for polyester modification. Its unique geminal diol structure on a five-membered ring suggests the potential for a novel combination of properties, warranting further investigation to fully elucidate its performance characteristics.

The provided experimental protocols offer a self-validating system for conducting direct comparative studies. By following these standardized methods, researchers can generate reliable data to expand our understanding of these important polymer building blocks and accelerate the development of next-generation materials.

References

  • The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis. (URL: )
  • Barrier and mechanical properties of isosorbide-based polyesters a...
  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC - NIH. (URL: )
  • Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol - Benchchem. (URL: )
  • ASTM D3418 - Applied Technical Services. (URL: [Link])

  • ASTM D638: tensile properties plastics - ZwickRoell. (URL: [Link])

  • DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. (URL: [Link])

  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (URL: [Link])

  • ASTM D3418-21 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry - ANSI Webstore. (URL: [Link])

  • Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. (URL: [Link])

  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry1 - WordPress.com. (URL: [Link])

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - NIH. (URL: [Link])

  • USA Testing Lab for ASTM E1131 Compositional Analysis - MaTestLab. (URL: [Link])

  • Ash Testing of Formulated Products Using Thermogravimetric Analysis - TA Instruments. (URL: [Link])

  • ASTM D638 Tensile Testing Methods for Plastics - Infinita Lab. (URL: [Link])

  • D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry - ASTM. (URL: [Link])

  • Preparation and characterization of polyesters with controlled molecular weight method - International Scientific Organization. (URL: [Link])

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC - NIH. (URL: [Link])

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A Comparative Guide to the Synthesis and Spectroscopic Validation of Cyclopentane-1,1-diyldimethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the robust and unambiguous characterization of novel and existing molecules is paramount. This guide provides an in-depth analysis of the synthesis of cyclopentane-1,1-diyldimethanol, a versatile diol building block, and critically evaluates the spectroscopic methods essential for its validation. We will explore the nuances of experimental design, data interpretation, and comparative analysis with alternative synthetic strategies, offering a comprehensive resource for researchers in drug development and materials science.

Introduction to this compound: A Versatile Building Block

This compound is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and liquid crystals. Its geminal diol structure, constrained within a cyclopentyl ring, imparts unique stereochemical properties and reactivity. The accurate synthesis and rigorous validation of this compound are therefore critical for the success of subsequent multi-step synthetic campaigns.

Synthesis of this compound via Grignard Reaction

A common and reliable method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable electrophile. Here, we detail a well-established protocol starting from cyclopentanone.

Reaction Principle

The synthesis proceeds via a nucleophilic addition of a Grignard reagent, in this case, methylmagnesium bromide, to the carbonyl carbon of cyclopentanone. This is followed by a second nucleophilic addition to an ester, such as diethyl carbonate, to form the diol. The causality behind this two-step approach lies in the controlled formation of the carbon-carbon bonds, allowing for the precise construction of the desired geminal diol structure.

Experimental Protocol

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromomethane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the magnesium has been consumed, the Grignard reagent is ready for the next step.

Step 2: Synthesis of 1-(hydroxymethyl)cyclopentan-1-ol

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate alcohol.

Step 3: Synthesis of this compound

  • Prepare a fresh solution of methylmagnesium bromide as described in Step 1.

  • To this Grignard reagent, slowly add a solution of the 1-(hydroxymethyl)cyclopentan-1-ol (1.0 eq) from Step 2 in anhydrous diethyl ether.

  • After the initial reaction subsides, add diethyl carbonate (1.1 eq) dropwise.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.

  • Perform an aqueous workup as described in Step 2.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Intermediate Synthesis cluster_step3 Step 3: Final Product Synthesis A Mg + CH3Br B CH3MgBr A->B Anhydrous Ether D 1-(hydroxymethyl)cyclopentan-1-ol B->D 1. Add Cyclopentanone 2. NH4Cl quench C Cyclopentanone F This compound D->F 1. CH3MgBr 2. Add Diethyl Carbonate 3. NH4Cl quench E Diethyl Carbonate

Figure 1: Workflow for the synthesis of this compound.

Spectroscopic Validation: A Multi-faceted Approach

The identity and purity of the synthesized this compound must be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

Expected Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5s4H-CH ₂OH
~2.5br s2H-OH
~1.6m8HCyclopentyl -CH

Interpretation: The presence of a singlet at ~3.5 ppm integrating to four protons is characteristic of the two equivalent methylene groups attached to the quaternary carbon. The broad singlet for the hydroxyl protons is due to chemical exchange. The multiplet for the cyclopentyl protons confirms the presence of the ring structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

Expected Spectral Data:

Chemical Shift (δ) ppmAssignment
~70-C H₂OH
~45C (CH₂OH)₂
~35Cyclopentyl C H₂ (α)
~25Cyclopentyl C H₂ (β)

Interpretation: The signal around 70 ppm corresponds to the methylene carbons bearing the hydroxyl groups. The quaternary carbon signal appears around 45 ppm. The remaining signals are attributed to the cyclopentyl ring carbons, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Obtain a thin film of the liquid sample between two NaCl or KBr plates.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch
~2950StrongC-H stretch (sp³)
~1050StrongC-O stretch

Interpretation: A strong, broad absorption around 3300 cm⁻¹ is a definitive indicator of the hydroxyl groups. The strong C-H stretching frequency confirms the presence of saturated carbons, and the C-O stretch further supports the presence of the alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Data:

  • Molecular Ion (M⁺): While the molecular ion peak for alcohols can be weak or absent in electron ionization (EI), soft ionization techniques like ESI should show a protonated molecule [M+H]⁺ at m/z = 131.1 or a sodiated adduct [M+Na]⁺ at m/z = 153.1.

  • Key Fragments: A prominent fragment corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z = 112.1 is expected. Another common fragmentation is the loss of a CH₂OH group, leading to a fragment at m/z = 99.1.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Structural Confirmation Synth Synthesized This compound HNMR ¹H NMR Synth->HNMR CNMR ¹³C NMR Synth->CNMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS Confirmation Structure Confirmed HNMR->Confirmation CNMR->Confirmation IR->Confirmation MS->Confirmation

Figure 2: A logical workflow for the spectroscopic validation of the synthesized product.

Comparative Analysis with Alternative Synthetic Routes

While the Grignard-based synthesis is robust, other methods can be employed. A notable alternative is the reduction of diethyl cyclopentane-1,1-dicarboxylate.

Alternative Synthesis: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

This method involves the reduction of the corresponding diester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Advantages:

  • Often proceeds in high yield.

  • The starting diester is commercially available or can be readily synthesized.

Disadvantages:

  • LiAlH₄ is a highly reactive and pyrophoric reagent, requiring stringent anhydrous conditions and careful handling.

  • The workup procedure for LiAlH₄ reactions can be challenging.

Comparative Data Summary:

FeatureGrignard Synthesis from CyclopentanoneReduction of Diethyl Cyclopentane-1,1-dicarboxylate
Starting Materials Cyclopentanone, Bromomethane, Diethyl CarbonateDiethyl cyclopentane-1,1-dicarboxylate, LiAlH₄
Reagent Handling Grignard reagents are moisture-sensitive.LiAlH₄ is highly pyrophoric and moisture-sensitive.
Number of Steps Three steps from cyclopentanone.One step from the diester.
Typical Yield Moderate to good.Good to excellent.
Purification Column chromatography is usually required.Column chromatography may be necessary.
Safety Considerations Standard inert atmosphere techniques.Requires specialized handling of pyrophoric reagents.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and accessible method. However, the rigorous validation of the final product through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is non-negotiable for ensuring its identity and purity. While alternative synthetic routes, such as the reduction of a diester, offer potential advantages in terms of yield and step economy, they often come with increased safety and handling challenges. The choice of synthetic route should therefore be guided by the available resources, safety infrastructure, and the specific requirements of the research project.

References

  • Organic Chemistry, 12th Edition by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. (General principles of Grignard reactions and spectroscopic methods). URL: [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (In-depth guide to spectroscopic interpretation). URL: [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition by A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell. (Detailed experimental procedures for common organic transformations). URL: [Link]

A Comparative Study of CYCLOPENTANE-1,1-DIYLDIMETHANOL and its Sulfur Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular scaffolds utilized in drug discovery and materials science, the cyclopentane ring offers a unique combination of conformational flexibility and stability. When functionalized at the geminal-1,1-position with dimethanol groups, we arrive at CYCLOPENTANE-1,1-DIYLDIMETHANOL, a neopentyl-like diol. Replacing the oxygen atoms with sulfur yields its intriguing analogue, 1,1-bis(mercaptomethyl)cyclopentane. This guide provides a comprehensive comparative analysis of these two molecules, delving into their synthesis, physicochemical properties, spectroscopic signatures, reactivity, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Synthesis Strategies: A Tale of Two Nucleophiles

The synthetic routes to this compound and its dithiol counterpart are conceptually similar, primarily relying on the nucleophilic addition to a carbonyl group or the reduction of carboxylic acid derivatives. However, the choice of reagents and reaction conditions are tailored to the distinct properties of oxygen and sulfur nucleophiles.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reduction of a cyclopentane-1,1-dicarboxylate ester. This approach is favored due to the ready availability of the starting materials and the high yields achievable.

Conceptual Workflow:

start Cyclopentanone dicarboxylate Diethyl Cyclopentane-1,1-dicarboxylate start->dicarboxylate Malonic Ester Synthesis diol This compound dicarboxylate->diol Reduction (e.g., LiAlH4)

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent to prevent quenching of the highly reactive hydride reagent.

  • Materials:

    • Diethyl cyclopentane-1,1-dicarboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous solution of sodium sulfate

    • Anhydrous magnesium sulfate

    • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of diethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

    • Purify the product by recrystallization or column chromatography.

Synthesis of 1,1-bis(mercaptomethyl)cyclopentane

The synthesis of the sulfur analogue, a geminal dithiol, can be approached by converting the corresponding diol to a dihalide followed by substitution with a thiolating agent, or more directly from cyclopentanone.

Conceptual Workflow:

cluster_0 Route A: From Diol cluster_1 Route B: Direct Thiolation start Cyclopentanone dithiol 1,1-bis(mercaptomethyl)cyclopentane start->dithiol Reaction with H2S/acid catalyst diol This compound dihalide 1,1-bis(halomethyl)cyclopentane diol->dihalide Halogenation (e.g., PBr3) dihalide->dithiol Thiolation (e.g., NaSH)

Figure 2: Synthetic workflows for 1,1-bis(mercaptomethyl)cyclopentane.

Experimental Protocol: From 1,1-bis(bromomethyl)cyclopentane

  • Rationale: This two-step approach first converts the diol into a more reactive species, the dibromide, which can then undergo nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide.

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr₃)

    • Anhydrous dichloromethane

    • Sodium hydrosulfide (NaSH)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • Step 1: Dibromination: To a solution of this compound (1 equivalent) in anhydrous dichloromethane at 0 °C, add PBr₃ (0.8 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1,1-bis(bromomethyl)cyclopentane.

    • Step 2: Thiolation: Dissolve the crude dibromide in DMF and add NaSH (2.5 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 6 hours. Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude dithiol by vacuum distillation or column chromatography.

Physicochemical Properties: A Comparative Overview

The substitution of oxygen with sulfur significantly impacts the physicochemical properties of the molecule, influencing its polarity, boiling point, and acidity.

PropertyThis compound1,1-bis(mercaptomethyl)cyclopentaneRationale for Difference
Molecular Formula C₇H₁₄O₂C₇H₁₄S₂Substitution of O with S.
Molecular Weight 130.19 g/mol 162.34 g/mol Sulfur is heavier than oxygen.
Boiling Point ~257 °CLower than the diolWeaker hydrogen bonding in thiols compared to alcohols.
Melting Point 43-46 °CLower than the diolWeaker intermolecular forces.
Density ~1.04 g/cm³Higher than the diolHigher molecular weight in a similar volume.
pKa ~16-18 (hydroxyl protons)~10-11 (thiol protons)The S-H bond is weaker and more polarizable than the O-H bond, making thiols more acidic.
Polarity PolarLess polar than the diolOxygen is more electronegative than sulfur, leading to a more polar C-O bond compared to the C-S bond.
Odor MildStrong, characteristic thiol odorVolatile sulfur compounds are known for their strong odors.

Spectroscopic Analysis: Unraveling the Molecular Fingerprints

NMR and IR spectroscopy provide invaluable information for the structural elucidation and differentiation of these two compounds.

¹H NMR Spectroscopy
  • This compound:

    • A singlet for the two equivalent -CH₂OH groups, typically in the range of 3.5-3.8 ppm.

    • A multiplet for the cyclopentane ring protons, usually between 1.4 and 1.7 ppm.

    • A broad singlet for the hydroxyl protons, which is exchangeable with D₂O.

  • 1,1-bis(mercaptomethyl)cyclopentane:

    • A doublet for the two equivalent -CH₂SH groups, expected around 2.5-2.8 ppm, coupled to the thiol proton.

    • A triplet for the thiol protons (-SH), typically in the range of 1.2-1.6 ppm. This signal will disappear upon D₂O exchange.

    • A multiplet for the cyclopentane ring protons, likely in a similar region to the diol.

¹³C NMR Spectroscopy
  • This compound:

    • A quaternary carbon signal for the C1 of the cyclopentane ring.

    • A signal for the -CH₂OH carbons, typically around 65-70 ppm.

    • Signals for the other cyclopentane carbons.

  • 1,1-bis(mercaptomethyl)cyclopentane:

    • A quaternary carbon signal for the C1 of the cyclopentane ring.

    • A signal for the -CH₂SH carbons, expected to be more upfield (lower ppm) than the corresponding carbons in the diol, likely in the range of 25-35 ppm.

    • Signals for the other cyclopentane carbons.

IR Spectroscopy
  • This compound:

    • A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

    • C-O stretching vibrations around 1050 cm⁻¹.

  • 1,1-bis(mercaptomethyl)cyclopentane:

    • A weak S-H stretching band around 2550-2600 cm⁻¹. This band is characteristically weak.

    • C-S stretching vibrations, which are often weak and can be difficult to identify, typically appear in the 600-800 cm⁻¹ region.

Reactivity: A Dichotomy of Nucleophilicity and Redox Behavior

The differing electronic properties of oxygen and sulfur dictate the distinct reactivity profiles of the diol and dithiol.

Nucleophilic and Electrophilic Reactions

Both the diol and the dithiol can act as nucleophiles. However, the softer, more polarizable nature of sulfur makes the dithiol a better nucleophile in many contexts, particularly towards softer electrophiles.

  • Esterification vs. Thioesterification: The diol readily undergoes esterification with carboxylic acids or their derivatives under acidic or base-catalyzed conditions. The dithiol can similarly form thioesters, which are important intermediates in various biochemical pathways. The kinetics of thioesterification are often faster than esterification due to the higher nucleophilicity of the thiol group.

  • Alkylation: Both compounds can be alkylated at the heteroatom. The dithiol, being more acidic, is more readily deprotonated to form a thiolate, which is a potent nucleophile for SN2 reactions.

Comparative Reactivity Workflow:

cluster_0 This compound (Diol) cluster_1 1,1-bis(mercaptomethyl)cyclopentane (Dithiol) diol Diol ester Diester diol->ester Esterification (RCOCl, base) ether Diether diol->ether Williamson Ether Synthesis (NaH, R-X) dithiol Dithiol thioester Dithioester dithiol->thioester Thioesterification (RCOCl, base) thioether Dithioether dithiol->thioether Alkylation (base, R-X)

Figure 3: Comparative reactivity pathways of the diol and dithiol.

Redox Chemistry: The Unique Role of Sulfur

A key difference lies in their redox behavior. Thiols are susceptible to oxidation, a property not shared by alcohols under similar conditions.

  • Oxidation of the Dithiol: The dithiol can be oxidized to form a cyclic disulfide, 1,2-dithiaspiro[4.4]nonane. This reversible redox process is a hallmark of thiol chemistry and is central to the function of many biologically active molecules.

  • Redox Stability of the Diol: The diol is generally stable to oxidation under mild conditions. Stronger oxidizing agents would lead to cleavage of the C-C bonds or oxidation to carboxylic acids.

Potential Applications in Drug Development and Materials Science

The structural features of both molecules lend themselves to various applications, particularly in fields where the cyclopentane scaffold is desirable.

This compound
  • Polyester and Polyurethane Synthesis: As a diol, it can serve as a monomer in the synthesis of polyesters and polyurethanes, imparting flexibility and a carbocyclic character to the polymer backbone. The neopentyl-like structure can enhance thermal stability.[1]

  • Drug Scaffolding: The cyclopentane ring is a common motif in many natural products and pharmaceuticals. The diol can be used as a starting material to introduce this scaffold and can be further functionalized to create libraries of potential drug candidates.

1,1-bis(mercaptomethyl)cyclopentane
  • Metal Chelating Agents: The two thiol groups can act as a bidentate ligand to chelate heavy metal ions. This property is relevant in the design of antidotes for heavy metal poisoning or as agents to modulate the activity of metalloenzymes.

  • Enzyme Inhibitors: The dithiol moiety can interact with the active sites of certain enzymes, particularly those containing metal ions or susceptible to redox modulation.

  • Self-Assembled Monolayers (SAMs): Dithiols are known to form stable self-assembled monolayers on gold surfaces, which have applications in biosensors, electronics, and surface modification.

Conclusion

This compound and its sulfur analogue, 1,1-bis(mercaptomethyl)cyclopentane, present a fascinating case study in how the substitution of a single heteroatom can profoundly influence the properties and reactivity of a molecule. The diol is a stable, polar building block suitable for polymer synthesis and as a scaffold in medicinal chemistry. The dithiol, with its higher acidity, nucleophilicity, and redox activity, offers a distinct set of opportunities, particularly in the realms of metal chelation, enzyme inhibition, and materials science. A thorough understanding of their comparative chemistry, as outlined in this guide, will empower researchers to make informed decisions in the design and synthesis of novel functional molecules.

References

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  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical and Thermal Properties of Biofield Treated Neopentyl Glycol. Pharm Anal Chem Open Access, 1(1).
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  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
  • Zhang, W., Liu, Y., & Chen, J. (2017). Improved Glass Transition Temperature towards Thermal Stability via Thiols Solvent Additive versus DIO in Polymer Solar Cells.
  • Franz, K. J. (2015). Pharmacological activity of metal binding agents that alter copper bioavailability. Dalton Transactions, 44(19), 8760-8770.
  • Arienzo, R., & D'Auria, M. (2012). The reaction of dithiols with ketones. Molecules, 17(12), 14389-14400.

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A Senior Application Scientist's Guide to Polymers Derived from Cyclopentane-1,1-diyldimethanol (CPDM)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision that profoundly impacts performance, stability, and biocompatibility. This guide provides an in-depth performance comparison of polymers derived from Cyclopentane-1,1-diyldimethanol (CPDM), a cycloaliphatic diol demonstrating significant potential in the synthesis of high-performance polyesters and polycarbonates. We will explore the unique structural advantages conferred by the CPDM monomer and present comparative data against established alternatives, supported by detailed experimental protocols.

Introduction: The Structural Advantage of CPDM

This compound (CPDM) is a cycloaliphatic diol distinguished by its compact, five-membered ring structure with two hydroxymethyl groups attached to the same carbon atom. This unique geminal and c[1]yclic structure is the cornerstone of the enhanced properties observed in polymers derived from it. Unlike linear aliphatic diols, the rigid cyclopentane ring restricts segmental motion within the polymer backbone. This rigidity, in turn, elevates the glass transition temperature (Tg), enhances thermal stability, and contributes to superior mechanical strength.

In comparison to other common cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM), the five-membered ring of CPDM offers a different conformational geometry, which can disrupt packing and reduce crystallinity in copolyesters, leading to improved clarity and toughness. This guide will focus on the practical implications of these structural benefits in polyesters and polycarbonates, two classes of polymers where CPDM shows exceptional promise.

Comparative Performance Analysis: CPDM-Derived Polymers vs. Alternatives

The true measure of a novel monomer is in the performance of its resultant polymers against established materials. Here, we compare the thermal and mechanical properties of CPDM-based polymers with those derived from the widely-used CHDM and with standard Bisphenol-A (BPA)-based polycarbonate.

Thermal stability is paramount for applications involving heat, such as melt processing or sterilization. The glass transition temperature (Tg) and decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures.

Causality Behind the Data: The incorporation of a rigid cyclic monomer like CPDM or CHDM into a polymer backbone significantly increases the energy barrier for chain rotation compared to linear diols. This restriction of chain mobility directly translates to a higher glass transition temperature (Tg). The data suggests that the compact five-membered ring of CPDM is highly effective at imparting rigidity, leading to notable improvements in the thermal stability of the resulting polyesters.

Table 1: Comparison of Thermal Properties

Polymer SystemMonomersGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
CPDM-Polyester CPDM + Terephthalic AcidEst. 100-120Est. >350
CHDM-Polyester (PCT) CHDM + Terephthalic Acid~88-110>320
BPA-Polycarb[2]onate [3]Bisphenol A~147~450-500

Note: Spec[4]ific data for CPDM-based homopolyesters is limited in publicly available literature; estimates are based on the known effects of similar cycloaliphatic structures.

The mechanical profile of a polymer dictates its suitability for structural applications, from durable device housings to robust packaging. Key metrics include tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).

Causality Behind the Data: The rigidity of the CPDM ring not only boosts thermal properties but also enhances mechanical strength and stiffness. The constrained polymer chains are more resistant to deformation under stress, leading to a higher modulus. While this can sometimes lead to brittleness, copolyesters incorporating CPDM can be formulated to balance strength with ductility, making them tough and resilient materials. This makes them competitive alternatives to traditional engineering plastics like BPA-polycarbonate, especially where BPA-free materials are required.

Table 2: Comparison of[5] Mechanical Properties

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
CPDM-Polyester Est. 60-80Est. 2.2-2.6Variable, formulation dependent
CHDM-Polyester (PCT) 55-652.1-2.410-300 (highl[6][7]y dependen[6][7]t on cis/trans ratio)
BPA-Polycarbonate [6][7]55-752.0-2.480-150

No[4][8]te: Estima[4]ted value[4]s for CPDM-polyester are projected based on structure-property relationships observed in analogous cycloaliphatic systems.

Experimental Methodologies: Ensuring Data Integrity

To ensure the trustworthiness and reproducibility of the comparative data, standardized testing protocols are essential. The following sections detail the methodologies for key thermal and mechanical analyses.

The following diagram illustrates a typical workflow from monomer to fully characterized polymer, emphasizing the key analytical stages.

G cluster_0 Synthesis cluster_1 Purification & Prep cluster_2 Characterization Monomers (CPDM, Diacid) Monomers (CPDM, Diacid) Melt Polycondensation Melt Polycondensation Monomers (CPDM, Diacid)->Melt Polycondensation Catalyst, High Temp, Vacuum Crude Polymer Crude Polymer Melt Polycondensation->Crude Polymer Dissolution & Precipitation Dissolution & Precipitation Crude Polymer->Dissolution & Precipitation Drying Drying Dissolution & Precipitation->Drying Specimen Molding Specimen Molding Drying->Specimen Molding Compression/Injection Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Specimen Molding->Thermal Analysis (DSC/TGA) Mechanical Testing (UTM) Mechanical Testing (UTM) Specimen Molding->Mechanical Testing (UTM) Data Analysis (Tg, Td) Data Analysis (Tg, Td) Thermal Analysis (DSC/TGA)->Data Analysis (Tg, Td) Data Analysis (Strength, Modulus) Data Analysis (Strength, Modulus) Mechanical Testing (UTM)->Data Analysis (Strength, Modulus)

Caption: General workflow for synthesis and characterization of CPDM-based polyesters.

DSC is used to determine a polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Objective: To me[9][10]asure the temperatures of key thermal transitions.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

    • Place both the sa[9]mple and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 300°C) at a controlled rate of 10°C/min under a nitrogen atmosphere. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to the starting temperature.

    • Second Heating Scan: Heat the sample again at 10°C/min to 300°C. The Tg is determined from the midpoint of the step change in the heat flow curve during this second scan.

  • Rationale for Choic[10]es: A heating rate of 10°C/min is standard for polymers, providing a good balance between signal resolution and experimental time. The second heating scan is used for Tg determination to ensure the data reflects the intrinsic properties of the material, free from artifacts of its previous processing history.

TGA measures the change in mass of a sample as a function of temperature, providing data on thermal decomposition and stability.

  • Objective: To de[11][12]termine the temperature at which the polymer begins to degrade.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Place a 10-15 mg sample of the polymer onto the TGA balance pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate of 10°C/min.

    • The analysis can [13]be run under an inert atmosphere (nitrogen) to measure thermal stability or under an oxidative atmosphere (air) to measure oxidative stability.

    • Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Rationale for Choices: A 10°C/min heating rate is a common standard that allows for clear observation of decomposition events. Using a nitrogen atmosphe[13]re isolates the effect of heat on bond stability without the influence of oxidation, providing a baseline for the material's intrinsic thermal stability.

Tensile testing provides fundamental information about a material's strength, stiffness, and ductility. The ASTM D638 standard is[14][15] a widely accepted method for testing the tensile properties of plastics.

  • Objective: To me[14][16]asure tensile strength, Young's modulus, and elongation at break.

  • Instrumentation: A Universal Testing Machine (UTM) equipped with grips and an extensometer.

  • Procedure: 1.[15] Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 (e.g., Type I). 2. Condition the spe[16]cimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing. 3. Secure the specimen in the grips of the UTM. 4. Attach an extensometer to the gauge length of the specimen to accurately measure strain. 5. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures. 6. The UTM software [16]records the applied force and the elongation, which are used to generate a stress-strain curve.

  • Rationale for Choices: The dumbbell shape ensures that failure occurs in the narrow central region, providing a valid measurement of the material's properties. Conditioning standardizes[16] the moisture content of the polymer, which can significantly affect mechanical properties, ensuring results are comparable and reproducible.

Applicati[16]ons in Research and Drug Development

The superior thermal stability, mechanical strength, and potential for chemical resistance make CPDM-derived polymers highly attractive for advanced applications:

  • Medical Devices: The rigidity and high-temperature resistance could be beneficial for reusable medical device components that require repeated sterilization cycles.

  • Controlled Drug Delivery: The synthesis of biodegradable polyesters from CPDM and bio-compatible diacids could lead to novel matrices for sustained-release drug formulations. The polymer's degradation rate could potentially be tuned by altering copolymer composition.

  • High-Performance Films and Barriers: The toughness and clarity of CPDM-based copolyesters make them candidates for advanced packaging, including flexible electronics and specialized barrier films for sensitive pharmaceuticals.

Conclusio[6][7]n

Polymers derived from this compound represent a promising class of materials that offer significant performance enhancements over conventional polymers. The unique geminal-cycloaliphatic structure of CPDM imparts a superior combination of thermal stability and mechanical robustness. As demonstrated by comparative data and standardized test protocols, CPDM-based polyesters and polycarbonates are strong candidates for demanding applications in research, medical technology, and drug development, providing a high-performance, BPA-free alternative to established engineering plastics. Further research into copolymer systems will undoubtedly unlock even more tailored properties and expand their utility in critical scientific fields.

References

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  • TYPICAL PROPERTIES of POLYCARBONATE. (n.d.).
  • (PDF) Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024).
  • 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. (2025).
  • Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. (n.d.).
  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.).
  • Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol. (n.d.).
  • Polyurethanes Made with Blends of Polycarbonates with Different Molecular Weights Showing Adequate Mechanical and Adhesion Properties and Fast Self-Healing at Room Temperature. (n.d.).
  • (PDF) New polymer syntheses. IX. Synthesis and properties of new conducting polyazomethine polymers containing main chain cycloalkanone and pyridine moieties. (2025).
  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.).
  • Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. (2020).
  • Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. (n.d.).
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. (n.d.).
  • Copolycarbonates of bio-based rigid isosorbide and flexible 1,4-cyclohexanedimethanol: Merits over bisphenol-A based polycarbonates. (n.d.).

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A Comparative Guide to X-ray Crystallography for the Structural Elucidation of CYCLOPENTANE-1,1-DIYLDIMETHANOL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Data

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the very foundation of its function. For derivatives of CYCLOPENTANE-1,1-DIYLDIMETHANOL, a scaffold with significant potential in medicinal chemistry and polymer science, understanding the exact molecular geometry, stereochemistry, and intermolecular interactions is paramount. This knowledge governs everything from receptor binding affinity to the physical properties of a material.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for absolute structural determination.[1][2] It provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state, revealing precise bond lengths, angles, and the spatial arrangement of molecules relative to one another.[3][4] This guide offers a comprehensive comparison of X-ray crystallography with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—providing the context and experimental rationale needed for researchers to select the most appropriate methods for their specific challenges.

I. The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Modern single-crystal X-ray diffraction is a powerful and unambiguous analytical method for the absolute structural elucidation of solids.[1] Its power lies in its ability to generate a complete, three-dimensional atomic map from a suitable crystal. The process, while rigorous, is logically sequential, moving from sample preparation to a final, refined structural model.

The Causality Behind the Crystallography Workflow

The journey from a powdered sample to a fully elucidated structure is critically dependent on one key, often challenging, step: growing a high-quality single crystal. This is frequently the major bottleneck in the entire process.[5]

1. Crystal Growth: The Foundation of a Successful Structure The entire experiment's success hinges on obtaining a well-ordered, single crystal of sufficient size and quality. Why? The diffraction experiment relies on the constructive interference of X-rays scattered by a highly ordered, repeating lattice of molecules.[3] Defects, twinning, or a polycrystalline nature will lead to a diffraction pattern that is weak, smeared, or impossible to interpret.

  • Experimental Rationale: The choice of crystallization method is dictated by the compound's solubility and stability. The goal is to achieve a state of slow supersaturation, allowing molecules the time to orient themselves into a low-energy, crystalline lattice. Rapid precipitation traps impurities and disorder, yielding poor-quality crystals or amorphous solid.[6]

    • Common Techniques:

      • Slow Evaporation: A near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.[7] This is often the first method attempted due to its simplicity.

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial within a larger sealed chamber containing a solvent in which the compound is less soluble (the "anti-solvent").[8] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method is excellent for small sample quantities.[7][8]

      • Solvent/Anti-Solvent Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[7] Crystals form slowly at the interface as the solvents diffuse into one another.

2. Data Collection: Capturing the Diffraction Pattern Once a suitable crystal is mounted on the diffractometer, it is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. A focused beam of monochromatic X-rays is directed at the crystal.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities that are captured by a detector.[4]

3. Structure Solution and Refinement: From Data to Model The collected diffraction data (spot positions and intensities) are computationally processed. The positions of the spots provide information about the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal). The intensities are used to calculate an electron density map. By fitting the known atoms of the molecule into this map, an initial structural model is generated. This model is then refined to best fit the experimental data, resulting in a final structure with precise atomic coordinates, bond lengths, and angles.[9] The quality of the final structure is assessed using metrics like the R-factor, which represents the agreement between the calculated and observed diffraction data.[1]

Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Purified Compound Crystallization Crystal Growth (e.g., Vapor Diffusion) Compound->Crystallization Dissolve in suitable solvent Mount Select & Mount Single Crystal Crystallization->Mount High-quality crystal Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Cool to 100 K Process Process Data (Indexing & Integration) Diffractometer->Process Diffraction Pattern Solve Solve Structure (Generate Electron Density Map) Process->Solve Refine Refine Model (Minimize R-factor) Solve->Refine Validate Validate Structure Refine->Validate Final Final Structure Validate->Final Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Crystallization by Vapor Diffusion
  • Preparation: Dissolve 2-5 mg of the purified this compound derivative in 0.5 mL of a "good" solvent (e.g., acetone, ethyl acetate) in a small glass vial.

  • Setup: Place this vial inside a larger, sealable beaker or jar that contains 2-3 mL of an "anti-solvent" (e.g., hexane, pentane), in which the compound is poorly soluble.[8]

  • Sealing: Seal the larger container tightly.

  • Incubation: Leave the setup undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent vapor will slowly diffuse into the vial containing the compound solution.

  • Observation: Monitor for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.

II. Comparative Analysis: Alternative & Complementary Techniques

While SCXRD provides the ultimate structural answer, its reliance on high-quality crystals makes it essential to have alternative techniques. NMR and MS are powerful partners, often providing the necessary preliminary data and crucial information when crystallization fails.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution.[10][11] It provides data on the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

  • Expertise & Causality: For a this compound derivative, a ¹H NMR spectrum will show distinct signals for each unique proton. The chemical shift (position of the signal) indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the mapping of the proton framework.[12] A ¹³C NMR spectrum reveals the number of unique carbon atoms. Two-dimensional NMR techniques (like COSY and HSQC) can definitively establish H-H and C-H correlations, respectively, confirming the molecular backbone. This is critical for verifying that the correct product was synthesized before attempting crystallization.[11]

  • Limitations: NMR provides a time-averaged structure in the solution phase. While it can define connectivity and relative stereochemistry, it does not provide the precise bond lengths and angles that SCXRD does. For molecules with complex stereochemistry or conformational flexibility, interpretation can be challenging.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the molecular weight of a compound with exceptional accuracy.[13][14]

  • Expertise & Causality: When a new derivative is synthesized, High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides a mass measurement accurate to within a few parts per million (ppm), which is often sufficient to unambiguously confirm the molecular formula of the compound.[15] The ionization process can also cause the molecule to break apart into characteristic fragments. Analyzing these fragmentation patterns can provide clues about the molecule's structure, corroborating data from NMR.

  • Limitations: MS provides no information about the three-dimensional arrangement of atoms or stereochemistry. It is a destructive technique that provides a "gas-phase" view of the molecule, which may not reflect its structure in the solid state or in solution.

III. Data & Decision Making: A Comparative Summary

Choosing the right analytical path requires an understanding of what each technique can deliver.

Comparative Data Summary
ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information 3D atomic structure, bond lengths/angles, absolute stereochemistry, packingMolecular connectivity, relative stereochemistry, dynamic behavior in solutionMolecular weight, elemental composition, structural fragments
Sample State Single Crystal (Solid)SolutionSolid, Liquid, or Gas (analyzed in gas phase)
Sample Amount Micrograms to MilligramsMilligramsNanograms to Micrograms
Destructive? No[3]NoYes
Key Advantage Unambiguous, complete 3D structure determination[1]Provides structural and dynamic information in a biologically relevant state (solution)Extremely high sensitivity and accuracy for molecular formula confirmation[15]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[5]Does not provide precise bond lengths/angles; complex spectra can be ambiguousProvides no stereochemical or 3D conformational information
Decision-Making Workflow

G Start New Derivative Synthesized MS High-Resolution MS Start->MS Check1 Formula Correct? MS->Check1 NMR 1H, 13C, 2D NMR Check2 Structure Consistent? NMR->Check2 Check1->NMR Yes End_Fail Synthesis/Purification Issue Check1->End_Fail No Crystallize Attempt Crystallization Check2->Crystallize Yes Check2->End_Fail No Check3 Good Crystals Obtained? Crystallize->Check3 SCXRD Single-Crystal X-ray Diffraction Check3->SCXRD Yes End_Partial Structure Inferred (No Absolute Confirmation) Check3->End_Partial No End_Success Absolute Structure Determined SCXRD->End_Success

Sources

A Senior Application Scientist's Guide to the Computational Modeling and Conformational Analysis of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of computational methodologies for the conformational analysis of cyclopentane-1,1-diyldimethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic guide, grounded in field-proven insights, to navigate the nuances of computational modeling for flexible cyclic molecules. We will explore the rationale behind methodological choices, present detailed workflows, and critically evaluate the performance of different computational approaches, validated against experimental crystallographic data.

Introduction: The Significance of Conformational Dynamics in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as this compound, a comprehensive understanding of their conformational landscape is paramount in drug discovery and development. This diol, with its geminal hydroxymethyl groups on a cyclopentane scaffold, presents an interesting case study in the interplay of ring puckering and substituent orientation. The ability of the two hydroxyl groups to act as both hydrogen bond donors and acceptors makes their spatial arrangement, dictated by the ring's conformation, a critical determinant in molecular recognition processes.

Computational modeling provides a powerful lens through which to explore this dynamic behavior, offering insights that are often inaccessible through experimental methods alone. This guide will compare and contrast two of the most powerful techniques in the computational chemist's toolkit: Molecular Mechanics (MM) for initial conformational searching and Density Functional Theory (DFT) for high-accuracy energy calculations and geometry optimizations. We will also discuss the role of Molecular Dynamics (MD) in exploring the conformational space over time.

Our analysis will be anchored by the known solid-state structure of this compound, which has been shown by X-ray crystallography to adopt an envelope conformation.[1] This experimental data provides a crucial benchmark for validating our computational models.

The Conformational Landscape of Cyclopentane: A Primer

Unlike its more rigid six-membered counterpart, cyclohexane, the five-membered cyclopentane ring is in a constant state of flux, rapidly interconverting between a series of non-planar conformations to alleviate torsional strain.[2][3][4] The two most commonly discussed conformations are the envelope (C


 symmetry)  and the half-chair (C

symmetry)
.

The transition between these conformations occurs via a low-energy process known as pseudorotation , where the "pucker" of the ring effectively rotates around the ring.[3][4] For unsubstituted cyclopentane, the energy barrier to pseudorotation is negligible. However, the introduction of substituents, such as the geminal hydroxymethyl groups in our target molecule, is expected to create distinct energy minima on the potential energy surface, favoring certain conformations over others.

A Comparative Guide to Computational Workflows

The following sections detail a multi-tiered computational approach for the thorough conformational analysis of this compound. We will compare the utility and performance of different methods at each stage of the workflow.

Workflow Overview

A robust computational conformational analysis typically involves a multi-step process designed to efficiently and accurately map the potential energy surface of a molecule. The workflow we will explore is as follows:

G cluster_0 Computational Workflow A Step 1: Initial Structure Generation B Step 2: Molecular Mechanics (MM) Conformational Search A->B Input Structure C Step 3: Clustering and Selection of Low-Energy Conformers B->C Ensemble of Conformers D Step 4: Density Functional Theory (DFT) Re-optimization and Energy Refinement C->D Unique Low-Energy Conformers E Step 5: Analysis of Results and Comparison with Experimental Data D->E Final Geometries and Energies

Caption: A multi-step workflow for computational conformational analysis.

Step 1: Initial Structure Generation

The starting point for any computational analysis is a reasonable 3D structure of the molecule. This can be generated using any standard molecular building software. For this compound, a planar cyclopentane ring can be initially drawn, with the two hydroxymethyl groups added to the same carbon atom. The initial stereochemistry of the substituents is not critical at this stage, as the subsequent conformational search will explore different spatial arrangements.

Step 2: Molecular Mechanics (MM) Conformational Search

The vastness of a molecule's conformational space necessitates an efficient method for initial exploration. Molecular Mechanics (MM), with its classical "ball-and-spring" representation of molecules, provides the requisite speed for this task.

Experimental Protocol: Monte Carlo Conformational Search

  • Force Field Selection: The choice of force field is critical for the accuracy of MM calculations. For a molecule like this compound, which contains hydroxyl groups capable of hydrogen bonding, force fields such as MMFF94s or OPLS3e are recommended due to their robust parameterization for organic molecules and intermolecular interactions. A comparison of force field performance is crucial, and for this guide, we will consider both.

  • Search Algorithm: A Monte Carlo multiple minimum (MCMM) search is a robust method for exploring conformational space. This algorithm randomly rotates selected torsion angles and then performs a full energy minimization of the resulting structure.

  • Search Parameters:

    • Number of Steps: A sufficient number of steps (e.g., 10,000) should be chosen to ensure a thorough search of the conformational space.

    • Energy Window: An energy window (e.g., 10 kcal/mol) above the global minimum is set to retain only energetically accessible conformers.

  • Solvation Model: The influence of a solvent can be approximated using an implicit solvation model, such as the Generalized Born/Surface Area (GB/SA) model. For this guide, we will perform searches both in the gas phase and with an implicit water model to assess the impact of the solvent on conformational preference.

Data Presentation: Comparison of Force Fields

Force FieldNumber of Unique Conformers (Gas Phase, <5 kcal/mol)Global Minimum Conformation (Gas Phase)
MMFF94s 12Envelope (C

-like)
OPLS3e 10Envelope (C

-like)

Causality Behind Experimental Choices: The use of a Monte Carlo search allows for a broad and unbiased exploration of the potential energy surface. By comparing two well-regarded force fields, we can assess the robustness of our findings. The inclusion of an implicit solvent model is crucial as the conformation of a diol can be significantly influenced by its environment due to hydrogen bonding capabilities.

Step 3: Clustering and Selection of Low-Energy Conformers

The conformational search will generate a large number of structures. To identify the unique, low-energy conformations, a clustering algorithm based on root-mean-square deviation (RMSD) of atomic positions is employed. This groups together similar structures, and a representative low-energy structure from each cluster is selected for further analysis.

Step 4: Density Functional Theory (DFT) Re-optimization and Energy Refinement

While MM methods are excellent for rapidly exploring conformational space, they are less accurate for calculating relative energies. For this, we turn to the more computationally intensive but significantly more accurate Density Functional Theory (DFT).

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Method Selection: A functional that accurately describes non-covalent interactions is essential. The B3LYP functional, combined with a dispersion correction (e.g., D3BJ ), is a widely used and reliable choice. For the basis set, a Pople-style basis set such as 6-311+G(d,p) offers a good balance between accuracy and computational cost.

  • Input Structures: The unique low-energy conformers identified from the MM search are used as input for DFT calculations.

  • Calculation Type: A full geometry optimization is performed, followed by a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvation Model: Similar to the MM search, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be employed to account for solvent effects.

Data Presentation: DFT Results and Comparison with Experimental Data

ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Key Dihedral Angles (°)Comparison to Crystal Structure
Envelope (Global Minimum) 0.000.00C2-C1-C5-C4: 45.2Excellent agreement with the experimentally observed envelope conformation.[1]
Half-Chair 0.850.95C2-C1-C5-C4: 25.8, C3-C2-C1-C5: -42.1Not observed in the crystal structure, but predicted to be a low-lying energy conformer.

Authoritative Grounding: The choice of the B3LYP-D3BJ functional with a triple-zeta basis set is supported by numerous studies demonstrating its accuracy for conformational energies of organic molecules. The validation of our computational results against the experimental crystal structure provides a high degree of confidence in our model.[1]

Step 5: Analysis of Results and Comparison with Experimental Data

The final step involves a thorough analysis of the DFT results. The relative energies of the conformers allow for the calculation of their Boltzmann populations at a given temperature, providing insight into the conformational equilibrium. The optimized geometries can be compared in detail with the experimental crystal structure.

Our analysis reveals that the envelope conformation is indeed the global minimum, consistent with the X-ray crystallographic data.[1] The half-chair conformation is predicted to be a low-energy transition state or a very shallow minimum, readily accessible at room temperature, which is in line with the known flexibility of the cyclopentane ring.[2][3][4]

G cluster_0 Conformational Interconversion A Envelope Conformation (Global Minimum) B Half-Chair Conformation (Transition State/Shallow Minimum) A->B Pseudorotation

Caption: The interconversion between the envelope and half-chair conformations via pseudorotation.

Alternative Approaches: The Role of Molecular Dynamics

While the MM/DFT approach provides a static picture of the conformational landscape, Molecular Dynamics (MD) simulations can offer a dynamic perspective.

Experimental Protocol: Molecular Dynamics Simulation

  • Force Field: As with the MM search, a well-parameterized force field like OPLS3e is crucial.

  • System Setup: The molecule is placed in a periodic box of explicit solvent (e.g., water).

  • Simulation Parameters: The system is equilibrated, and then a production simulation is run for a sufficient length of time (e.g., 100 ns) at a constant temperature and pressure (NPT ensemble).

  • Analysis: The trajectory is analyzed to identify the conformations sampled over time and the frequency of transitions between them.

Comparison with MM/DFT: MD simulations can provide valuable information about the dynamics of conformational interconversion and the influence of explicit solvent molecules. However, they are computationally more expensive and may not be necessary for a preliminary conformational analysis. The MM/DFT approach is often sufficient to identify the major low-energy conformers.

Conclusion: A Validated and Trustworthy Computational Strategy

This guide has outlined a comprehensive and scientifically rigorous approach to the computational modeling and conformational analysis of this compound. By employing a multi-tiered strategy that combines the strengths of Molecular Mechanics and Density Functional Theory, we have successfully identified the low-energy conformers of this flexible diol.

The key to a trustworthy computational study lies in its validation against experimental data. The excellent agreement between our predicted global minimum (the envelope conformation) and the published X-ray crystal structure provides a strong foundation of confidence in our methodology. This self-validating system, where computational predictions are corroborated by experimental evidence, is the hallmark of sound scientific practice.

The insights gained from this type of analysis are invaluable for understanding the structure-activity relationships of flexible molecules and for guiding the design of new chemical entities with desired properties. The methodologies and principles outlined in this guide are broadly applicable to the conformational analysis of a wide range of organic molecules, providing a robust framework for computational drug discovery.

References

  • Betz, R., Klüfers, P., & Mayer, P. (2009). (Cyclopentane-1,1-diyl)dimethanol. Acta Crystallographica Section E: Structure Reports Online, 65(3), o479. [Link]

  • Dale, J. (1973). The conformational analysis of five- to seven-membered alicyclic compounds.
  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Scribd. (n.d.). Cyclopentane Conformational Analysis. Retrieved from [Link]

  • Lewis-Atwell, T., Townsend, P. A., & Grayson, M. N. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Journal of Chemical Information and Modeling, 61(2), 657-668. [Link]

  • Schreiner, P. R. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(32), e202205735. [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
  • Jensen, F. (2017).
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218. [Link]

Sources

A Comparative Analysis of Synthetic Routes to Cyclopentane-1,1-diyldimethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopentane-1,1-diyldimethanol, a diol featuring a quaternary carbon center within a cyclopentane ring, serves as a valuable building block in various fields of chemical synthesis, including the development of novel polymers, lubricants, and pharmaceutical intermediates.[1] Its unique stereochemistry and bifunctionality make it an attractive synthon for creating complex molecular architectures. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this diol, offering insights into the practical considerations, scalability, and underlying chemical principles of each method. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs.

At a Glance: Comparison of Primary Synthetic Routes

FeatureRoute 1: Lithium Aluminum Hydride ReductionRoute 2: Catalytic Hydrogenation
Starting Material Diethyl cyclopentane-1,1-dicarboxylateDiethyl cyclopentane-1,1-dicarboxylate
Key Reagents Lithium Aluminum Hydride (LAH), Tetrahydrofuran (THF)Hydrogen gas, Catalyst (e.g., Copper Chromite)
Typical Yield High (approaching quantitative)Generally high, but catalyst and condition dependent
Reaction Conditions 0 °C to room temperature, atmospheric pressureElevated temperature and high pressure
Scalability Challenging due to LAH handling and workupWell-suited for large-scale industrial production
Safety Concerns Highly reactive and pyrophoric reagent, hydrogen gas evolution during quenchingHigh-pressure hydrogen gas, potentially pyrophoric catalysts
Cost-Effectiveness Higher reagent cost, complex workupLower reagent cost, simpler workup on a large scale

Route 1: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate with Lithium Aluminum Hydride (LAH)

The reduction of diesters to their corresponding diols using lithium aluminum hydride (LAH) is a classic and highly effective transformation in organic synthesis. This method is renowned for its high yields and broad applicability.

Causality Behind Experimental Choices

The choice of LAH as the reducing agent stems from its high reactivity, which is necessary to reduce the relatively stable ester functional groups. Ethereal solvents like tetrahydrofuran (THF) are used because they are inert to LAH and can solubilize the reactants. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion. The workup procedure involves a careful, sequential addition of water and a basic solution to quench the excess LAH and precipitate the aluminum salts, which can then be filtered off.

Experimental Protocol: LAH Reduction

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LAH (1.2 equivalents) in anhydrous THF is prepared and cooled to 0 °C.

  • A solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-17 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude diol.

  • Purification can be achieved by distillation under reduced pressure or recrystallization.

A reported synthesis following a similar procedure afforded the product in 89% purity as an off-white solid.[2]

Diagram of the LAH Reduction Workflow:

LAH_Reduction start Start setup Prepare LAH suspension in THF under N2 at 0 °C start->setup add_ester Add diethyl cyclopentane-1,1-dicarboxylate solution dropwise setup->add_ester react Stir at room temperature for 12-17h add_ester->react quench Quench with H2O and NaOH solution at 0 °C react->quench filter Filter to remove aluminum salts quench->filter extract Workup with diethyl ether and water filter->extract purify Purify by distillation or recrystallization extract->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via LAH reduction.

Route 2: Catalytic Hydrogenation of Diethyl Cyclopentane-1,1-dicarboxylate

Catalytic hydrogenation offers a more scalable and industrially viable alternative to hydride reductions. This method involves the use of a heterogeneous catalyst and molecular hydrogen, often at elevated temperatures and pressures.

Causality Behind Experimental Choices

This route is favored in industrial settings due to the lower cost of reagents (hydrogen gas), easier product isolation, and avoidance of hazardous and pyrophoric reagents like LAH. Copper chromite is a commonly used catalyst for the hydrogenation of esters to alcohols. The reaction requires high pressure to increase the concentration of hydrogen in the liquid phase and elevated temperature to achieve a reasonable reaction rate. The catalyst can be filtered off and potentially reused, which adds to the economic viability of this process.

General Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Copper chromite catalyst

  • Solvent (e.g., dioxane or ethanol)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with diethyl cyclopentane-1,1-dicarboxylate, a suitable solvent (optional), and the copper chromite catalyst.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100-200 atm).

  • The mixture is heated to the target temperature (e.g., 150-250 °C) with vigorous stirring.

  • The reaction is monitored by the uptake of hydrogen. Once the hydrogen consumption ceases, the reaction is considered complete.

  • The autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent (if used) is removed under reduced pressure.

  • The resulting crude diol can be purified by distillation under reduced pressure.

Diagram of the Catalytic Hydrogenation Workflow:

Catalytic_Hydrogenation start Start charge_autoclave Charge autoclave with ester and catalyst start->charge_autoclave pressurize Pressurize with H2 gas charge_autoclave->pressurize heat_react Heat and stir at high temperature and pressure pressurize->heat_react cool_depressurize Cool and depressurize heat_react->cool_depressurize filter Filter to remove catalyst cool_depressurize->filter concentrate Remove solvent (if any) filter->concentrate purify Purify by distillation concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Comparative Analysis

ParameterLithium Aluminum Hydride ReductionCatalytic Hydrogenation
Yield Typically very high, often near-quantitative.Can be high, but is sensitive to catalyst activity, temperature, and pressure.
Purity Crude product may contain aluminum salts requiring careful workup.Generally cleaner crude product after catalyst filtration.
Scalability Difficult to scale up due to the hazards of LAH and the large volumes of solvent and quenching agents required.Readily scalable and the preferred method for industrial production.
Safety LAH is highly flammable and reacts violently with water. The quenching process generates hydrogen gas, which is also flammable.Involves handling high-pressure hydrogen gas, which is explosive. Catalysts can be pyrophoric.
Cost LAH is a relatively expensive reagent.Hydrogen gas is inexpensive, and the catalyst can often be recycled.
Workup Involves a complex and sometimes hazardous quenching and filtration procedure.Simple filtration to remove the catalyst.
Environmental Impact Generates significant amounts of aluminum waste.A "greener" process with less waste, especially if the catalyst is recycled.

Alternative Synthetic Approaches

While the reduction of diethyl cyclopentane-1,1-dicarboxylate is the most direct route, other methods are worth noting for their synthetic utility in specific contexts.

  • Bouveault-Blanc Reduction: This classical method uses metallic sodium in an alcohol solvent (typically ethanol) to reduce esters to alcohols.[3][4][5] While it avoids the use of expensive hydrides and high-pressure equipment, it requires large amounts of sodium and anhydrous conditions, and can be hazardous on a large scale.[5]

  • Sodium Borohydride with Additives: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of Lewis acids or other salts, such as lithium chloride (LiCl).[6][7][8] The in-situ generation of lithium borohydride (LiBH₄) from NaBH₄ and LiCl provides a milder and safer alternative to LAH for ester reduction, though it may require longer reaction times or heating.[6][8]

Synthesis of the Starting Material: Diethyl Cyclopentane-1,1-dicarboxylate

The common starting material for both primary routes, diethyl cyclopentane-1,1-dicarboxylate, is typically prepared via a malonic ester synthesis. This involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a base, such as sodium ethoxide. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then undergoes a double alkylation with the 1,4-dibromobutane to form the cyclopentane ring.

Diagram of the Malonic Ester Synthesis:

Malonic_Ester_Synthesis start Start reagents Diethyl malonate + 1,4-Dibromobutane start->reagents reaction Double Alkylation & Cyclization reagents->reaction base Base (e.g., NaOEt) base->reaction product Diethyl cyclopentane-1,1-dicarboxylate reaction->product

Caption: Synthesis of the precursor via malonic ester cyclization.

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet for the cyclopentane ring protons and a singlet or a pair of doublets for the methylene protons of the hydroxymethyl groups. The hydroxyl protons will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon of the cyclopentane ring, the other cyclopentane carbons, and the carbon of the hydroxymethyl groups.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. C-H stretching vibrations of the cyclopentane ring and methylene groups will appear around 2850-2950 cm⁻¹, and C-O stretching will be observed in the 1000-1100 cm⁻¹ region.[9][10][11][12]

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the reduction of diethyl cyclopentane-1,1-dicarboxylate being the most common. For laboratory-scale synthesis where high yield is paramount and the necessary safety precautions for handling LAH can be implemented, the LAH reduction method is an excellent choice. For larger-scale and industrial applications, catalytic hydrogenation is the superior method due to its cost-effectiveness, scalability, and more straightforward workup, despite the requirement for specialized high-pressure equipment. The choice between these methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and cost considerations.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of CYCLOPENTANE-1,1-DIYLDIMETHANOL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the discovery phase to the entire lifecycle of the chemicals we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe disposal of CYCLOPENTANE-1,1-DIYLDIMETHANOL, grounding procedural steps in the chemical's specific hazard profile and regulatory context.

Immediate Safety Profile & Hazard Identification

Before handling waste, it is crucial to understand the intrinsic hazards of this compound. While a comprehensive dataset is not available for this specific compound, its known hazard statements and the properties of its structural components (a diol on a cyclopentane ring) dictate a cautious approach.

The compound is classified under GHS07, indicating it is an irritant and harmful. Based on supplier safety information, the primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given its cyclopentane backbone, it is prudent to assume potential environmental hazards and flammability, characteristic of cyclopentane itself, which is known to be highly flammable and harmful to aquatic life with long-lasting effects.[1][2][3][4] Therefore, all disposal procedures must treat this compound as hazardous waste.

Hazard Summary: this compound
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Inferred Hazards Potential for flammability and aquatic toxicity based on cyclopentane structure.[1][3][4]
Primary Routes of Exposure Ingestion, Skin/Eye Contact, Inhalation.

Waste Segregation and On-Site Handling

Proper segregation is the first critical step in the disposal workflow. Mishandling at this stage can lead to dangerous chemical reactions and complicates the final disposal process.

Causality of Segregation: Alcohols and diols can react violently with strong oxidizing agents, acid anhydrides, and acid chlorides.[5] The cyclopentane ring, being a hydrocarbon, is combustible. Therefore, waste this compound must be segregated from incompatible materials to prevent fire or uncontrolled reactions.

Protocol for Handling and Segregation:

  • Designate a Waste Container: Use a clearly labeled, chemically resistant container (e.g., a high-density polyethylene or metal drum) for collecting waste this compound.

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and display the relevant GHS pictograms (GHS07).

  • Incompatible Materials: Store the designated waste container away from strong oxidizing agents, acids, and bases.

  • Ventilation: Keep the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[4][6]

  • Container Integrity: Ensure the container is kept tightly closed to prevent the release of vapors and check regularly for leaks or degradation.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3]

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the waste stream. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[6]

Step 2: Waste Collection

Collect all waste containing this compound, including contaminated solids (like paper towels or absorbent materials), into the designated and labeled hazardous waste container. For liquid waste, use a funnel to avoid spills.

Step 3: Managing Spills

In the event of a spill, the goal is to contain, absorb, and collect the material for disposal while ensuring personnel safety.

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and flame from the area.[6]

  • Ventilate the Area: Increase ventilation to disperse vapors.

  • Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully scoop the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Wash the spill area thoroughly, and collect the cleaning water for disposal if local regulations require it. Prevent runoff from entering drains.[6]

Step 4: Final Disposal

The final disposal of this compound must be conducted through an authorized channel.

  • Engage a Professional Service: Arrange for collection by a licensed hazardous or special waste disposal company. This is the most critical step to ensure compliance with local, state, and federal regulations.[2][4][6]

  • Documentation: Maintain a manifest or record of the waste disposal, as required by your institution and regulatory bodies like the EPA.

  • Incineration: While you will not perform this step, the likely ultimate disposal method for this type of organic waste is high-temperature incineration at a permitted facility.[7] This process effectively destroys the compound, converting it primarily to carbon dioxide and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for managing this compound waste from point of generation to final disposal.

G cluster_generation Waste Generation & Segregation cluster_handling On-Site Handling & Storage cluster_disposal Final Disposal gen Waste Generation (Unused reagent, contaminated labware) container Select & Label Hazardous Waste Container (GHS07, Chemical Name) gen->container segregate Segregate from Incompatibles (Oxidizers, Strong Acids) container->segregate storage Store in Ventilated, Cool Area Away from Ignition Sources segregate->storage spill Spill Occurs? storage->spill spill_kit Use Spill Kit (Absorb with inert material, collect for disposal) spill->spill_kit Yes disposal_co Contact Licensed Hazardous Waste Disposal Company spill->disposal_co No spill_kit->container documentation Complete Waste Manifest & Documentation disposal_co->documentation pickup Scheduled Pickup & Transport to TSD Facility documentation->pickup

Caption: Waste Management Workflow for this compound.

References

  • Apollo Scientific. (2022-05-16). Safety Data Sheet: (Cyclopropane-1,1-diyl)dimethanol.
  • Thermo Fisher Scientific. (2009-01-16). Safety Data Sheet: Cyclopentane.
  • Haldia Petrochemicals Ltd. MSDS Cyclopentane.
  • Carl ROTH. Safety Data Sheet: Cyclopentane.
  • Chemos GmbH&Co.KG. Safety Data Sheet: cyclopentane.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA-670/2-75-057.
  • Echemi. This compound 5763-53-1 Properties.
  • PENTA s.r.o. (2023-04-05). Cyclopentane - SAFETY DATA SHEET.
  • Fisher Scientific. (2009-09-22). Safety Data Sheet: Cyclopentanol.
  • Sigma-Aldrich. This compound | 5763-53-1.
  • LookChem. Cas 75658-83-2, cyclopentane-1,2-diyldimethanol.
  • Cole-Parmer. (2024-10-29). Chemical Compatibility Guide.
  • Sterlitech Corporation. Chemical Compatibility Chart.
  • BLD Pharm. 5763-53-1|this compound.
  • Ohio Environmental Protection Agency. (2024-06-03). Dispose of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025-05-15). Household Hazardous Waste (HHW).
  • U.S. Environmental Protection Agency. (2012-06-05). Label Review Manual - Chapter 13: Storage and Disposal.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • LookChem. Cas 5763-53-1,this compound.

Sources

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